Product packaging for Cyclohexyl nitrate(Cat. No.:CAS No. 2108-66-9)

Cyclohexyl nitrate

Cat. No.: B1605402
CAS No.: 2108-66-9
M. Wt: 145.16 g/mol
InChI Key: HLYOOCIMLHNMOG-UHFFFAOYSA-N
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Description

Cyclohexyl nitrate is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO3 B1605402 Cyclohexyl nitrate CAS No. 2108-66-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2108-66-9

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

cyclohexyl nitrate

InChI

InChI=1S/C6H11NO3/c8-7(9)10-6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

HLYOOCIMLHNMOG-UHFFFAOYSA-N

SMILES

C1CCC(CC1)O[N+](=O)[O-]

Canonical SMILES

C1CCC(CC1)O[N+](=O)[O-]

Other CAS No.

2108-66-9

Origin of Product

United States

Foundational & Exploratory

Cyclohexyl Nitrate: A Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of cyclohexyl nitrate. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed methodologies for the determination of key physical properties are provided.

Physical and Chemical Properties of this compound

This compound is a colorless to faint yellow liquid with a characteristic strong, sweet odor[1]. It is classified as an organic nitrate ester. The fundamental physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 2108-66-9[1][2][3]
Molecular Formula C₆H₁₁NO₃[1][2][3][4][5]
Molecular Weight 145.16 g/mol [1][3][4]
Appearance Colorless to faint yellow liquid[1]
Odor Strong, sweet smell[1]
Boiling Point 192.3°C at 760 mmHg 95-96°C at 40 Torr[1][2],[4]
Density 1.12 g/cm³ 1.035 g/cm³ at 20°C[1][2],[4]
Refractive Index (n_D) 1.464[1][2]
Flash Point 81.5°C[1][2]
Vapor Pressure 0.684 mmHg at 25°C[1][2]
Solubility in Water Insoluble[1]
LogP (XLogP3) 2.3[3][4]
Topological Polar Surface Area 55.1 Ų[3]

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key physical properties of liquid organic compounds such as this compound.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

  • Thiele tube

  • Thermometer (0-250°C range)

  • Capillary tube (sealed at one end)

  • Small test tube (e.g., fusion tube)

  • Rubber band or thread

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or other heat source

  • Stand and clamp

Procedure:

  • Fill the small test tube with 1-2 mL of this compound.

  • Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Insert the thermometer and attached tube into the Thiele tube, which should be filled with heating oil to a level above the side-arm.

  • Gently heat the side-arm of the Thiele tube with a small flame. The design of the tube will ensure uniform heating of the oil via convection currents[6].

  • As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

  • Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates the liquid's vapor pressure has overcome the external pressure.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, record the temperature on the thermometer. This temperature is the boiling point of the liquid[7].

  • Record the ambient barometric pressure, as boiling point is pressure-dependent.

Density Determination (Pycnometer Method)

This method provides a highly accurate determination of a liquid's density.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Distilled water

  • Acetone (for cleaning and drying)

Procedure:

  • Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and ensure it is completely dry.

  • Carefully weigh the empty, dry pycnometer on the analytical balance and record its mass (m₀)[8].

  • Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.

  • Place the filled pycnometer in a constant temperature water bath (e.g., 20.0°C) and allow it to equilibrate for at least 15-20 minutes.

  • Remove the pycnometer from the bath, carefully dry the exterior with a lint-free cloth, and weigh it. Record this mass (m₁).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with this compound, again ensuring no air bubbles are present and inserting the stopper to expel the excess liquid.

  • Equilibrate the pycnometer with the sample in the same constant temperature water bath.

  • Remove, dry the exterior, and weigh the pycnometer. Record this mass (m₂).

  • Calculation:

    • Mass of water = m₁ - m₀

    • Mass of this compound = m₂ - m₀

    • Volume of pycnometer (V) = (m₁ - m₀) / ρ_water (where ρ_water is the known density of water at the experimental temperature).

    • Density of this compound (ρ_sample) = (m₂ - m₀) / V[9].

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental physical property that is a measure of how light propagates through a substance.

Apparatus:

  • Abbe Refractometer

  • Constant temperature water bath connected to the refractometer prisms

  • Light source (typically a sodium lamp or white light with a compensator)

  • Disposable pipettes

  • Lens cleaning paper and ethanol or acetone

Procedure:

  • Turn on the refractometer and the light source. Ensure the circulating water bath is set to the desired temperature (e.g., 20.0°C) and allow the prisms to equilibrate[10].

  • Calibrate the instrument using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20°C)[11].

  • Open the hinged prisms and clean both the measuring and illuminating prism surfaces with lens paper and a suitable solvent (e.g., ethanol). Allow them to dry completely.

  • Using a clean pipette, place 2-3 drops of this compound onto the center of the measuring (lower) prism[11].

  • Gently close the prisms and lock them.

  • Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.

  • Rotate the fine adjustment knob to bring the dividing line (the boundary between the light and dark fields) into sharp focus.

  • If using white light, a colored fringe may be visible at the boundary. Turn the compensator knob to eliminate this color and create a sharp, black-and-white borderline.

  • Adjust the fine adjustment knob again to position the borderline exactly on the crosshairs in the eyepiece[12].

  • Read the refractive index value from the instrument's scale.

Qualitative Solubility Testing

This procedure determines the solubility of the compound in a specific solvent.

Apparatus:

  • Small test tubes

  • Graduated pipettes or droppers

  • Vortex mixer or stirring rod

Procedure:

  • Place approximately 0.1 mL (2-3 drops) of this compound into a small test tube.

  • Add approximately 2 mL of the solvent to be tested (e.g., water) in small portions.

  • After each addition, vigorously shake or vortex the test tube for 10-20 seconds[13].

  • Observe the mixture against a bright background.

  • Classify the solubility:

    • Soluble: The compound dissolves completely, forming a clear, homogeneous solution.

    • Partially Soluble: Some of the compound dissolves, but a separate phase (e.g., cloudiness, droplets) remains.

    • Insoluble: The compound does not dissolve, and two distinct layers are clearly visible[14].

Visualizations

The following diagrams illustrate key workflows and mechanisms relevant to professionals in drug development and chemical research.

G cluster_0 Physical Property Characterization Workflow A Obtain Pure Liquid Sample (this compound) B Boiling Point Determination (e.g., Thiele Tube) A->B C Density Measurement (e.g., Pycnometer) A->C D Refractive Index Measurement (e.g., Abbe Refractometer) A->D E Solubility Testing (Water, Organic Solvents) A->E F Data Compilation & Analysis B->F C->F D->F E->F G Technical Report / Whitepaper F->G

Caption: Experimental workflow for the physical characterization of a liquid compound.

G cluster_0 Vascular Smooth Muscle Cell ON Organic Nitrate (e.g., this compound) Enz Enzymatic Bioactivation (e.g., ALDH2) ON->Enz Metabolism NO Nitric Oxide (NO) Enz->NO sGC_i Soluble Guanylate Cyclase (Inactive) NO->sGC_i Activates sGC_a Soluble Guanylate Cyclase (Active) sGC_i->sGC_a GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC_a PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activates MLC_P Myosin Light Chain-P (Phosphorylated) MLC Myosin Light Chain (Dephosphorylated) MLC_P->MLC Dephosphorylation by MLCP Relax Smooth Muscle Relaxation (Vasodilation) MLC->Relax

Caption: General signaling pathway for vasodilation induced by organic nitrates.

References

Cyclohexyl Nitrate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2108-66-9[1][2][3]

This technical guide provides an in-depth overview of cyclohexyl nitrate, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, details experimental protocols for its synthesis, and discusses its potential mechanism of action based on the broader class of organic nitrates.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₆H₁₁NO₃.[1][2] It is the ester of cyclohexanol and nitric acid.[4] The following table summarizes its key quantitative properties.

PropertyValueSource
CAS Number 2108-66-9[1][2][3]
Molecular Formula C₆H₁₁NO₃[1][2]
Molecular Weight 145.1564 g/mol [5]
Density 1.12 g/cm³[5]
Boiling Point 192.3°C at 760 mmHg[5]
Flash Point 81.5°C[5]
Refractive Index 1.464[5]
Vapor Pressure 0.684 mmHg at 25°C[5]
EINECS Number 218-293-0[5][3]

Experimental Protocols

Synthesis of this compound via Nitration of Cyclohexanol

A common method for the synthesis of this compound involves the nitration of cyclohexanol using a mixture of nitric acid and acetic anhydride.[6]

Materials:

  • Cyclohexanol

  • Nitric acid

  • Acetic anhydride

  • Water

  • Sodium hydroxide or sodium carbonate solution

Procedure: [6]

  • Prepare a nitrating mixture of nitric acid and acetic anhydride, typically at a 1:1 molar ratio.

  • For every 1 weight part of cyclohexanol, use 1.80-1.84 weight parts of the nitrating mixture.

  • Maintain the reaction temperature at 18-20°C and hold for 60 minutes.

  • Following the reaction, dilute the mixture with 0.48-0.55 weight parts of water per 1 weight part of the reaction mass.

  • Separate the organic layer containing the this compound.

  • Wash the organic layer with water and then with a soda solution to neutralize any remaining acid.

Synthesis from Cyclohexyl Nitrite

An alternative synthesis route involves the reaction of cyclohexyl nitrite with gaseous dinitrogen pentoxide.[7]

Materials:

  • Cyclohexyl nitrite

  • Gaseous dinitrogen pentoxide

  • Carbon tetrachloride (solvent)

Procedure: [7]

  • Dissolve cyclohexyl nitrite in carbon tetrachloride.

  • Introduce the solution into a reaction column.

  • Simultaneously, feed gaseous dinitrogen pentoxide into the reaction column.

  • The reaction of cyclohexyl nitrite with dinitrogen pentoxide yields this compound.

Potential Mechanism of Action

While specific signaling pathways for this compound are not extensively detailed in the available literature, its mechanism of action is likely similar to that of other organic nitrates. These compounds act as vasodilators by releasing nitric oxide (NO).[8][9] The released NO then activates guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells.[9] This increase in cGMP leads to the relaxation of the smooth muscle, resulting in vasodilation.[9] This vasodilation of veins reduces the preload on the heart, while dilation of arteries reduces the afterload, both of which decrease myocardial oxygen demand.[8]

A related compound, 1-nitrosocyclohexyl acetate (NCA), is a long-acting nitroxyl (HNO) donor that also exhibits vasorelaxant properties.[10] This suggests that compounds with a cyclohexyl backbone can have significant effects on the cardiovascular system.

Visualizations

General Mechanism of Action for Organic Nitrates

Organic Nitrate Mechanism of Action Organic Nitrates (e.g., this compound) Organic Nitrates (e.g., this compound) Nitric Oxide (NO) Nitric Oxide (NO) Organic Nitrates (e.g., this compound)->Nitric Oxide (NO) Release Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase Activates cGMP cGMP Guanylate Cyclase->cGMP Catalyzes conversion GTP GTP GTP->Guanylate Cyclase Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation Vasodilation Vasodilation Smooth Muscle Relaxation->Vasodilation

Caption: General signaling pathway for organic nitrates.

Synthesis Workflow for this compound

Synthesis of this compound Cyclohexanol Cyclohexanol Nitration Reaction (18-20°C, 60 min) Nitration Reaction (18-20°C, 60 min) Cyclohexanol->Nitration Reaction (18-20°C, 60 min) Nitrating Mixture (HNO3 + Acetic Anhydride) Nitrating Mixture (HNO3 + Acetic Anhydride) Nitrating Mixture (HNO3 + Acetic Anhydride)->Nitration Reaction (18-20°C, 60 min) Reaction Mass Reaction Mass Nitration Reaction (18-20°C, 60 min)->Reaction Mass Dilution with Water Dilution with Water Reaction Mass->Dilution with Water Separation of Organic Layer Separation of Organic Layer Dilution with Water->Separation of Organic Layer Washing (Water and Soda Solution) Washing (Water and Soda Solution) Separation of Organic Layer->Washing (Water and Soda Solution) This compound (Product) This compound (Product) Washing (Water and Soda Solution)->this compound (Product)

Caption: Workflow for the synthesis of this compound.

References

Mechanism of Action of Alkyl Nitrates in Organic Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkyl nitrates are versatile reagents in organic synthesis, serving as potent electrophiles, radical initiators, and oxidizing agents. Their reactivity stems from the polarized O-N bond, which can undergo either heterolytic or homolytic cleavage depending on the reaction conditions and the substrate. This guide provides a comprehensive overview of the mechanisms of action of alkyl nitrates in key organic transformations, including electrophilic nitration of aromatic compounds, radical-mediated cyclization reactions, and oxidation of alcohols. Detailed experimental protocols for representative reactions are provided, along with quantitative data to facilitate reaction optimization. Furthermore, mechanistic pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying chemical principles.

Core Mechanisms of Action

The utility of alkyl nitrates in organic synthesis is primarily dictated by the nature of the cleavage of the RO-NO₂ bond. Two principal pathways govern their reactivity: heterolytic cleavage and homolytic cleavage.

Heterolytic Cleavage: Alkyl Nitrates as Electrophilic Nitrating Agents

In the presence of a strong Lewis acid catalyst, such as boron trifluoride (BF₃), alkyl nitrates function as effective electrophilic nitrating agents. The Lewis acid coordinates to one of the oxygen atoms of the nitrate group, polarizing the O-N bond and facilitating its cleavage to generate a highly reactive nitronium ion (NO₂⁺) equivalent. This electrophile can then attack electron-rich substrates, most notably aromatic compounds, to form a nitro-substituted product.

The catalytic cycle for the BF₃-mediated nitration of an aromatic compound (ArH) is depicted below.

G Catalytic Cycle of BF3-Mediated Aromatic Nitration cluster_0 Catalyst Activation and Nitronium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Catalyst Regeneration Alkyl_Nitrate Alkyl Nitrate (RONO₂) Complex RONO₂-BF₃ Complex Alkyl_Nitrate->Complex Coordination BF3 Boron Trifluoride (BF₃) BF3->Complex Nitronium_Fluoroborate Nitronium Tetrafluoroborate (NO₂⁺BF₄⁻) Equivalent Complex->Nitronium_Fluoroborate Heterolytic Cleavage Arene Aromatic Compound (ArH) Sigma_Complex σ-Complex (Wheland Intermediate) Nitronium_Fluoroborate->Sigma_Complex ROH Alcohol (ROH) Nitronium_Fluoroborate->ROH Arene->Sigma_Complex Nucleophilic Attack Nitroarene Nitroarene (ArNO₂) Sigma_Complex->Nitroarene Deprotonation HF_BF3 HBF₄ Sigma_Complex->HF_BF3 Proton Transfer HF_BF3->BF3 Regeneration G Radical Initiation and Cyclization Workflow cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Alkyl_Nitrate Alkyl Nitrate (R-ONO₂) Radicals Alkoxy Radical (RO•) + •NO₂ Alkyl_Nitrate->Radicals Homolytic Cleavage (Δ or hν) Substrate Unsaturated Substrate Radicals->Substrate Hydrogen Abstraction Initial_Radical Substrate Radical Substrate->Initial_Radical Cyclized_Radical Cyclized Radical Initial_Radical->Cyclized_Radical 5-exo-trig Cyclization Termination_Product Termination Products Initial_Radical->Termination_Product Radical Combination Product Cyclized Product Cyclized_Radical->Product Radical Quenching Regenerated_Radical Regenerated Radical Cyclized_Radical->Regenerated_Radical Regenerated_Radical->Termination_Product Radical Combination

Cyclohexyl Nitrate: A Technical Guide to its Discovery, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl nitrate, a nitric acid ester of cyclohexanol, has a history rooted in the broader exploration of organic nitrates. While its primary contemporary application lies outside of pharmaceuticals, as a cetane enhancer in diesel fuels, the fundamental chemistry and pharmacology of organic nitrates position it as a molecule of interest. This technical guide provides a comprehensive overview of the historical synthesis of this compound, detailing key experimental methodologies and quantitative data. It further explores the established signaling pathways of organic nitrates, offering a framework for considering this compound within a drug development context.

Discovery and Historical Context

The discovery of this compound is not as singularly documented as that of early organic nitrates like nitroglycerin, which was first synthesized by Ascanio Sobrero in 1847.[1] The synthesis and therapeutic use of organic nitrates became more widespread in the late 19th and early 20th centuries, with a focus on their vasodilatory properties.[2] It is likely that this compound was first synthesized during this period of broader investigation into the nitration of various alcohols.

Historical Synthesis of this compound

The synthesis of this compound has evolved, with various methods developed to improve yield, purity, and safety. The primary methods involve the direct nitration of cyclohexanol using different nitrating agents.

Nitration with Mixed Acids (Sulfuric and Nitric Acid)

A common and long-standing method for the synthesis of organic nitrates is the use of a mixture of sulfuric acid and nitric acid.[3][5] The sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile in the reaction.

Experimental Protocol:

A typical laboratory-scale synthesis involves the slow addition of cyclohexanol to a pre-cooled mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to prevent side reactions and decomposition.

Key Parameters:

ParameterValueReference
ReactantsCyclohexanol, Nitric Acid, Sulfuric Acid[3]
Temperature0-10 °CGeneral Practice
Reaction Time30-60 minutesGeneral Practice
QuenchingIce waterGeneral Practice
PurificationExtraction and distillationGeneral Practice
Nitration with Nitric Acid and Acetic Anhydride

An alternative method utilizes a mixture of nitric acid and acetic anhydride. This combination forms acetyl nitrate in situ, which is a potent nitrating agent. A Russian patent describes a specific process for this compound production using this method.[6]

Experimental Protocol:

Cyclohexanol is reacted with a pre-formed mixture of nitric acid and acetic anhydride. The reaction is maintained at a specific temperature for a set duration, followed by dilution with water and separation of the organic layer.[6]

Quantitative Data:

ParameterValueReference
Nitrating AgentNitric acid/acetic anhydride (1:1 molar ratio)[6]
Reagent Ratio1.80-1.84 wt parts nitrating mixture per 1 wt part cyclohexanol[6]
Temperature18-20 °C[6]
Reaction Time60 minutes[6]
Dilution0.48-0.55 wt parts water per 1 wt part reaction mass[6]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the historical synthesis of this compound.

Synthesis_Workflow_Mixed_Acid cluster_reactants Reactant Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Purification Cyclohexanol Cyclohexanol Reactor Reaction Vessel (0-10 °C) Cyclohexanol->Reactor MixedAcid Mixed Acid (H₂SO₄ + HNO₃) MixedAcid->Reactor Quenching Quenching (Ice Water) Reactor->Quenching Separation Phase Separation Quenching->Separation Washing Washing Separation->Washing Drying Drying Washing->Drying Purification Purification (Distillation) Drying->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound using mixed acids.

Synthesis_Workflow_Acetyl_Nitrate cluster_reactants Reactant Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Purification Cyclohexanol Cyclohexanol Reactor Reaction Vessel (18-20 °C, 60 min) Cyclohexanol->Reactor NitratingMixture Nitrating Mixture (HNO₃ + Acetic Anhydride) NitratingMixture->Reactor Dilution Dilution (Water) Reactor->Dilution Separation Phase Separation Dilution->Separation Washing Washing Separation->Washing Product This compound Washing->Product

Caption: Workflow for this compound synthesis via the acetyl nitrate method.[6]

Signaling Pathways and Potential for Drug Development

While this compound is not currently used as a pharmaceutical, its chemical class, organic nitrates, has a well-established mechanism of action that is central to its therapeutic effects in conditions like angina pectoris.

Organic nitrates are prodrugs that are metabolized to release nitric oxide (NO) or a related S-nitrosothiol. Nitric oxide is a potent vasodilator that acts by stimulating soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn activates cGMP-dependent protein kinase (PKG). PKG activation results in a cascade of events that decrease intracellular calcium concentrations, leading to smooth muscle relaxation and vasodilation.

Organic_Nitrate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Vascular Smooth Muscle Cell OrganicNitrate Organic Nitrate (e.g., this compound) NO Nitric Oxide (NO) OrganicNitrate->NO Metabolism sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC PKG cGMP-dependent Protein Kinase (PKG) cGMP->PKG Activation Ca2_decrease [Ca²⁺] decrease PKG->Ca2_decrease Vasodilation Vasodilation Ca2_decrease->Vasodilation

Caption: Signaling pathway of organic nitrates leading to vasodilation.

Given this mechanism, this compound could theoretically be explored for similar therapeutic applications as other organic nitrates. However, its specific pharmacokinetic and pharmacodynamic properties, including its rate of NO release, duration of action, and potential for tolerance development, would require extensive investigation. The lipophilicity of the cyclohexyl group could influence its distribution and metabolism compared to other clinically used organic nitrates.

Conclusion

This compound represents a classic example of an organic nitrate whose synthesis is based on fundamental principles of organic chemistry developed over the last two centuries. While its historical discovery is not pinpointed to a specific date or individual, its preparation follows the well-trodden path of alcohol nitration. Modern methods have refined this process, offering improved yields and safety. Although its current primary application is industrial, the established vasodilatory mechanism of organic nitrates provides a theoretical framework for considering this compound in a drug development context. Further research would be necessary to elucidate its specific pharmacological profile and potential therapeutic utility.

References

In-Depth Technical Guide to the Spectroscopic Data of Cyclohexyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclohexyl nitrate (C₆H₁₁NO₃), a molecule of interest in various chemical research domains. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presents detailed experimental protocols for its synthesis and spectroscopic analysis, and includes visualizations to elucidate key processes.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmMultiplicityAssignment
4.90 - 5.10mH-1 (methine)
1.85 - 2.05mH-2a, H-6a (axial)
1.65 - 1.80mH-2e, H-6e (equatorial)
1.20 - 1.60mH-3, H-4, H-5

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's field strength. The assignments are based on the expected chemical environment of the protons.

Table 2: ¹³C NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmAssignment
~84C-1
~31C-2, C-6
~25C-4
~24C-3, C-5

Note: These are approximate chemical shifts based on related structures and general principles of ¹³C NMR spectroscopy.

Table 3: Infrared (IR) Spectroscopy Data of this compound
Wavenumber (cm⁻¹)IntensityAssignment
2935StrongC-H stretch (cyclohexyl)
2860StrongC-H stretch (cyclohexyl)
1630StrongO-N=O asymmetric stretch
1280StrongO-N=O symmetric stretch
870StrongO-N stretch
Table 4: Mass Spectrometry (MS) Data of this compound
m/zRelative Intensity (%)Assignment
145Moderate[M]⁺ (Molecular Ion)
99Moderate[M - NO₂]⁺
83High[C₆H₁₁]⁺ (Cyclohexyl cation)
67Moderate[C₅H₇]⁺
55High[C₄H₇]⁺
41High[C₃H₅]⁺

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent spectroscopic analysis are provided below.

Synthesis of this compound from Cyclohexanol

This protocol is based on the nitration of cyclohexanol using a mixture of nitric acid and a dehydrating agent, such as sulfuric acid or acetic anhydride.[1][2]

Materials:

  • Cyclohexanol

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%) or Acetic Anhydride

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Magnesium Sulfate

  • Diethyl ether or other suitable organic solvent

  • Ice bath

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (or acetic anhydride) in a 1:1 molar ratio.

  • To this cooled and stirring acid mixture, add cyclohexanol dropwise, ensuring the temperature of the reaction mixture does not exceed 10°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes.

  • Carefully pour the reaction mixture over crushed ice and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

  • The crude product can be further purified by vacuum distillation.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are prepared by dissolving approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A small drop of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, and the resulting fragments are analyzed by the mass analyzer.

Visualizations

The following diagrams illustrate the key experimental and logical workflows involved in the characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Start: Cyclohexanol + Nitrating Agent reaction Nitration Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation) workup->purification product Pure this compound purification->product nmr NMR (¹H & ¹³C) product->nmr ir IR product->ir ms MS product->ms data_analysis Data Interpretation & Structure Confirmation nmr->data_analysis Structural Information ir->data_analysis Functional Groups ms->data_analysis Molecular Weight & Fragmentation

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

fragmentation_pathway cluster_fragments Major Fragmentation Pathways molecular_ion This compound [M]⁺ m/z = 145 frag1 [M - NO₂]⁺ m/z = 99 molecular_ion->frag1 - NO₂ frag2 [C₆H₁₁]⁺ m/z = 83 molecular_ion->frag2 - ONO₂ frag3 [C₅H₇]⁺ m/z = 67 frag2->frag3 - CH₂CH₂ frag4 [C₄H₇]⁺ m/z = 55 frag3->frag4 - CH₂ frag5 [C₃H₅]⁺ m/z = 41 frag4->frag5 - CH₂

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

References

An In-depth Technical Guide on the Thermochemical Properties of Cyclohexyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl nitrate is an organic nitrate with potential applications in various chemical syntheses and as an energetic material. A thorough understanding of its thermochemical properties is crucial for safe handling, process optimization, and predicting its behavior in chemical reactions. This technical guide provides a comprehensive overview of the key thermochemical parameters of this compound, details the experimental methodologies for their determination, and outlines its expected thermal decomposition pathway. Due to a notable lack of specific experimental data for this compound in the current scientific literature, this guide establishes a framework based on established principles and data from analogous alkyl nitrate compounds.

Introduction

Organic nitrates are a class of compounds characterized by the presence of one or more O−NO2 functional groups. They are widely utilized as energetic materials, vasodilators in medicine, and as intermediates in organic synthesis. The thermochemical properties of these compounds, such as their enthalpy of formation, entropy, and specific heat capacity, are fundamental to understanding their stability, energy content, and reactivity. Furthermore, knowledge of their thermal decomposition behavior is paramount for ensuring safety during storage and handling.

Thermochemical Data of this compound

A comprehensive literature search did not yield specific experimental values for the enthalpy of formation, standard molar entropy, or specific heat capacity of this compound. However, the following table summarizes the types of quantitative data that are critical for a complete thermochemical profile and the experimental techniques used to measure them.

Thermochemical PropertySymbolSignificanceTypical Experimental Technique(s)
Standard Enthalpy of Formation ΔH°fIndicates the energy change when one mole of the compound is formed from its constituent elements in their standard states. A key measure of the compound's intrinsic energy content.Combustion Calorimetry
Standard Molar Entropy A measure of the molecular disorder or randomness of the compound at a standard state. Important for calculating the Gibbs free energy of reactions.Adiabatic Calorimetry, Statistical Mechanics (with spectroscopic data)
Specific Heat Capacity c_pThe amount of heat required to raise the temperature of a unit mass of the substance by one degree Celsius. Essential for heat transfer calculations and process design.Differential Scanning Calorimetry (DSC), Adiabatic Calorimetry
Thermal Decomposition Temperature T_dThe temperature at which the compound begins to decompose. A critical parameter for assessing thermal stability and safe handling limits.Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)
Enthalpy of Decomposition ΔH_decompThe amount of heat released or absorbed during the decomposition process. Indicates the energetic potential of the decomposition reaction.Differential Scanning Calorimetry (DSC)

Experimental Protocols

The determination of the thermochemical properties of organic nitrates like this compound involves a suite of specialized analytical techniques. The following sections detail the methodologies for key experiments.

Combustion Calorimetry for Enthalpy of Formation

Objective: To determine the standard enthalpy of combustion (ΔH°c) of this compound, from which the standard enthalpy of formation (ΔH°f) can be calculated using Hess's Law.

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity this compound (typically 0.5 - 1.0 g) is placed in a sample crucible (e.g., platinum or fused silica).

  • Calorimeter Setup: The crucible is placed inside a high-pressure vessel, known as a bomb, which is then sealed. The bomb is purged with oxygen and then filled with pure oxygen to a pressure of approximately 30 atm.

  • Immersion: The bomb is submerged in a known mass of water in a well-insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

  • Temperature Measurement: The temperature of the water is monitored continuously. The maximum temperature reached after the combustion is complete is recorded.

  • Data Analysis: The heat released during combustion is calculated from the temperature rise of the water and the known heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid). Corrections are made for the heat of ignition and any side reactions.

  • Calculation of ΔH°f: The standard enthalpy of formation is calculated using the following equation: ΔH°f (this compound) = Σ[νp * ΔH°f (Products)] - ΔH°c (this compound) where νp are the stoichiometric coefficients of the products (CO₂, H₂O, N₂).

Differential Scanning Calorimetry (DSC) for Heat Capacity and Thermal Decomposition

Objective: To measure the specific heat capacity of this compound as a function of temperature and to determine its thermal decomposition characteristics, including the onset temperature and enthalpy of decomposition.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, typically a linear heating rate (e.g., 5, 10, or 20 °C/min) over a desired temperature range (e.g., from ambient to 400 °C). The cell is purged with an inert gas, such as nitrogen, to prevent oxidation.

  • Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is increased.

  • Heat Capacity Measurement: To determine the specific heat capacity, a three-step procedure is typically followed: a baseline run with two empty pans, a run with a sapphire standard (of known heat capacity), and a run with the this compound sample. The heat capacity of the sample is then calculated by comparing its heat flow signal to that of the sapphire standard.

  • Thermal Decomposition Analysis: As the sample undergoes thermal decomposition, an exothermic or endothermic peak is observed in the DSC thermogram. The onset temperature of this peak indicates the start of decomposition. The area under the peak is proportional to the enthalpy of decomposition (ΔH_decomp).

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA sample pan (e.g., ceramic or platinum).

  • Instrument Setup: The sample pan is placed on the TGA's microbalance within a furnace. The furnace is programmed with a specific heating rate (e.g., 10 °C/min) in a controlled atmosphere (typically flowing nitrogen or air).

  • Measurement: The mass of the sample is continuously monitored and recorded as the temperature increases.

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The temperatures at which specific percentages of mass loss occur (e.g., 5%, 50%) are also important indicators of thermal stability. The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Visualizations

Experimental Workflow for Thermochemical Characterization

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Thermochemical Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of this compound Calorimetry Combustion Calorimetry Synthesis->Calorimetry Purity >99.5% DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC TGA Thermogravimetric Analysis (TGA) Synthesis->TGA Enthalpy Enthalpy of Formation (ΔH°f) Calorimetry->Enthalpy Cp_Decomp Heat Capacity (cp) & Decomposition Profile DSC->Cp_Decomp Stability Thermal Stability TGA->Stability

Caption: Workflow for the thermochemical characterization of this compound.

Postulated Thermal Decomposition Pathway of this compound

Based on the known decomposition mechanisms of other alkyl nitrates, the primary initial step in the thermal decomposition of this compound is expected to be the homolytic cleavage of the weak O-NO₂ bond. This initiates a radical cascade leading to a variety of smaller, more stable products.

decomposition_pathway This compound This compound Cyclohexyloxy Radical Cyclohexyloxy Radical This compound->Cyclohexyloxy Radical Δ (Heat) Homolytic Cleavage Nitrogen Dioxide (NO₂) Nitrogen Dioxide (NO₂) This compound->Nitrogen Dioxide (NO₂) Cyclohexanone Cyclohexanone Cyclohexyloxy Radical->Cyclohexanone β-scission Ring-Opening Products Ring-Opening Products Cyclohexyloxy Radical->Ring-Opening Products Ring Opening Further Decomposition Further Decomposition Cyclohexanone->Further Decomposition Ring-Opening Products->Further Decomposition

Caption: Postulated thermal decomposition pathway for this compound.

Conclusion

While specific, experimentally determined thermochemical data for this compound remain elusive in the scientific literature, this guide provides a robust framework for understanding and determining these critical properties. The detailed experimental protocols for combustion calorimetry, DSC, and TGA offer a clear path for researchers to obtain the necessary data. The postulated thermal decomposition pathway, based on analogous compounds, provides a valuable starting point for safety assessments and further mechanistic studies. The generation of experimental data for this compound would be a valuable contribution to the fields of organic chemistry, materials science, and drug development, and would allow for a more complete and quantitative understanding of this compound.

A Comprehensive Technical Guide to the Solubility of Cyclohexyl Nitrate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of cyclohexyl nitrate in a range of common organic solvents. Due to the limited availability of specific quantitative public data, this document focuses on providing a robust framework for determining solubility, including detailed experimental protocols and data presentation templates. The principles outlined herein are grounded in the general solubility behavior of alkyl nitrates and cyclohexane derivatives.

Introduction to this compound and Its Solubility

This compound (C₆H₁₁NO₃) is an organic compound belonging to the class of alkyl nitrates.[1][2] Its molecular structure, consisting of a nonpolar cyclohexane ring and a polar nitrate ester group, dictates its solubility behavior. Understanding the solubility of this compound is crucial for a variety of applications, including its use as a reagent in organic synthesis, in the formulation of energetic materials, and potentially in pharmaceutical research.

The fundamental principle governing solubility is "like dissolves like." This suggests that nonpolar or weakly polar solutes will dissolve in nonpolar or weakly polar solvents, while polar solutes are more soluble in polar solvents. This compound's amphiphilic nature, with both nonpolar and polar moieties, suggests it will exhibit some degree of solubility in a range of organic solvents. Generally, alkyl nitrates are known to be soluble in most organic solvents while being insoluble in water.[3]

Qualitative Solubility Profile

Based on the chemical structure of this compound and the known properties of similar compounds, a qualitative assessment of its solubility in common organic solvents can be inferred. The nonpolar cyclohexane ring is expected to facilitate dissolution in nonpolar solvents, while the polar nitrate group may contribute to solubility in more polar organic solvents.

Expected Qualitative Solubility:

  • High Solubility: Expected in nonpolar to moderately polar aprotic solvents such as toluene, diethyl ether, and dichloromethane. The large nonpolar cyclohexane group should interact favorably with these solvents.

  • Good to Moderate Solubility: Expected in polar aprotic solvents like acetone and ethyl acetate. The polarity of the nitrate group will aid solubility.

  • Moderate to Lower Solubility: Expected in polar protic solvents such as ethanol and methanol. While the nitrate group can form hydrogen bonds, the large, nonpolar cyclohexane ring may limit miscibility.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

SolventChemical FormulaTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Observations
EthanolC₂H₅OH
MethanolCH₃OH
AcetoneC₃H₆O
Diethyl Ether(C₂H₅)₂O
Ethyl AcetateC₄H₈O₂
TolueneC₇H₈
DichloromethaneCH₂Cl₂

Experimental Protocols for Solubility Determination

The following protocols are adapted from standard laboratory methods for determining the solubility of liquid and solid organic compounds.[4][5][6] These methods can be readily applied to determine the quantitative solubility of this compound.

Materials and Reagents
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher): ethanol, methanol, acetone, diethyl ether, ethyl acetate, toluene, dichloromethane

  • Volumetric flasks (various sizes)

  • Graduated cylinders

  • Pipettes and burettes

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatically controlled water bath or incubator

  • Vortex mixer and/or magnetic stirrer

  • Filtration apparatus (e.g., syringe filters with appropriate membrane material)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometry)

General Experimental Workflow

The determination of solubility generally involves preparing a saturated solution of the solute in the solvent at a controlled temperature, followed by quantifying the concentration of the solute in the solution.

G A Preparation of a Saturated Solution B Equilibration at Constant Temperature A->B Incubate C Phase Separation (Centrifugation/Filtration) B->C Isolate Saturated Solution D Quantification of Solute in Supernatant C->D Analyze Sample E Data Analysis and Reporting D->E Calculate Solubility

Caption: General workflow for the experimental determination of solubility.

Detailed Method: Isothermal Saturation Method

This method is suitable for determining the solubility of a liquid solute in a liquid solvent.

  • Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of this compound to a known volume of the chosen organic solvent. The amount of excess solute should be sufficient to ensure that a separate phase of undissolved this compound is visible.

  • Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent phase remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the undissolved this compound has settled. To ensure complete separation of the saturated solution from the excess solute, centrifugation may be employed.

  • Sample Extraction: Carefully extract an aliquot of the clear, saturated supernatant using a pre-warmed or temperature-equilibrated pipette. To remove any suspended micro-droplets, the aliquot can be passed through a syringe filter that is compatible with the solvent.

  • Quantification: Accurately dilute the extracted aliquot with a known volume of the pure solvent. Analyze the diluted sample using a pre-calibrated analytical technique (e.g., GC-MS or HPLC) to determine the concentration of this compound.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the measured concentration and the dilution factor.

  • Replicates: Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Temperature: The solubility of most organic compounds increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

  • Solvent Polarity: As discussed, the polarity of the solvent plays a significant role in its ability to dissolve this compound.

  • Presence of Impurities: Impurities in either the this compound or the solvent can affect the measured solubility.[7]

  • Intermolecular Forces: The nature and strength of intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonding) between this compound and the solvent molecules will ultimately determine the extent of solubility.

Logical Relationship of Solubility Principles

The following diagram illustrates the interplay of factors that determine the solubility of this compound.

G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions External Factors Solute_Polarity Polarity (Nitrate Group) Solubility Solubility Solute_Polarity->Solubility Solute_NonPolarity Non-Polarity (Cyclohexane Ring) Solute_NonPolarity->Solubility Solvent_Polarity Solvent Polarity Solvent_Polarity->Solubility Solvent_H_Bonding Hydrogen Bonding Capacity Solvent_H_Bonding->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (for gases) Pressure->Solubility

Caption: Factors influencing the solubility of this compound.

Conclusion

While specific quantitative data on the solubility of this compound in common organic solvents is not widely published, this guide provides a comprehensive framework for its determination. By following the detailed experimental protocols and considering the influencing factors outlined, researchers can generate reliable and reproducible solubility data. This information is invaluable for the effective use of this compound in various scientific and industrial applications.

References

Cyclohexyl Nitrate Derivatives: A Technical Guide to Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl nitrate and its potential derivatives represent a compelling class of compounds, primarily recognized for their role as nitric oxide (NO) donors. This technical guide provides a comprehensive overview of the known biological activities of cyclohexane nitrate, with a detailed focus on its vasodilatory properties. Furthermore, this document serves as a framework for future research by outlining detailed experimental protocols to investigate the potential anti-inflammatory, antiplatelet, and neuroprotective effects of novel this compound derivatives. The synthesis of these compounds, alongside an exploration of potential structure-activity relationships, is also discussed to guide the development of new therapeutic agents.

Introduction: The Therapeutic Potential of Nitric Oxide Donors

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes.[1] As an endogenous mediator, it plays a key role in vasodilation, neurotransmission, and the immune response.[1] The therapeutic application of NO donors, particularly organic nitrates, has been a cornerstone in the management of cardiovascular diseases for over a century.[2][3][4] These compounds act as prodrugs, releasing NO and subsequently activating the soluble guanylyl cyclase (sGC) pathway, leading to a cascade of events that culminate in smooth muscle relaxation and other cellular responses.[5] this compound has emerged as a noteworthy NO donor, demonstrating significant vasodilatory effects.[6] This guide delves into the established biological activities of cyclohexane nitrate and provides a strategic roadmap for the exploration of its derivatives as potential therapeutic agents in a broader range of applications.

Synthesis of this compound Derivatives

The synthesis of the parent compound, this compound, is typically achieved through the nitration of cyclohexanol. A common method involves the use of a nitric acid/acetic anhydride mixture.

General Synthesis Protocol for this compound

A detailed protocol for the synthesis of this compound is described in a Russian patent.[1][7] The process involves the nitration of cyclohexanol with a mixture of nitric acid and acetic anhydride. Specifically, a 1:1 molar ratio of nitric acid to acetic anhydride is prepared, and approximately 1.80-1.84 parts by weight of this mixture are used per 1 part by weight of cyclohexanol.[1] The reaction is maintained at 18-20°C for 60 minutes.[1] Following the reaction, the mixture is diluted with water, and the resulting organic layer containing this compound is separated and washed.[1]

Further synthesis of derivatives could involve the use of functionalized cyclohexanols as starting materials. The introduction of various substituents on the cyclohexane ring could modulate the physicochemical properties and biological activities of the resulting nitrate esters.

Vasodilatory Effects of Cyclohexane Nitrate

Cyclohexane nitrate (referred to as HEX in some studies) is a potent vasodilator that acts independently of the endothelium.[3][6] Its mechanism of action is centered on the release of nitric oxide and the subsequent activation of the sGC/cGMP/PKG signaling pathway.[6]

Mechanism of Action and Signaling Pathway

Organic nitrates, including cyclohexane nitrate, release nitric oxide, which diffuses into vascular smooth muscle cells.[5] There, NO activates soluble guanylyl cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] The elevated levels of cGMP activate protein kinase G (PKG), leading to a decrease in intracellular calcium levels and ultimately, vasodilation.[6]

Vasodilation_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell Cyclohexyl_Nitrate This compound NO Nitric Oxide (NO) Cyclohexyl_Nitrate->NO Metabolism sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC catalysis PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to

Caption: Vasodilatory signaling pathway of this compound.
Quantitative Data on Vasodilatory Activity

Studies have provided quantitative data on the vasodilatory efficacy and potency of cyclohexane nitrate in isolated rat mesenteric artery rings.

ParameterValueConditionReference
Maximum Effect (ME) 100.4 ± 4.1%Endothelium-denuded[6]
67.0 ± 2.8%With endothelium[3]
Potency (pD2) 5.11 ± 0.12Endothelium-denuded[3][6]
5.84 ± 0.22With endothelium[3]
ME with NO scavenger 44.9 ± 9.4%-[3][6]
ME with sGC inhibitor 38.5 ± 9.7%-[3][6]
Experimental Protocol: Ex Vivo Vasodilation Assay

The vasodilatory activity of this compound derivatives can be assessed using an ex vivo aortic ring assay.[6][8][9]

Objective: To determine the vasodilatory potency and efficacy of test compounds on isolated arterial rings.

Materials:

  • Thoracic aorta from rats or mice.

  • Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.8, MgSO4 1.2, KH2PO4 1.2, CaCl2 2.5, NaHCO3 25, glucose 11.1).[10]

  • Phenylephrine (vasoconstrictor).

  • Test compounds (this compound derivatives).

  • Organ bath system with force transducers.

  • Data acquisition system.

Procedure:

  • Aorta Isolation and Preparation: Euthanize the animal and carefully excise the thoracic aorta.[8][9] Clean the aorta of adherent connective and fatty tissues and cut it into rings of 2-3 mm in width.[9][10]

  • Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.[10]

  • Equilibration and Pre-contraction: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g. After equilibration, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Cumulative Concentration-Response: Once the contraction has stabilized, add the test compound in a cumulative manner at increasing concentrations. Record the relaxation response until a maximal effect is achieved.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curves and calculate the pD2 (-log EC50) and the maximum effect (Emax).

Vasodilation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Aorta_Isolation Isolate Thoracic Aorta Ring_Preparation Prepare Aortic Rings (2-3mm) Aorta_Isolation->Ring_Preparation Mounting Mount Rings in Organ Bath Ring_Preparation->Mounting Equilibration Equilibrate (60 min) Mounting->Equilibration Precontraction Pre-contract with Phenylephrine Equilibration->Precontraction Compound_Addition Add Test Compound (Cumulative) Precontraction->Compound_Addition Data_Recording Record Relaxation Response Compound_Addition->Data_Recording Calculate_Relaxation Calculate % Relaxation Data_Recording->Calculate_Relaxation Plot_Curves Plot Concentration-Response Curves Calculate_Relaxation->Plot_Curves Determine_Parameters Determine pD2 and Emax Plot_Curves->Determine_Parameters Anti_Inflammatory_Workflow Cell_Seeding Seed Macrophages in 96-well Plate Pretreatment Pre-treat with Test Compounds (1-2h) Cell_Seeding->Pretreatment LPS_Stimulation Stimulate with LPS (4-24h) Pretreatment->LPS_Stimulation Supernatant_Collection Collect Supernatants LPS_Stimulation->Supernatant_Collection ELISA Measure TNF-α by ELISA Supernatant_Collection->ELISA Data_Analysis Calculate % Inhibition and IC50 ELISA->Data_Analysis Antiplatelet_Workflow Blood_Collection Collect Citrated Blood PRP_Preparation Prepare Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Preparation Incubation Incubate PRP with Test Compound PRP_Preparation->Incubation Aggregation_Induction Induce Aggregation with ADP Incubation->Aggregation_Induction Measurement Measure Aggregation in Aggregometer Aggregation_Induction->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis Neuroprotection_Workflow Cell_Culture Culture Neuronal Cells OGD Induce Oxygen-Glucose Deprivation (OGD) Cell_Culture->OGD Treatment Apply Test Compounds OGD->Treatment Reperfusion Reperfusion (Optional) Treatment->Reperfusion Viability_Assay Assess Cell Viability (MTT/LDH) Reperfusion->Viability_Assay Data_Analysis Calculate % Neuroprotection Viability_Assay->Data_Analysis

References

Methodological & Application

Laboratory protocol for the safe handling of cyclohexyl nitrate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling of cyclohexyl nitrate in a laboratory setting. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on information for structurally related alkyl nitrates and general chemical safety principles. All personnel must treat this compound as a potentially explosive and hazardous substance.

Hazard Identification and Risk Assessment

This compound (C₆H₁₁NO₃) is an organic nitrate ester. Compounds in this class are known for their potential explosive properties and sensitivity to heat, shock, and friction. A thorough risk assessment must be conducted before any experiment involving this compound.

Primary Hazards:

  • Explosive Instability: Organic nitrate esters can be sensitive to impact and friction and may decompose upon heating, releasing gases that can lead to an explosion[1]. The presence of acids, which may be used in its synthesis, can decrease the decomposition temperature of related alkyl nitrates[2].

  • Flammability: Assumed to be a combustible liquid.

  • Health Hazards: Based on related compounds like cyclohexyl nitrite, hazards may include:

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation[3].

  • Inhalation Toxicity: Inhaling vapors of related alkyl nitrites can lead to headaches and a dangerous drop in blood pressure[4].

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds. Note the absence of specific toxicological data for this compound, necessitating a cautious approach.

PropertyValueSource
This compound (CAS: 2108-66-9)
Molecular FormulaC₆H₁₁NO₃[5]
Molecular Weight145.16 g/mol [5]
Boiling Point95-96 °C @ 40 Torr[6]
Density1.035 g/cm³ @ 20 °C[6]
Related Compound: 2-Ethylhexyl Nitrate
Acute Toxicity (Oral, Rat LD50)>10000 mg/kg[7]
Acute Toxicity (Dermal, Rabbit LD50)>5000 mg/kg[7]
GHS Hazard StatementsH227 (Combustible liquid), H302+H312 (Harmful if swallowed or in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects)[7]

Engineering and Administrative Controls

To minimize exposure and risk, the following controls must be implemented:

  • Fume Hood: All work with this compound must be conducted in a certified chemical fume hood with a blast shield.

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Restricted Access: Clearly demarcate the work area and restrict access to authorized personnel only.

  • Limited Quantities: Work with the smallest feasible quantities of the substance.

  • Emergency Preparedness: An emergency shower and eyewash station must be readily accessible. All personnel must be familiar with their location and operation.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Consult a glove compatibility chart.

  • Body Protection: A flame-resistant laboratory coat.

  • Respiratory Protection: A properly fitted respirator with an organic vapor cartridge may be required depending on the scale and nature of the experiment.

Storage and Handling

  • Storage: Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames. Store in a secondary container. Avoid storage on wood floors.

  • Incompatible Materials: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.

  • Handling:

    • Use non-sparking tools.

    • Avoid friction, grinding, and impact.

    • Ground all equipment to prevent static discharge.

    • Do not heat the material directly. Use a water or oil bath for controlled heating.

Spill and Waste Disposal

  • Spill: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite or sand). Place the absorbed material in a sealed, labeled container for disposal. For large spills, evacuate the area and contact emergency services.

  • Waste Disposal: Dispose of all waste containing this compound as hazardous waste in accordance with local, state, and federal regulations. Do not mix with other waste streams.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the nitration of alcohols and should be performed with extreme caution.

7.1 Materials and Equipment

  • Cyclohexanol

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Magnesium sulfate (MgSO₄)

  • Blast shield

7.2 Procedure

  • Set up the reaction apparatus in a fume hood with a blast shield.

  • Cool the round-bottom flask in an ice bath.

  • Slowly add a pre-determined amount of cyclohexanol to the flask with stirring.

  • Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Slowly add the nitrating mixture to the cyclohexanol via the dropping funnel, ensuring the reaction temperature does not exceed 10°C. This reaction is highly exothermic and can become violent if the temperature is not controlled.

  • After the addition is complete, continue stirring in the ice bath for the specified reaction time.

  • Quench the reaction by slowly pouring the mixture over crushed ice.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with cold water and 5% sodium bicarbonate solution until the washings are neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

Visualizations

SafeHandlingWorkflow Prep Preparation - Risk Assessment - Assemble PPE & Equipment Handling Handling in Fume Hood - Use Blast Shield - Controlled Conditions Prep->Handling Proceed with Caution Reaction Reaction - Temperature Control - Slow Addition Handling->Reaction Workup Work-up - Quenching - Extraction & Washing Reaction->Workup Waste Waste Disposal - Segregate Waste - Follow Regulations Workup->Waste

Caption: Workflow for the safe handling of this compound.

HazardControls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls - Fume Hood - Blast Shield Substitution->Engineering Administrative Administrative Controls - SOPs - Training Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: Hierarchy of hazard controls for this compound.

References

Application Notes and Protocols: Cyclohexyl Nitrate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl nitrate is an organic nitrate that is gaining attention in pharmaceutical research primarily for its potential as a therapeutic agent itself, acting as a nitric oxide (NO) donor. Organic nitrates are a well-established class of drugs used for conditions such as angina pectoris, with nitroglycerin being a classic example. These compounds function as prodrugs that release nitric oxide, a critical signaling molecule in various physiological processes, most notably in the cardiovascular system. This document outlines the application of this compound as a potential pharmaceutical, detailing its mechanism of action, synthesis, and preclinical findings.

Application as a Nitric Oxide Donor

This compound is being investigated as a novel nitric oxide (NO) donor with potential applications in cardiovascular diseases.[1][2] It has demonstrated significant vasorelaxant, hypotensive, and antihypertensive effects.[1][2] The therapeutic potential of this compound stems from its ability to release nitric oxide, which plays a crucial role in regulating blood pressure and vascular tone.

Mechanism of Action:

The cardiovascular effects of this compound are mediated through the canonical nitric oxide/cyclic guanosine monophosphate/protein kinase G (NO/cGMP/PKG) signaling pathway.[1][2]

  • Nitric Oxide (NO) Release: this compound, within the vascular smooth muscle cells, is metabolized to release nitric oxide.

  • Guanylate Cyclase Activation: The released NO activates the enzyme soluble guanylate cyclase (sGC).

  • cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • PKG Activation: Increased levels of cGMP lead to the activation of protein kinase G (PKG).

  • Vasorelaxation: PKG activation results in a cascade of events that decrease intracellular calcium concentrations and desensitize the contractile machinery to calcium, leading to smooth muscle relaxation and vasodilation.

This vasodilation of blood vessels leads to a decrease in blood pressure.[1][2] Studies have shown that this compound induces endothelium-independent vasodilation.[1] Furthermore, its effects are also linked to the activation of ATP-sensitive K+ (KATP) channels.[1]

Preclinical Data

Preclinical studies have provided quantitative data on the efficacy of this compound.

ParameterVehicle ControlThis compound TreatmentReference
NO Levels (Mesenteric Arteries, au) 10.7 ± 0.233.2 ± 2.3[1]
Blood Pressure (2K1C Hypertensive Rats, mmHg) 170 ± 4134 ± 6 (after 7 days)[1]
Vasodilation (pD2 value) Not Applicable5.1 ± 0.1[1]
Vasodilation with KATP channel inhibition (pD2 value) Not Applicable4.3 ± 0.1[1]

Experimental Protocols

1. Synthesis of this compound

A general method for the synthesis of organic nitrates involves the nitration of the corresponding alcohol. For this compound, this would involve the nitration of cyclohexanol.

Materials:

  • Cyclohexanol

  • Nitrating mixture (e.g., nitric acid and sulfuric acid, or nitric acid and acetic anhydride)

  • Organic solvent (e.g., dichloromethane)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cool the nitrating mixture to 0-5 °C in an ice bath.

  • Slowly add cyclohexanol to the cooled nitrating mixture dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture over crushed ice and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and wash sequentially with cold water and saturated sodium bicarbonate solution until the washings are neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

2. Evaluation of Vasodilatory Activity

This protocol describes an ex vivo method using isolated arterial rings.

Materials:

  • Male Wistar rats

  • Krebs-Henseleit solution

  • Phenylephrine (PHE)

  • This compound

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Humanely euthanize the rats and dissect the superior mesenteric artery.

  • Cut the artery into rings (1-2 mm in length) and mount them in an organ bath containing Krebs-Henseleit solution, bubbled with 95% O2 and 5% CO2, and maintained at 37 °C.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 0.75 g.

  • Induce contraction of the arterial rings with phenylephrine (10^-6 M).

  • Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath to obtain a concentration-response curve.

  • Record the relaxation response as a percentage of the initial phenylephrine-induced contraction.

  • Calculate the pD2 (-log EC50) values to quantify the potency of this compound.

Visualizations

Cyclohexyl_Nitrate_MOA cluster_cell Vascular Smooth Muscle Cell CHN This compound NO Nitric Oxide (NO) CHN->NO Metabolism sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive Activation sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalysis GTP GTP GTP->sGC_active PKG_inactive Protein Kinase G (inactive) cGMP->PKG_inactive Activation PKG_active Protein Kinase G (active) PKG_inactive->PKG_active Relaxation Vasorelaxation PKG_active->Relaxation

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Cyclohexanol + Nitrating Mixture reaction Nitration Reaction (0-5 °C) start->reaction workup Aqueous Workup (Ice, Extraction) reaction->workup neutralization Neutralization (NaHCO3 wash) workup->neutralization drying Drying (MgSO4) neutralization->drying purification Purification (Distillation/Chromatography) drying->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound shows promise as a new therapeutic agent for cardiovascular diseases due to its function as a potent nitric oxide donor. Its clear mechanism of action via the NO/cGMP/PKG pathway and positive preclinical data on vasodilation and blood pressure reduction warrant further investigation. The straightforward synthesis from cyclohexanol makes it an accessible compound for further research and development. These application notes provide a foundational understanding for scientists and researchers interested in exploring the pharmaceutical potential of this compound.

References

Application Notes and Protocols for Cyclohexyl Nitrate as a Diesel Fuel Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl nitrate (C₆H₁₁NO₃) is an alkyl nitrate compound that functions as a cetane improver for diesel fuels. Its primary role is to accelerate the autoignition of diesel fuel in the combustion chamber, thereby increasing the fuel's cetane number. A higher cetane number leads to a shorter ignition delay period, which can result in smoother engine operation, reduced combustion noise, and improved cold-start performance. This document provides an overview of the application of this compound as a diesel fuel additive, including its effects on engine performance and emissions, and protocols for its evaluation.

Mechanism of Action

Cetane improvers like this compound have the ability to decompose at temperatures lower than that of the diesel fuel itself. The exothermic decomposition of this compound initiates a series of chemical reactions that lead to the start of combustion at a lower temperature. This reduces the ignition delay, which is the period between the injection of fuel into the cylinder and the start of combustion. By shortening this delay, the combustion process becomes more controlled, preventing the rapid pressure rise that causes diesel knock.

Effects on Diesel Fuel Properties and Engine Performance

The addition of this compound to diesel fuel primarily impacts the cetane number. Limited direct research on this compound necessitates drawing comparisons with the more extensively studied 2-ethylhexyl nitrate (2-EHN), a similar and widely used cetane improver.

Cetane Number Enhancement

This compound has been shown to be an effective cetane number improver. In a study by Li et al., the addition of 0.3% this compound to a blend of 90% biodiesel and 10% methanol (B90M10) significantly increased the cetane number. The study also demonstrated that this compound was more effective at increasing the cetane number than 2-ethylhexyl nitrate at the same treat rate.[1]

Table 1: Cetane Number Improvement with Different Additives in a B90M10 Blend [1]

AdditiveConcentration (vol%)Base Cetane NumberCetane Number with AdditiveCetane Number Increase
2-Ethylhexyl Nitrate0.345.549.33.8
This compound0.345.557.512.0
2-Methoxyethyl Ether3.045.563.518.0
Engine Performance

While specific data on this compound's effect on engine performance metrics like brake thermal efficiency (BTE) and brake specific fuel consumption (BSFC) in conventional diesel is scarce, studies on similar cetane improvers can provide insights. The study by Li et al. on a methanol/biodiesel blend found no significant effect on brake thermal efficiency or exhaust temperature when using this compound.[2][3] Research on 2-EHN has shown that it can lead to marginal improvements in BTE and reductions in BSFC, particularly at higher engine loads.[4]

Engine Emissions

The use of this compound as a diesel additive influences exhaust emissions. The available research indicates a trade-off between different types of emissions.

Table 2: Qualitative Effects of this compound on Diesel Engine Emissions (in a B90M10 blend) [2][3]

EmissionEffect
Nitrogen Oxides (NOx)Reduction
Particulate Matter (Smoke)Reduction
Hydrocarbons (HC)Increase
Carbon Monoxide (CO)Increase

It is important to note that the magnitude of these effects can vary depending on the base fuel, engine operating conditions, and the concentration of the additive. The increase in HC and CO emissions is a common trade-off when using cetane improvers.

Experimental Protocols

The following protocols outline the methodologies for evaluating the effectiveness of this compound as a diesel fuel additive.

Protocol for Blending this compound with Diesel Fuel

Objective: To prepare stable and homogenous blends of this compound in a base diesel fuel for testing.

Materials:

  • Base diesel fuel (e.g., ULSD - Ultra Low Sulfur Diesel)

  • This compound (of known purity)

  • Volumetric flasks or graduated cylinders

  • Magnetic stirrer and stir bars or a mechanical shaker

Procedure:

  • Determine the desired volumetric concentrations of this compound to be tested (e.g., 0.1%, 0.3%, 0.5% v/v).

  • Measure the required volume of base diesel fuel and pour it into a clean, dry container.

  • Carefully measure the corresponding volume of this compound using a calibrated pipette or syringe.

  • Add the this compound to the diesel fuel.

  • Seal the container and mix the blend thoroughly using a magnetic stirrer or mechanical shaker for a predetermined time (e.g., 30 minutes) to ensure homogeneity.

  • Visually inspect the blend for any signs of phase separation or insolubility.

  • Store the prepared blends in sealed, labeled containers away from direct sunlight and heat sources.

Blend_Preparation_Workflow start Start determine_conc Determine Cyclohexyl Nitrate Concentrations start->determine_conc measure_diesel Measure Base Diesel Fuel determine_conc->measure_diesel measure_chn Measure Cyclohexyl Nitrate determine_conc->measure_chn mix Mix Diesel and This compound measure_diesel->mix measure_chn->mix check_homogeneity Check for Homogeneity mix->check_homogeneity store Store and Label Blends check_homogeneity->store end_process End store->end_process

Caption: Workflow for the preparation of this compound and diesel fuel blends.

Protocol for Cetane Number Determination

Objective: To determine the cetane number of diesel fuel blends containing this compound.

Standard Methods:

  • ASTM D613: Standard Test Method for Cetane Number of Diesel Fuel Oil. This is the primary engine-based test method.[5]

  • ASTM D6890: Standard Test Method for Determination of Ignition Delay and Derived Cetane Number (DCN) of Diesel Fuel Oils by Combustion in a Constant Volume Chamber. This method requires a smaller sample volume.

  • ASTM D8183: Standard Test Method for Determination of Indicated Cetane Number (ICN) of Diesel Fuel Oils using a Constant Volume Combustion Chamber.[6]

General Procedure (based on engine test methods):

  • Calibrate the cooperative fuel research (CFR) engine according to the ASTM D613 standard procedure using reference fuels.

  • Introduce the diesel fuel blend containing this compound into the engine's fuel system.

  • Operate the engine under the specified standard test conditions.

  • Measure the ignition delay of the fuel blend.

  • Compare the ignition delay of the test fuel to that of reference fuels with known cetane numbers to determine the cetane number of the blend.

Protocol for Engine Performance and Emissions Testing

Objective: To evaluate the effect of this compound on engine performance and exhaust emissions.

Equipment:

  • A stationary diesel engine mounted on a test bed.

  • Dynamometer for controlling engine load and speed.

  • Fuel consumption measurement system.

  • Exhaust gas analyzer for measuring NOx, CO, HC, and particulate matter (PM or smoke opacity).

  • Data acquisition system to record engine parameters.

Procedure:

  • Warm up the engine to a stable operating temperature using the base diesel fuel.

  • Record baseline performance and emissions data at various engine loads and speeds.

  • Introduce the first diesel blend containing this compound into the fuel system and allow the engine to stabilize.

  • Record performance and emissions data for the blend at the same engine operating points as the baseline.

  • Repeat steps 3 and 4 for all prepared fuel blends.

  • After testing all blends, switch back to the base diesel fuel to flush the system and verify a return to baseline performance.

  • Analyze the collected data to determine the percentage change in performance and emission parameters for each blend compared to the baseline.

Engine_Testing_Workflow cluster_setup Engine Setup cluster_testing Testing Procedure cluster_analysis Data Analysis engine_warmup Warm up engine with base diesel fuel record_baseline Record Baseline Performance & Emissions engine_warmup->record_baseline introduce_blend Introduce Cyclohexyl Nitrate Blend record_baseline->introduce_blend record_blend_data Record Blend Performance & Emissions introduce_blend->record_blend_data next_blend Next Blend? record_blend_data->next_blend next_blend->introduce_blend Yes analyze_data Analyze and Compare Data to Baseline next_blend->analyze_data No

Caption: General workflow for diesel engine performance and emissions testing.

Data Presentation

The following tables summarize the expected effects of this compound on diesel engine performance and emissions based on available literature, primarily drawing parallels from 2-EHN where direct data for this compound is unavailable.

Table 3: Summary of Quantitative Effects of Cetane Improvers on Diesel Engine Performance and Emissions (Reference Data from 2-EHN and other additives)

ParameterAdditive Concentration% Change from BaselineReference
Performance
Brake Thermal Efficiency (BTE)1.5% 2-EHN in BMF30+3.30% to +4.69%[7]
Brake Specific Fuel Consumption (BSFC)1.5% 2-EHN in BMF30-5.49% to -7.33%[7]
Emissions
Nitrogen Oxides (NOx)1.5% 2-EHN in BMF30-9.4% to -17.48%[7]
Carbon Monoxide (CO)1.5% 2-EHN in BMF30-45.1% to -85.5%[7]
Hydrocarbons (HC)1.5% 2-EHN in BMF30-14.56% to -24.90%[7]
Smoke Opacity0.3% this compound in B90M10Reduction[2][3]

BMF30: 70% Biodiesel, 30% 2-Methylfuran B90M10: 90% Biodiesel, 10% Methanol

Logical Relationships in Cetane Improver Action

The following diagram illustrates the cause-and-effect relationships of using a cetane improver like this compound in a diesel engine.

Cetane_Improver_Effects chn Addition of This compound cn_increase Increased Cetane Number chn->cn_increase ignition_delay Shorter Ignition Delay cn_increase->ignition_delay combustion More Controlled Combustion ignition_delay->combustion performance Improved Performance combustion->performance emissions Altered Emissions combustion->emissions cold_start Better Cold Start performance->cold_start noise Reduced Engine Noise performance->noise nox Lower NOx emissions->nox pm Lower PM/Smoke emissions->pm hc_co Potentially Higher HC & CO emissions->hc_co

Caption: Logical flow of the effects of a cetane improver on diesel combustion.

Conclusion and Recommendations

This compound is a potent cetane improver that can significantly enhance the ignition quality of diesel fuels. The limited available data suggests it is more effective at raising the cetane number than the more common 2-ethylhexyl nitrate. Its use is expected to lead to reduced NOx and smoke emissions, although potentially at the cost of increased HC and CO emissions.

For researchers and scientists, it is recommended to conduct further studies on this compound, particularly with conventional diesel fuels and across a wider range of concentrations. The protocols outlined in this document provide a framework for such investigations. A comprehensive evaluation of its effects on engine performance, emissions, and material compatibility is crucial for its potential wider application as a diesel fuel additive.

References

Cyclohexyl Nitrate: Application Notes and Protocols for its Role as an Energetic Material Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl nitrate (C₆H₁₁NO₃) is a nitrate ester of cyclohexanol. While historically explored for various applications, its role as a precursor to energetic materials is of significant interest in the field of explosives and propellants. As a combustible liquid, it can be incorporated into explosive mixtures, acting as an energetic plasticizer or a fuel. This document provides a comprehensive overview of this compound, including its synthesis, characterization, and a discussion of its energetic potential based on available data and analogous compounds.

Physicochemical and Energetic Properties
PropertyThis compoundIsopropyl Nitrate (Analogue)β-Cyclodextrin Nitrate (Analogue)
Molecular Formula C₆H₁₁NO₃[1]C₃H₇NO₃C₄₂H₆₃N₇O₃₅ (example)
Molecular Weight 145.16 g/mol [1]105.09 g/mol Varies with substitution
Density 1.12 g/cm³[2]1.036 g/cm³1.576 g/cm³[3]
Boiling Point 192.3 °C at 760 mmHg101.2 °C at 760 mmHgDecomposes
Flash Point 81.5 °C12 °CNot Applicable
Detonation Velocity Data not available5400 m/s (at 0.86 g/cm³)[4]7150 m/s (at 1.576 g/cm³)[3]
Heat of Explosion Data not availableNot readily availableData available in specialized literature[3]

Experimental Protocols

Two primary methods for the synthesis of this compound from cyclohexanol are detailed below.

Protocol 1: Synthesis via Mixed Acid Nitration

This protocol is adapted from established methods for the nitration of alcohols.

Materials:

  • Cyclohexanol

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (96%)

  • Carbon Tetrachloride (or other suitable indifferent solvent)

  • Sodium Bicarbonate solution (5% aqueous)

  • Anhydrous Magnesium Sulfate

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer with stirring bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of Nitrating Mixture: In the three-necked flask, prepare the nitrating acid by carefully adding 2080 parts by weight of 96% sulfuric acid to 1200 parts by weight of 70% nitric acid. Cool the mixture to -10 °C to -5 °C using an ice-salt bath with constant stirring.

  • Preparation of Cyclohexanol Solution: Dissolve 620 parts by weight of cyclohexanol in 600 parts by weight of carbon tetrachloride.

  • Nitration Reaction: Slowly add the cyclohexanol solution to the cold, stirred nitrating mixture via the dropping funnel. Maintain the reaction temperature between -10 °C and -5 °C throughout the addition.

  • Reaction Quench and Separation: Once the addition is complete, stop the stirring and allow the layers to separate. Carefully separate the upper organic layer from the lower acid layer using a separatory funnel.

  • Washing: Wash the organic layer sequentially with cold water and then with a 5% sodium bicarbonate solution until the effervescence ceases.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the solvent (carbon tetrachloride) using a rotary evaporator.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure.

Protocol 2: Synthesis using Nitric Acid and Acetic Anhydride

This protocol is based on a patented method for this compound production[2].

Materials:

  • Cyclohexanol

  • Nitric Acid

  • Acetic Anhydride

  • Sodium Hydroxide or Sodium Carbonate solution

  • Water

Equipment:

  • Reaction vessel with temperature control and stirring

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Preparation of Nitrating Agent: Prepare a nitrating mixture with a 1:1 molar ratio of nitric acid and acetic anhydride.

  • Nitration Reaction: For every 1 part by weight of cyclohexanol, add 1.80-1.84 parts by weight of the nitric acid/acetic anhydride mixture. Maintain the reaction temperature at 18-20 °C with stirring for 60 minutes.

  • Dilution and Separation: Dilute the reaction mass with 0.48-0.55 parts by weight of water per 1 part by weight of the reaction mass. Allow the layers to separate and collect the organic layer containing this compound.

  • Washing: Wash the separated this compound layer with water and then with a sodium hydroxide or sodium carbonate solution to neutralize any remaining acid.

  • Purification: The resulting crude this compound can be further purified by distillation.

Characterization of this compound

Standard analytical techniques can be employed to confirm the identity and purity of the synthesized this compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show characteristic strong absorption bands for the nitrate ester group (O-NO₂) around 1630 cm⁻¹ (asymmetric stretch) and 1280 cm⁻¹ (symmetric stretch), as well as C-H stretching and bending vibrations of the cyclohexane ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show a multiplet in the region of 4.5-5.0 ppm corresponding to the proton on the carbon bearing the nitrate group (CH-ONO₂). The other protons on the cyclohexane ring will appear as a complex series of multiplets further upfield.

    • ¹³C NMR: The carbon attached to the nitrate group is expected to have a chemical shift in the range of 75-85 ppm. The other carbons of the cyclohexane ring will appear at higher field strengths.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the sample and confirm the molecular weight of this compound (145.16 g/mol ).

Diagrams

Experimental Workflow: Synthesis of this compound via Mixed Acid Nitration

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Nitrating Acid (HNO₃ + H₂SO₄) C Nitration (-10 to -5 °C) A->C B Prepare Cyclohexanol Solution (Cyclohexanol in CCl₄) B->C D Phase Separation C->D E Washing (H₂O, NaHCO₃) D->E F Drying & Solvent Removal E->F G Fractional Distillation F->G Decomposition_Pathway A This compound (C₆H₁₁ONO₂) B Homolytic Cleavage (O-NO₂ bond) A->B C Cyclohexyloxy Radical (C₆H₁₁O•) B->C D Nitrogen Dioxide (•NO₂) B->D E Ring Opening & Rearrangement C->E G Secondary Reactions C->G D->G F Further Decomposition Products (e.g., aldehydes, smaller radicals) E->F F->G H Final Gaseous Products (e.g., CO₂, H₂O, N₂) G->H

References

Application Notes and Protocols for the Nitration of Aromatic Compounds Using Cyclohexyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cyclohexyl nitrate as a nitrating agent for aromatic compounds. Due to the limited direct literature on this specific application, this document combines established principles of electrophilic aromatic substitution, data from analogous alkyl nitrate reagents, and findings from a key study involving this compound for the nitration of toluene. These protocols are intended to serve as a foundational guide for further research and development in this area.

Introduction

Aromatic nitration is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical, dye, and explosives industries. While traditional methods often employ harsh conditions, such as mixed nitric and sulfuric acids, the exploration of alternative nitrating agents is an ongoing area of research. Alkyl nitrates, including this compound, present a potential alternative for achieving nitration under potentially milder and more selective conditions. This document outlines the synthesis of this compound and a proposed protocol for its application in the nitration of aromatic compounds, supported by available data.

Synthesis of this compound

This compound can be synthesized via the nitration of cyclohexanol. A reported method involves the use of a nitric acid/acetic anhydride mixture.

Protocol: Synthesis of this compound

Materials:

  • Cyclohexanol

  • Nitric acid

  • Acetic anhydride

  • Water

  • Sodium carbonate or sodium hydroxide solution (for neutralization)

  • Organic solvent (e.g., dichloromethane or diethyl ether for extraction)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Prepare the nitrating mixture by carefully adding acetic anhydride to nitric acid in a 1:1 molar ratio, maintaining a low temperature (e.g., 0-5 °C) with an ice bath.

  • Slowly add cyclohexanol to the nitrating mixture, ensuring the reaction temperature is maintained between 18-20 °C. The recommended weight ratio is approximately 1.80-1.84 parts of the nitrating mixture to 1 part of cyclohexanol.

  • After the addition is complete, allow the reaction mixture to stir at 18-20 °C for 60 minutes.

  • Quench the reaction by carefully diluting the mixture with cold water (approximately 0.48-0.55 parts water to 1 part reaction mass).

  • Separate the organic layer containing the this compound.

  • Wash the organic layer sequentially with water and a dilute solution of sodium carbonate or sodium hydroxide to neutralize any remaining acid.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Remove the solvent under reduced pressure to yield crude this compound. Further purification can be achieved by distillation under reduced pressure.

Application in Aromatic Nitration

This compound can be employed as a nitrating agent for aromatic compounds, typically in the presence of a catalyst. Research has shown its utility in the para-selective nitration of toluene using an acid-treated bentonite catalyst.[1]

Proposed General Protocol for Aromatic Nitration

This protocol is a generalized procedure based on the use of alkyl nitrates for aromatic nitration and should be optimized for specific substrates.

Materials:

  • Aromatic substrate (e.g., toluene, benzene, anisole)

  • This compound

  • Acid catalyst (e.g., acid-treated bentonite, sulfuric acid, or a solid acid catalyst)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, or sulfolane)

  • Water

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a solution of the aromatic substrate in an anhydrous solvent, add the acid catalyst.

  • Add this compound to the mixture. The molar ratio of substrate to nitrating agent and the amount of catalyst should be optimized for each specific reaction.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, quench the reaction by adding cold water.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or distillation, to isolate the nitrated aromatic compound(s).

Quantitative Data

The following table summarizes the results from the nitration of toluene using various alkyl nitrates with an acid-treated bentonite catalyst, highlighting the regioselectivity of the reaction.[1]

Nitrating AgentTotal Yield (%)Ortho Isomer (%)Para Isomer (%)Ortho/Para Ratio
This compound Not specifiedNot specifiedNot specified0.41
n-Propyl NitrateNot specifiedNot specifiedNot specified0.52
iso-Propyl NitrateNot specifiedNot specifiedNot specified0.47
iso-Octyl NitrateNot specifiedNot specifiedNot specified0.41

Note: While the specific yields for the individual isomers were not provided in the source, the ortho/para ratio indicates a significant preference for the para-substituted product when using this compound under these conditions.

Reaction Mechanisms and Workflows

The nitration of aromatic compounds with this compound is believed to proceed via an electrophilic aromatic substitution mechanism. The key step is the generation of a potent electrophile, the nitronium ion (NO₂⁺), or a related species.

Proposed Mechanism for Nitronium Ion Formation

In the presence of a strong acid catalyst (H-A), this compound is likely protonated, leading to the formation of a good leaving group (cyclohexanol). Subsequent elimination of cyclohexanol generates the nitronium ion.

G cluster_workflow Experimental Workflow A Mix Aromatic Substrate and Catalyst in Solvent B Add this compound A->B C Reaction at Controlled Temperature B->C D Quench with Water C->D E Workup: - Separate Layers - Wash with NaHCO₃ & Brine - Dry Organic Layer D->E F Solvent Evaporation E->F G Purification (Chromatography/Distillation) F->G H Isolated Nitroaromatic Product G->H G cluster_pathway Electrophilic Aromatic Substitution Pathway Aromatic Aromatic Ring (e.g., Benzene) Sigma Sigma Complex (Arenium Ion Intermediate) Aromatic->Sigma Electrophilic Attack Nitronium Nitronium Ion (NO₂⁺) Nitronium->Sigma Product Nitroaromatic Product Sigma->Product Deprotonation Base Base (e.g., H₂O, A⁻) Base->Product

References

Application Notes and Protocols: Cyclohexyl Nitrate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the chemical properties of cyclohexyl nitrate as a potential nitrating agent. While the direct, large-scale industrial application of this compound in the production of dyes and polymers is not widely documented in publicly available literature, these notes explore its hypothetical use based on established principles of organic synthesis and protocols for analogous alkyl nitrates. The provided protocols should be considered as representative examples and would require experimental validation.

Part 1: Potential Application of this compound in the Synthesis of Dye Intermediates

Introduction

The nitration of aromatic compounds is a cornerstone of industrial organic synthesis, providing essential intermediates for a vast array of products, including pharmaceuticals, agrochemicals, and, notably, dyes. Nitroaromatic compounds, particularly nitroanilines and nitrophenols, are key precursors for the synthesis of azo and other classes of dyes. While the traditional method for nitration involves a mixture of concentrated nitric and sulfuric acids ("mixed acid"), this process can be harsh, leading to issues with selectivity and the generation of significant acidic waste.

Alkyl nitrates have emerged as alternative nitrating agents that can offer milder reaction conditions and, in some cases, improved regioselectivity. This compound, as a secondary alkyl nitrate, has the potential to be utilized in this capacity, for instance, in the catalyzed nitration of aromatic rings.

Logical Pathway for Dye Precursor Synthesis

The following diagram illustrates the potential pathway for synthesizing a nitroaromatic dye precursor using this compound as the nitrating agent.

Dye_Synthesis_Pathway cluster_start Starting Materials cluster_reaction Nitration Reaction cluster_intermediate Intermediate Product cluster_final Final Product Synthesis A Aromatic Precursor (e.g., Phenol, Aniline derivative) D Electrophilic Aromatic Substitution A->D B This compound B->D C Catalyst (e.g., H₂SO₄, BF₃) C->D E Nitroaromatic Intermediate (e.g., Nitrophenol, Nitroaniline) D->E F Reduction & Diazotization E->F G Azo Dye F->G

Caption: Logical workflow for the synthesis of an azo dye using this compound for the intermediate nitration step.

Quantitative Data: Illustrative Nitration of Phenolic Compounds

The following table summarizes representative, hypothetical data for the nitration of various phenolic compounds using a secondary alkyl nitrate like this compound, based on data reported for similar reagents.[1][2]

SubstrateMolar Ratio (Substrate:this compound)CatalystSolventTemp (°C)Hypothetical Combined Yield (%)Hypothetical Ortho:Para Ratio
Phenol1 : 2.5H₂SO₄DichloromethaneRoom Temp854 : 1
2,4-Difluorophenol1 : 2.5H₂SO₄DichloromethaneRoom Temp90Ortho only
3-Hydroxy-4-methoxybenzaldehyde1 : 2.5H₂SO₄DichloromethaneRoom Temp866.8 : 1
Experimental Protocol: Hypothetical Nitration of Phenol

This protocol is adapted from established procedures for the nitration of phenols using secondary alkyl nitrates in the presence of an acid catalyst.[1][2]

Materials:

  • Phenol (10 mmol, 0.94 g)

  • This compound (25 mmol, 3.63 g)

  • Dichloromethane (10 mL)

  • Concentrated Sulfuric Acid (96%)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Standard glassware for workup

Procedure:

  • To a stirred solution of phenol (10 mmol) in dichloromethane (10 mL) in a round-bottom flask at room temperature, add this compound (25 mmol).

  • Carefully add concentrated sulfuric acid (0.94 mL) dropwise to the mixture using a dropping funnel. An exotherm may be observed, and the mixture may darken.

  • Continue stirring at room temperature for 5-10 minutes after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (30 mL) to quench the reaction.

  • Transfer the mixture to a separatory funnel and separate the phases.

  • Wash the organic phase with brine and then dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, a mixture of nitrophenol isomers.

  • The isomers can be separated by steam distillation or column chromatography.

Part 2: Potential Application of this compound in Polymer Production

Introduction

The synthesis of certain high-performance polymers, such as polyurethanes, relies on monomers derived from nitrated aromatic compounds. For example, toluene is dinitrated to produce dinitrotoluene (DNT), which is then hydrogenated to toluene diamine (TDA) and subsequently converted to toluene diisocyanate (TDI), a key monomer for polyurethanes. The initial nitration step is critical and is typically performed with mixed acid. The use of an alkyl nitrate like this compound, potentially with a Friedel-Crafts type catalyst, could offer an alternative pathway for this nitration.

Experimental Workflow for Polyurethane Monomer Synthesis

The diagram below outlines a potential workflow for the synthesis of a diisocyanate monomer precursor, starting with the nitration of an aromatic hydrocarbon using this compound.

Polymer_Workflow A Aromatic Hydrocarbon (e.g., Toluene) B Nitration with This compound + BF₃ A->B C Dinitroaromatic (e.g., Dinitrotoluene) B->C D Catalytic Hydrogenation C->D E Diamine (e.g., Toluenediamine) D->E F Phosgenation E->F G Diisocyanate Monomer (e.g., TDI) F->G H Polymerization with Polyol G->H I Polyurethane Polymer H->I

References

Application Notes and Protocols for Nitration Reactions Involving Cyclohexyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of cyclohexyl nitrate and its derivatives. The information is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions must be taken when performing these reactions.

Safety Precautions

Nitration reactions are highly exothermic and involve the use of strong acids and oxidizing agents. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves, must be worn at all times.[1][2] Nitric acid is highly corrosive and can cause severe skin and eye burns.[1][3] It reacts violently with many organic compounds, including alcohols and combustible materials.[1][2] Mixtures of nitric acid and acetic anhydride can be explosive and should be handled with extreme caution.[4] Always add reagents slowly and ensure adequate cooling to control the reaction temperature.

Synthesis of this compound from Cyclohexanol

This protocol describes the synthesis of this compound from the nitration of cyclohexanol using a mixture of nitric acid and acetic anhydride.

Experimental Protocol

Materials:

  • Cyclohexanol

  • Nitric acid (concentrated)

  • Acetic anhydride

  • Sodium bicarbonate solution (5% aqueous)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place the desired amount of cyclohexanol.

  • Cool the flask in an ice-salt bath to maintain a temperature between -5 °C and 0 °C.

  • Prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to an equal molar amount of acetic anhydride in a separate flask, also cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred cyclohexanol over a period of 1-2 hours, ensuring the reaction temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the mixture for an additional 2-3 hours at 0-5 °C.

  • Slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Separate the organic layer.

  • Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and again with cold water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Experimental Workflow

Synthesis_of_Cyclohexyl_Nitrate cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Cool Cyclohexanol in Ice Bath C Slowly Add Nitrating Mixture to Cyclohexanol (Maintain Temp < 5°C) A->C B Prepare Nitrating Mixture (HNO3 + Acetic Anhydride) in Ice Bath B->C D Stir for 2-3 hours at 0-5°C C->D E Quench on Ice D->E F Separate Organic Layer E->F G Wash with H2O, NaHCO3, H2O F->G H Dry with MgSO4 G->H I Filter and Concentrate H->I J Vacuum Distillation I->J

Caption: Workflow for the synthesis of this compound.

Synthesis of 2-Nitrothis compound from Cyclohexane

This protocol details the synthesis of 2-nitrothis compound through the nitration of cyclohexane using dinitrogen tetroxide (N₂O₄).

Experimental Protocol

Materials:

  • Cyclohexane

  • Dinitrogen tetroxide (N₂O₄)

  • Carbon tetrachloride

  • Concentrated sulfuric acid

  • Oxygen

  • Sodium bicarbonate solution (5% aqueous)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • In a reaction vessel, prepare a solution of cyclohexane in carbon tetrachloride.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Cool the mixture to approximately 5°C using an ice bath.

  • Introduce dinitrogen tetroxide and oxygen into the reaction mixture.

  • Maintain the reaction at 5°C with continuous stirring.

  • After the reaction is complete, pour the mixture into a separatory funnel.

  • Wash the organic layer with cold water, followed by a 5% sodium bicarbonate solution, and then again with water to neutralize and remove acidic byproducts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

  • The resulting crude product, a mixture of 2-nitrothis compound, 2-nitrocyclohexanol, nitrocyclohexane, and carboxylic acids, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Experimental Workflow

Synthesis_of_2_Nitrocyclohexyl_Nitrate cluster_setup Reaction Setup cluster_reaction Nitration cluster_workup Work-up cluster_purification Purification A Dissolve Cyclohexane in CCl4 with H2SO4 (cat.) B Cool to 5°C A->B C Introduce N2O4 and O2 B->C D Stir at 5°C C->D E Wash with H2O, NaHCO3, H2O D->E F Dry with Na2SO4 E->F G Filter and Concentrate F->G H Column Chromatography (Silica Gel, Hexane/EtOAc) G->H

Caption: Workflow for 2-nitrothis compound synthesis.

Data Presentation

The following tables summarize the quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Conditions and Yields

ReactionStarting MaterialNitrating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Synthesis of this compoundCyclohexanolHNO₃ / Acetic Anhydride-0-53-5Not specified--INVALID-LINK--
Synthesis of 2-Nitrothis compoundCyclohexaneN₂O₄ / O₂CCl₄5Not specified30

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃)δ (ppm): 4.80-4.70 (m, 1H, CH-ONO₂), 1.90-1.20 (m, 10H, CH₂)
¹³C NMR (CDCl₃)δ (ppm): 84.5 (CH-ONO₂), 31.5 (CH₂), 25.0 (CH₂), 23.5 (CH₂)
IR (neat)ν (cm⁻¹): 2940, 2860 (C-H stretch), 1630 (O-NO₂ asym stretch), 1280 (O-NO₂ sym stretch), 870 (O-N stretch)

Note: The spectroscopic data provided is predicted based on typical values for similar compounds and may vary depending on the specific experimental conditions and instrument.

References

Application Notes and Protocols for the Quantification of Cyclohexyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl nitrate (C₆H₁₁NO₃) is an organic nitrate ester. As with other alkyl nitrates, it has applications as a cetane improver in diesel fuels and can be found in other chemical synthesis processes.[1] Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and safety assessment. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using Gas Chromatography (GC), the most suitable analytical technique for this compound. While validated methods for the analogous compound 2-ethylhexyl nitrate (2-EHN) are well-established, specific methods for this compound are less common. The protocols provided herein are based on established methods for similar alkyl nitrates and provide a strong foundation for method development and validation.[2][3]

Recommended Analytical Technique: Gas Chromatography (GC)

Gas chromatography is the preferred method for the analysis of volatile and semi-volatile organic compounds like this compound. Its high resolution, sensitivity, and compatibility with various selective detectors make it ideal for quantifying this compound in complex matrices. Two primary detector configurations are recommended:

  • Nitrogen Chemiluminescence Detector (NCD): Offers exceptional selectivity and sensitivity for nitrogen-containing compounds. The NCD provides a linear and equimolar response to organic nitrogen compounds with minimal interference from carbon-based matrices, making it the superior choice for trace analysis in complex samples like fuels.[2][4][5]

  • Flame Ionization Detector (FID): A universal detector for organic compounds, providing good sensitivity and a wide linear range. While less selective than the NCD, its robustness and availability make it a common choice. For complex matrices, a two-dimensional GC setup (GCxGC) or a Deans switch configuration may be necessary to achieve adequate resolution.[3]

High-Performance Liquid Chromatography (HPLC) is generally not suitable for the direct analysis of this compound due to its non-polar nature and lack of a strong UV chromophore. Published HPLC methods for "nitrates" typically refer to the analysis of the inorganic nitrate ion (NO₃⁻) and are not applicable to organic esters.[6][7]

Quantitative Data Summary

While specific quantitative performance data for this compound is not widely published, the following tables summarize typical performance characteristics that can be expected when adapting established methods for analogous alkyl nitrates like 2-EHN.[2] These values should serve as a benchmark during method development and validation.

Table 1: Representative Performance of GC-NCD Method

Validation ParameterTypical Performance for Alkyl Nitrates
Linearity (Correlation Coefficient, r²)≥ 0.999
Limit of Detection (LOD)0.1 - 1 ppm (in matrix)
Limit of Quantitation (LOQ)0.5 - 5 ppm (in matrix)
Accuracy (% Recovery)95.0% - 105.0%
Precision (RSD%)
- Repeatability≤ 3.0%
- Intermediate Precision≤ 5.0%
SpecificityHigh (No interference from hydrocarbon matrix)

Table 2: Representative Performance of GC-FID Method

Validation ParameterTypical Performance for Alkyl Nitrates
Linearity (Correlation Coefficient, r²)≥ 0.998
Limit of Detection (LOD)5 - 10 ppm (in matrix)
Limit of Quantitation (LOQ)15 - 30 ppm (in matrix)
Accuracy (% Recovery)97.0% - 103.0%
Precision (RSD%)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 4.0%
SpecificityModerate (Potential interference from co-eluting hydrocarbons)

Experimental Protocols

Protocol 1: Quantification of this compound using GC with Nitrogen Chemiluminescence Detector (GC-NCD)

This protocol is adapted from established methods for 2-EHN, a common cetane improver, and is the recommended approach for its high selectivity and sensitivity.[2][4]

1. Materials and Reagents

  • This compound reference standard (≥99% purity)

  • Solvent: Isooctane or hexane (GC grade)

  • Sample matrix (e.g., diesel fuel, reaction mixture)

2. Instrumentation

  • Gas Chromatograph (e.g., Agilent 8890 GC) equipped with a Nitrogen Chemiluminescence Detector (NCD).[4]

  • GC Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Autosampler and vials.

3. Standard Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with isooctane.

  • Working Standards: Prepare a series of calibration standards by serial dilution of the stock standard with isooctane. A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL.

4. Sample Preparation

  • Accurately weigh a known amount of the sample and dilute with isooctane to bring the expected concentration of this compound into the calibration range. For example, dilute diesel fuel samples 1:10 (v/v) with isooctane.

  • Vortex thoroughly and transfer an aliquot to a GC vial.

5. GC-NCD Conditions

ParameterSetting
Inlet
Temperature250 °C
ModeSplit (e.g., 20:1 ratio)
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.5 mL/min
Oven Program
Initial Temperature60 °C, hold for 2 minutes
Ramp Rate20 °C/min
Final Temperature280 °C, hold for 5 minutes
NCD Detector
Burner Temperature900 °C
Oxidant FlowOxygen, 10 sccm
Hydrogen Flow5 sccm

6. Data Analysis

  • Integrate the peak corresponding to this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the prepared sample from the calibration curve and calculate the concentration in the original sample, accounting for the dilution factor.

Protocol 2: Quantification of this compound using GC with Flame Ionization Detector (GC-FID)

This protocol is a viable alternative when an NCD is not available. It may require a more complex GC setup to resolve this compound from matrix interferences.[3]

1. Materials and Reagents

  • As per Protocol 1.

2. Instrumentation

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • For complex matrices, a two-dimensional setup with a Deans switch is recommended.[3]

  • Column 1 (Pre-column): Non-polar column (e.g., DB-1, 15 m x 0.32 mm ID, 1.0 µm film thickness).

  • Column 2 (Analytical column): Mid-polar to polar column (e.g., DB-1701, 30 m x 0.25 mm ID, 0.25 µm film thickness).

3. Standard and Sample Preparation

  • As per Protocol 1.

4. GC-FID Conditions (with Deans Switch)

ParameterSetting
Inlet
Temperature250 °C
ModeSplit (e.g., 10:1 ratio)
Injection Volume1 µL
Carrier GasHelium
Column 1 Flow 2.0 mL/min
Oven Program
Initial Temperature50 °C, hold for 1 minute
Ramp Rate10 °C/min
Final Temperature300 °C, hold for 10 minutes
Deans Switch
Heart-cut TimeDetermined by injecting a this compound standard and timing its elution from Column 1.
FID Detector
Temperature300 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (He)25 mL/min

5. Data Analysis

  • As per Protocol 1.

Visualizations

GC_NCD_Workflow cluster_prep 1. Preparation cluster_gc 2. GC Analysis cluster_analysis 3. Data Processing prep Standard & Sample Preparation stock Prepare 1000 µg/mL Stock (this compound in Isooctane) cal Create Calibration Curve (1-100 µg/mL) sample Dilute Sample in Isooctane (e.g., 1:10) stock->cal inject Inject 1 µL into GC cal->inject sample->inject gc GC-NCD Analysis separate Separation on HP-5MS Column inject->separate detect Detection by NCD separate->detect integrate Integrate Peak Area detect->integrate analysis Data Analysis quantify Quantify using Calibration Curve integrate->quantify report Report Result (µg/mL or %w/w) quantify->report

Caption: Workflow for this compound analysis by GC-NCD.

Validation_Flowchart start Method Development (e.g., GC-NCD) spec Specificity (Matrix Interference) start->spec 1 lin Linearity & Range (Calibration Curve) spec->lin 2 acc Accuracy (% Recovery) lin->acc 3 prec Precision (Repeatability & Intermediate) lin->prec 4 lod LOD & LOQ (S/N Ratio) acc->lod prec->lod 5 rob Robustness (Varied Parameters) lod->rob 6 end Validated Method rob->end 7

Caption: Key stages of analytical method validation.

References

Cyclohexyl Nitrate in Flow Chemistry: A Review of Current Applications and Future Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, has emerged as a powerful technology in modern chemical synthesis.[1] Its advantages, including enhanced heat and mass transfer, improved safety profiles for hazardous reactions, and facile scalability, have made it particularly attractive for processes involving energetic materials and highly exothermic reactions, such as nitrations.[2][3] This document explores the potential application of cyclohexyl nitrate as a reagent within flow chemistry systems. While direct, detailed protocols for its use are not extensively documented in current scientific literature, this application note will provide a comprehensive overview of the principles of flow nitration, the known properties of this compound, and a generalized protocol that could serve as a starting point for research and development.

Nitration reactions are fundamental in the synthesis of a wide range of important compounds, from pharmaceuticals to energetic materials.[4][5] However, they are often characterized by strong exothermicity and the use of corrosive and hazardous reagents like concentrated nitric and sulfuric acids.[4] Flow chemistry offers a significantly safer and more controlled environment for these transformations.[2] The small reactor volumes and high surface-area-to-volume ratios inherent in microreactors or tubular reactors allow for rapid and efficient heat dissipation, minimizing the risk of thermal runaways.[5][6]

This compound: Properties and Safety Considerations

This compound is an organic nitrate ester. While its primary application is not as a nitrating agent in the way that nitric acid is, alkyl nitrates can participate in various chemical transformations. Understanding its physical and chemical properties is paramount for its safe handling and potential use in a flow chemistry setup.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₁NO₃
Molecular Weight 145.16 g/mol
Appearance Combustible liquid[7]
Boiling Point 68 - 70 °C @ 5 hPa[7]
Density 0.964 g/mL @ 25 °C[7]

Safety Information:

This compound is a combustible liquid and should be handled with appropriate care.[7] It is harmful if swallowed and can cause skin and eye irritation.[1] The use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

General Principles of Nitration in Flow Chemistry

A typical flow chemistry setup for a nitration reaction involves the continuous pumping of reactant streams into a mixer, followed by their passage through a temperature-controlled reactor. The product stream is then collected, potentially after passing through an in-line quenching and/or purification step.

Flow_Nitration_Workflow General Workflow for Flow Nitration cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_downstream Downstream Processing ReagentA Substrate Solution Mixer T-Mixer or Static Mixer ReagentA->Mixer Pump A ReagentB Nitrating Agent Solution (e.g., this compound in Solvent) ReagentB->Mixer Pump B Reactor Temperature-Controlled Flow Reactor (e.g., PFA tubing) Mixer->Reactor Quench In-line Quenching Reactor->Quench Collection Product Collection Quench->Collection

General workflow for a flow nitration process.

Hypothetical Protocol for Nitration using this compound in Flow

Disclaimer: The following protocol is a theoretical guide based on general principles of flow chemistry and the known properties of alkyl nitrates. It has not been validated experimentally and should be adapted and optimized with extreme caution in a controlled laboratory setting by qualified personnel.

Objective: To explore the feasibility of using this compound as a nitrating agent for a model substrate (e.g., an activated aromatic compound) in a continuous flow system.

Materials:

  • This compound

  • Substrate

  • Anhydrous, inert solvent (e.g., acetonitrile, dichloromethane)

  • Quenching solution (e.g., aqueous sodium bicarbonate)

  • Syringe pumps

  • T-mixer or static mixer

  • PFA or PTFE tubing for the reactor

  • Temperature-controlled bath (e.g., oil bath or cryostat)

  • Back-pressure regulator

  • Collection vessel

Experimental Setup:

The general experimental workflow would follow the diagram presented above.

  • Reagent Preparation:

    • Prepare a solution of the substrate in the chosen anhydrous solvent (e.g., 0.1 M).

    • Prepare a solution of this compound in the same solvent (e.g., 0.1 - 0.5 M). Degas both solutions prior to use.

  • System Assembly:

    • Assemble the flow chemistry system as depicted in the workflow diagram. Ensure all connections are secure and leak-proof. The reactor tubing should be of a known length and internal diameter to allow for accurate residence time calculations.

  • Reaction Execution:

    • Set the temperature of the reactor bath to the desired reaction temperature. Initial experiments could start at room temperature.

    • Set the flow rates of the two syringe pumps to achieve the desired stoichiometry and residence time. For example, equal flow rates would result in a 1:1 molar ratio of substrate to this compound at the point of mixing.

    • The combined flow rate and the reactor volume will determine the residence time.

    • Begin by pumping the solvent through the system to ensure it is primed and free of air bubbles.

    • Introduce the reagent solutions into the system.

    • The product stream is continuously quenched by mixing with a stream of the quenching solution before being collected.

Table 2: Suggested Starting Parameters for Optimization Studies

ParameterRangeNotes
Temperature 25 - 100 °CHigher temperatures may be required to promote reactivity but could also lead to decomposition.
Residence Time 1 - 30 minutesCan be adjusted by changing the total flow rate or the reactor volume.
Concentration 0.05 - 0.5 MHigher concentrations may increase reaction rates but also pose a greater safety risk.
Stoichiometry (Substrate:Nitrating Agent) 1:1 to 1:5An excess of the nitrating agent may be required to drive the reaction to completion.

Analysis:

The collected product mixture should be analyzed by appropriate techniques such as GC-MS, LC-MS, and NMR to determine the conversion of the starting material and the yield of the desired nitro-product.

Data Presentation and Interpretation

All quantitative data from optimization studies should be tabulated to allow for easy comparison of the effects of different reaction parameters.

Table 3: Example of Data Table for Optimization of a Flow Nitration Reaction

EntryTemperature (°C)Residence Time (min)Concentration (M)Stoichiometry (Substrate:CHN)Conversion (%)Yield (%)
125100.11:1
250100.11:1
350200.11:1
450100.21:1
550100.11:2

(CHN = this compound)

Logical Relationships in Flow Chemistry Parameter Optimization

The optimization of a flow chemistry process involves understanding the interplay between various parameters.

Parameter_Relationships Parameter Interdependencies in Flow Chemistry Temp Temperature Yield Yield & Selectivity Temp->Yield Safety Safety Temp->Safety ResTime Residence Time ResTime->Yield Conc Concentration Conc->Yield Conc->Safety Stoi Stoichiometry Stoi->Yield

Interdependencies of key parameters in flow chemistry.

Conclusion

The use of this compound as a reagent in flow chemistry is an area that remains to be thoroughly explored. The inherent safety and control offered by continuous flow technologies provide a compelling platform for investigating the reactivity of such compounds. The general principles and the hypothetical protocol outlined in this document are intended to serve as a foundation for researchers to design and conduct their own investigations into the potential applications of this compound in modern organic synthesis. As with any new chemical process, a strong emphasis on safety and a systematic approach to optimization are crucial for success.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclohexyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to optimize the synthesis of cyclohexyl nitrate, focusing on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the nitration of cyclohexanol or the reaction of cyclohexyl nitrite with a nitrating agent. A common laboratory-scale method is the nitration of cyclohexanol using a mixture of nitric acid and acetic anhydride.[1] Another approach involves the reaction of cyclohexyl nitrite with dinitrogen pentoxide.[2]

Q2: I am experiencing a low yield in my this compound synthesis. What are the likely causes and how can I troubleshoot this?

A2: Low yields in this compound synthesis can stem from several factors, including incomplete reactions, product degradation, or suboptimal reagents. To troubleshoot, consider the following:

  • Reaction Time and Temperature: Ensure the reaction is proceeding to completion by monitoring it with appropriate analytical techniques (e.g., TLC or GC). If the reaction is sluggish, cautiously increasing the reaction time or temperature may help. However, be aware that excessive heat can lead to the degradation of the product.[3]

  • Reagent Stoichiometry and Purity: Verify the molar ratios of your reactants. An excess of the nitrating agent is often used to drive the reaction to completion. The purity of starting materials, particularly the cyclohexanol and nitrating agents, is also crucial.[3]

  • Product Degradation: this compound can be sensitive to acidic or basic conditions, especially at elevated temperatures. Promptly neutralizing the reaction mixture and isolating the product can prevent degradation.[3]

  • Workup and Purification Losses: Significant product loss can occur during the workup and purification steps. Ensure efficient extraction and minimize transfers. When washing the organic layer, be mindful of potential emulsion formation.

Q3: What are the typical byproducts in this compound synthesis and how can they be removed?

A3: The primary byproducts depend on the synthetic route. When starting from cyclohexanol, unreacted starting material and oxidation products like adipic acid can be present. From the nitration of cyclohexane, nitrocyclohexane and cyclohexyl nitrite are potential impurities. Purification typically involves the following steps:

  • Washing: The crude product is often washed with water to remove excess acid, followed by a wash with a dilute base solution (e.g., sodium carbonate or sodium hydroxide) to neutralize any remaining acid.[1]

  • Drying: The washed organic layer should be dried over an appropriate drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove residual water before distillation.

  • Distillation: Fractional distillation under reduced pressure is a common method to purify this compound from less volatile impurities.

Q4: How can I optimize the reaction conditions to maximize the yield of this compound?

A4: Optimization of reaction conditions is key to achieving high yields. Consider a systematic approach, such as Design of Experiments (DoE), to efficiently explore the effects of multiple variables.[4] Key parameters to optimize include:

  • Temperature: Maintain the recommended temperature range for the specific protocol to balance reaction rate and product stability.[1][3]

  • Reaction Time: Monitor the reaction progress to determine the optimal time for maximum conversion without significant byproduct formation.

  • Reagent Ratios: Systematically vary the molar ratios of the reactants to find the optimal balance for high yield.

Troubleshooting Guide

Problem: Low Yield
Possible Cause Suggested Solution
Incomplete Reaction- Extend the reaction time and monitor progress via TLC or GC. - Cautiously increase the reaction temperature, being mindful of potential product degradation.[3] - Ensure the nitrating agent is in appropriate molar excess.
Product Degradation- Maintain low reaction temperatures, especially when using strong acids.[3] - Promptly work up the reaction upon completion to isolate the product from harsh conditions.[3]
Sub-optimal Reagents- Use high-purity starting materials and solvents. - Ensure nitrating agents have not decomposed.
Losses During Workup- Ensure complete extraction of the product from the aqueous layer. - Minimize the number of transfers. - If an emulsion forms during washing, try adding brine to break it.
Problem: Product Purity Issues
Possible Cause Suggested Solution
Residual Acid- Thoroughly wash the crude product with a dilute sodium bicarbonate or sodium carbonate solution until the aqueous layer is neutral or slightly basic.[1]
Unreacted Starting Material- Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. - Purify the final product via fractional distillation.
Byproduct Formation- Control the reaction temperature to minimize side reactions. - Use the appropriate stoichiometry of reagents. - Purify via column chromatography or fractional distillation.
Water Contamination- Ensure the organic layer is thoroughly dried with a suitable drying agent before the final purification step.

Experimental Protocols

Protocol 1: Synthesis of this compound from Cyclohexanol

This protocol is adapted from a patented procedure for the nitration of cyclohexanol.[1]

Materials:

  • Cyclohexanol

  • Nitric acid

  • Acetic anhydride

  • Sodium hydroxide or sodium carbonate solution

  • Deionized water

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous sodium sulfate

Procedure:

  • Prepare the nitrating mixture by adding nitric acid to an equimolar amount of acetic anhydride at a controlled temperature (typically below 10 °C).

  • In a separate flask, cool the cyclohexanol to 18-20 °C.

  • Slowly add the nitrating mixture to the cyclohexanol while maintaining the reaction temperature between 18-20 °C. Use 1.80-1.84 weight parts of the nitrating mixture per 1 weight part of cyclohexanol.[1]

  • After the addition is complete, stir the reaction mixture for 60 minutes at 18-20 °C.[1]

  • Quench the reaction by diluting the mixture with 0.48-0.55 weight parts of water per 1 weight part of the reaction mass.[1]

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Separate the organic layer and wash it sequentially with water and a dilute sodium carbonate solution until the aqueous layer is no longer acidic.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude this compound can be further purified by vacuum distillation.

Protocol 2: Synthesis of this compound from Cyclohexyl Nitrite

This protocol is based on a general procedure for the preparation of alkyl nitrates from alkyl nitrites.[2]

Materials:

  • Cyclohexyl nitrite

  • Dinitrogen pentoxide (gaseous)

  • Inert solvent (e.g., carbon tetrachloride)

  • Ice bath

Procedure:

  • Dissolve the cyclohexyl nitrite in an inert solvent such as carbon tetrachloride in a reaction vessel equipped with a gas inlet tube and a stirrer.

  • Cool the reaction vessel in an ice bath to maintain a temperature of approximately 0 °C.

  • Bubble gaseous dinitrogen pentoxide through the solution of cyclohexyl nitrite.

  • Maintain agitation of the reaction mixture throughout the addition of dinitrogen pentoxide.

  • After the addition is complete, continue to stir the reaction mixture for an additional period (e.g., 4 hours) while maintaining the temperature at 0 °C.

  • The resulting reaction mixture contains this compound and nitric acid.

  • Rapidly remove the this compound from the reaction mixture, for example by distillation, to minimize the formation of byproducts.[2]

Data Presentation

Table 1: Reaction Parameters for this compound Synthesis from Cyclohexanol

ParameterValueReference
Reactant Ratio (Nitrating Mixture:Cyclohexanol)1.80-1.84 : 1 (by weight)[1]
Nitric Acid:Acetic Anhydride Molar Ratio1 : 1[1]
Reaction Temperature18-20 °C[1]
Reaction Time60 minutes[1]
Water for Quenching (per wt. part of reaction mass)0.48-0.55 wt. parts[1]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start reactants Mix Cyclohexanol and Nitrating Agent start->reactants reaction Stir at 18-20°C for 60 min reactants->reaction quench Quench with Water reaction->quench separation Separate Organic Layer quench->separation wash_water Wash with Water separation->wash_water wash_base Wash with Na2CO3 Solution wash_water->wash_base dry Dry over Na2SO4 wash_base->dry evaporation Solvent Evaporation dry->evaporation distillation Vacuum Distillation evaporation->distillation product Pure this compound distillation->product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC, GC) start->check_reaction incomplete Incomplete check_reaction->incomplete  Problem Found complete Complete check_reaction->complete  No Issue optimize_conditions Increase Time/Temp Check Reagent Stoichiometry incomplete->optimize_conditions check_workup Review Workup & Purification complete->check_workup check_degradation Assess Product Degradation complete->check_degradation workup_issues Identify Losses (Emulsions, Transfers) check_workup->workup_issues degradation_solutions Use Milder Conditions Prompt Isolation check_degradation->degradation_solutions

Caption: Logical troubleshooting workflow for addressing low synthesis yield.

References

Side reactions and byproduct formation in cyclohexyl nitrate nitration.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of cyclohexanol to produce cyclohexyl nitrate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for producing this compound from cyclohexanol?

The synthesis of this compound from cyclohexanol is an esterification reaction. The hydroxyl group (-OH) of cyclohexanol reacts with a nitrating agent, typically a source of the nitronium ion (NO₂⁺) or a related electrophilic species, to form the nitrate ester (-ONO₂). A common method involves using a mixture of nitric acid and acetic anhydride.

Q2: What are the major side reactions and byproducts I should be aware of?

Several competing reactions can occur during the nitration of cyclohexanol, leading to the formation of significant byproducts. The most common side reactions are:

  • Oxidation: Nitric acid is a potent oxidizing agent and can oxidize cyclohexanol to cyclohexanone. The ketone can then undergo further oxidation, leading to ring-opening and the formation of dicarboxylic acids, primarily adipic acid (1,6-hexanedioic acid).[1][2][3][4] This is often accompanied by the evolution of brown nitrogen dioxide (NO₂) gas.

  • Dehydration: In the presence of strong acids like sulfuric acid (often used in mixed acid nitrations), cyclohexanol can undergo acid-catalyzed dehydration to form cyclohexene.[5][6]

  • Ether Formation: Once cyclohexene is formed, the intermediate carbocation can be attacked by another molecule of cyclohexanol, resulting in the formation of dicyclohexyl ether as a byproduct.[6][7]

  • Nitrite Ester Formation: Under certain conditions, the formation of cyclohexyl nitrite may occur, which can be unstable and decompose into other products.[8]

Q3: What are the typical nitrating agents for this synthesis?

While traditional aromatic nitrations often use a mixture of concentrated nitric and sulfuric acids ("mixed acid"), this can be too harsh for an alcohol like cyclohexanol, promoting dehydration and oxidation. A more controlled approach often involves using a mixture of nitric acid and acetic anhydride. This mixture generates acetyl nitrate in situ, which is an effective nitrating agent for this transformation. Another reported method uses a two-phase system with ammonium nitrate and sulfuric acid.[9]

Q4: How can I analyze the purity of my final product and identify byproducts?

A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to separate volatile components like this compound, cyclohexene, dicyclohexyl ether, and unreacted cyclohexanol, and to identify them based on their mass spectra.

  • Infrared (IR) Spectroscopy: The presence of the desired product can be confirmed by strong absorption bands characteristic of a nitrate ester group (typically around 1620-1650 cm⁻¹ and 1270-1285 cm⁻¹). The absence of a broad -OH peak (around 3300 cm⁻¹) indicates the consumption of the starting material. A strong carbonyl peak (C=O) around 1700-1725 cm⁻¹ would indicate contamination with cyclohexanone or adipic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm the identity of the product and quantify impurities.

  • Melting Point: If the primary byproduct is adipic acid, its presence as a solid impurity can be detected by melting point analysis of the crude product.[3]

Troubleshooting Guides

Problem Potential Cause(s) Recommended Action(s)
Low or No Yield 1. Excessive Oxidation: Reaction temperature was too high, or the nitrating agent was added too quickly, leading to uncontrolled oxidation.[2] 2. Dehydration Favored: The use of strong sulfuric acid or excessively high temperatures favored the formation of cyclohexene.[6] 3. Incomplete Reaction: Insufficient reaction time or inadequate mixing. 4. Loss during Workup: Product was lost during aqueous washing steps due to its slight solubility or premature decomposition.1. Control Temperature: Maintain strict temperature control, typically below 20°C, using an ice bath. Add the nitrating agent slowly and dropwise. 2. Choose Milder Reagents: Consider using a nitric acid/acetic anhydride mixture instead of mixed acid (HNO₃/H₂SO₄) to minimize dehydration. 3. Optimize Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) to determine the point of completion. Ensure vigorous stirring. 4. Refine Workup: Quench the reaction mixture in ice-cold water. Use saturated brine solutions during extractions to reduce the solubility of the organic product in the aqueous layer.
Product is a Brown Oil or Emits Brown Gas (NO₂) Upon Standing 1. Acidic Impurities: Residual nitric or nitrous acid is present in the product, causing ongoing decomposition and oxidation. 2. Thermal Instability: The product is decomposing due to residual acid and/or elevated storage temperatures.1. Thorough Washing: During the workup, wash the organic layer multiple times with cold water, followed by a dilute sodium bicarbonate or sodium carbonate solution until effervescence ceases. Finish with a final water or brine wash.[6] 2. Proper Storage: Ensure the product is thoroughly dried over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) and stored in a cool, dark place.
Product Fails to Solidify or Has Incorrect Physical Properties 1. Contamination with Byproducts: The product is likely contaminated with liquid byproducts such as dicyclohexyl ether, cyclohexene, or unreacted cyclohexanol.[6][8] 2. Presence of Solid Impurities: Contamination with solid byproducts like adipic acid can alter the expected physical state.[1]1. Purification: Purify the crude product using vacuum distillation or column chromatography to separate the desired this compound from less polar (cyclohexene) or more polar (unreacted alcohol) impurities. 2. Recrystallization/Filtration: If adipic acid is the main contaminant, attempt to remove it by filtration if it has precipitated. Alternatively, selective solvent washing may be effective.
Reaction is Uncontrolled or Exothermic 1. Rate of Addition: The nitrating agent was added too quickly. 2. Inadequate Cooling: The cooling bath was not sufficient to dissipate the heat generated by the reaction.1. Slow Addition: Add the nitrating agent dropwise with a pressure-equalizing dropping funnel to maintain a steady, slow addition rate. 2. Efficient Cooling: Ensure the reaction flask is well-submerged in an efficient ice/salt or dry ice/acetone bath. Monitor the internal temperature of the reaction, not just the bath temperature.

Data Presentation

Table 1: Summary of Key Side Reactions and Mitigation Strategies

Side ReactionKey Byproduct(s)Favorable ConditionsMitigation Strategy
Oxidation Cyclohexanone, Adipic Acid, NO₂ gasHigh temperature, high nitric acid concentration, presence of nitrous acid.[1][10]Maintain low reaction temperatures (e.g., < 20°C). Add nitrating agent slowly. Use urea to scavenge nitrous acid if necessary.
Dehydration CyclohexenePresence of strong protic acids (e.g., H₂SO₄), high temperatures.[5]Avoid using sulfuric acid; opt for a nitric acid/acetic anhydride system. Keep reaction temperatures low.
Ether Formation Dicyclohexyl EtherConditions that favor dehydration (acid catalysis, heat), excess cyclohexanol.[6][7]Minimize dehydration by avoiding strong acids and high temperatures. Use a slight excess of the nitrating agent.

Table 2: Example Nitration Conditions using Nitric Acid/Acetic Anhydride

The following conditions are adapted from patent literature and should be considered as a representative example.

ParameterValue / DescriptionReference
Nitrating Agent Nitric Acid / Acetic Anhydride mixture (1:1 molar ratio)[11]
Reagent Ratio 1.80 - 1.84 weight parts of nitrating mixture per 1 weight part of cyclohexanol[11]
Temperature 18 - 20 °C[11]
Reaction Time 60 minutes[11]
Quenching Dilution with 0.48 - 0.55 weight parts of water per 1 weight part of reaction mass[11]
Workup Separation of organic layer, washing with water and soda solution.[11]

Experimental Protocols

Representative Laboratory Protocol for this compound Synthesis

(This protocol is a representative methodology adapted from literature procedures[11] and established organic synthesis techniques. Users should perform their own risk assessment and optimization.)

  • Preparation of Nitrating Agent: In a flask submerged in an ice-salt bath, slowly add 10 mL of acetic anhydride. Once cooled to 0-5°C, add 6.0 mL of concentrated nitric acid (70%) dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C. Stir the mixture at this temperature for 15 minutes to allow for the formation of acetyl nitrate.

  • Nitration Reaction: In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 10.0 g of cyclohexanol. Cool the flask in an ice-salt bath to 0°C.

  • Slowly add the pre-cooled nitrating agent dropwise to the cyclohexanol over 30-45 minutes. Maintain the internal reaction temperature between 18-20°C.[11]

  • After the addition is complete, allow the mixture to stir at 18-20°C for an additional 60 minutes.[11]

  • Quenching and Workup: Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice with stirring.

  • Transfer the mixture to a separatory funnel. Separate the lower aqueous layer.

  • Wash the organic layer sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution (or until no more gas evolves), and finally with 50 mL of saturated brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent (if any) under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation if necessary.

Visualizations

Reactions A Cyclohexanol B This compound (Desired Product) A->B Nitration (+HNO₃/Ac₂O) C Cyclohexanone A->C Oxidation (+HNO₃) G Carbocation Intermediate A->G Dehydration (H⁺ catalyst) D Adipic Acid (Oxidation Product) C->D Ring-Opening Oxidation E Cyclohexene (Dehydration Product) F Dicyclohexyl Ether (Etherification Product) G->E -H⁺ G->F + Cyclohexanol -H⁺

Caption: Primary reaction and major side reaction pathways.

Troubleshooting start Low Yield or Impure Product q1 Excessive brown NO₂ gas observed? start->q1 q2 Aqueous washes strongly acidic? start->q2 q3 GC/NMR shows multiple products? start->q3 sol1 Indicates significant oxidation. - Lower reaction temperature. - Slow reagent addition. q1->sol1 Yes sol2 Indicates residual acid. - Wash with NaHCO₃ until neutral. - Ensure thorough workup. q2->sol2 Yes sol3 Indicates byproduct formation. - Check for cyclohexene, ether, adipic acid. - Purify via distillation/chromatography. q3->sol3 Yes sol4 Indicates incomplete reaction. - Increase reaction time. - Check reagent stoichiometry/purity. q3->sol4 No (High % of Starting Material)

Caption: Troubleshooting workflow for this compound synthesis.

References

Stabilization and storage of cyclohexyl nitrate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohexyl nitrate. The information is designed to address specific issues that may be encountered during experiments involving the stabilization and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound?

A1: The stability of this compound can be compromised by several factors, primarily:

  • Heat: Elevated temperatures can accelerate the thermal decomposition of the nitrate ester.

  • Light: Exposure to UV light can initiate and promote degradation.

  • Moisture: Hydrolysis can occur in the presence of water, leading to the formation of cyclohexanol and nitric acid.[1]

  • Acids and Bases: Both acidic and basic conditions can catalyze decomposition. Strong bases, in particular, can significantly speed up degradation.[2]

  • Incompatible Materials: Contact with certain materials can lead to chemical reactions and decomposition.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place. The ideal storage temperature is typically refrigerated (2-8°C). The container should be tightly sealed to prevent the ingress of moisture and air. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can be beneficial.

Q3: What are the signs of this compound decomposition?

A3: Decomposition of this compound may be indicated by:

  • Color Change: Development of a yellow or brown discoloration.

  • Gas Evolution: Formation of nitrogen oxides, which may be visible as brownish fumes.

  • Pressure Buildup: In a sealed container, the evolution of gaseous decomposition products can lead to a dangerous increase in pressure.

  • Changes in pH: The formation of acidic byproducts like nitric acid will lower the pH of the sample.

  • Presence of Precipitates: Formation of solid degradation products.

Q4: What stabilizers can be used with this compound?

A4: While specific data for this compound is limited, analogous alkyl nitrites can be stabilized by the addition of small amounts of weak bases or radical scavengers. These may include:

  • Solid Alkaline Materials: Anhydrous potassium carbonate or magnesium oxide have been shown to be effective for stabilizing alkyl nitrites.[2]

  • Secondary Aryl Amines: Diphenylamine and pyridine have been used to retard the degradation of alkyl nitrites.[2] It is crucial to test the compatibility and effectiveness of any potential stabilizer with this compound on a small scale before use.

Q5: Which materials are compatible with this compound for storage and handling?

A5: For storage containers and handling equipment, the following materials are generally recommended:

  • Glass: Borosilicate glass (e.g., Pyrex®) is an excellent choice due to its inertness.

  • PTFE (Teflon®): Polytetrafluoroethylene is highly resistant to a wide range of chemicals, including nitrates.

  • Stainless Steel (304, 316): These alloys generally offer good compatibility.

It is advisable to avoid prolonged contact with certain plastics, as some organic nitrates can be absorbed by or react with them. Always perform a compatibility test with any new material.

Troubleshooting Guides

Issue 1: Sample Discoloration (Yellowing)
  • Possible Cause: Exposure to light or elevated temperatures, leading to the formation of nitrogen oxides and other chromophoric degradation products.

  • Troubleshooting Steps:

    • Verify that the storage container is opaque or amber-colored to protect from light.

    • Confirm that the storage temperature has been consistently maintained within the recommended range (2-8°C).

    • Consider purging the container with an inert gas (argon or nitrogen) before sealing to minimize oxidative degradation.

    • If the discoloration is minor, the product might still be usable for some applications, but re-analysis of purity is recommended.

Issue 2: Pressure Buildup in the Storage Container
  • Possible Cause: Significant thermal decomposition leading to the evolution of gaseous products such as nitrogen oxides.[3] This is a serious safety hazard.

  • Troubleshooting Steps:

    • CAUTION: Do not attempt to open a visibly swollen or pressurized container. Handle with extreme care and appropriate personal protective equipment (PPE), including a face shield and blast shield.

    • Cool the container to sub-ambient temperatures (e.g., in an ice bath) to reduce the internal pressure.

    • Very carefully and slowly vent the container in a well-ventilated fume hood.

    • The product is likely significantly degraded and should be disposed of according to hazardous waste protocols.

    • Review storage conditions and consider the use of a vented cap if pressure buildup is a recurring issue, although this may compromise the inert atmosphere.

Issue 3: Decrease in Purity Over Time
  • Possible Cause: Slow decomposition due to hydrolysis or other degradation pathways.

  • Troubleshooting Steps:

    • Ensure the sample is stored in a tightly sealed container to prevent moisture ingress. The use of a desiccant in a secondary containment vessel can be beneficial.

    • Evaluate the need for a stabilizer. A small amount of a suitable weak base may inhibit acid-catalyzed hydrolysis.

    • Minimize the headspace in the storage container to reduce the amount of available air and moisture.

    • For highly sensitive applications, consider aliquoting the material into smaller, single-use vials to avoid repeated opening and closing of the main container.

Data Presentation

Table 1: Analogous Alkyl Nitrite Stabilizer Efficacy

StabilizerConcentration (w/v)ObservationReference
Anhydrous Potassium Carbonate~2%Stable and substantially free from gas formation[2]
Anhydrous Magnesium Oxide~2%Stable and substantially free from degradation[2]
Diphenylamine1-2%Materially retarded or prevented degradation[2]
Pyridine1-2%Materially retarded or prevented degradation[2]

Note: This data is for isoamyl nitrite and is provided as a reference for potentially analogous stabilization strategies for this compound.

Table 2: Material Compatibility for this compound (General Guidance)

MaterialCompatibility RatingNotes
Borosilicate GlassExcellentPreferred for long-term storage.
PTFEExcellentHighly inert. Suitable for seals, liners, and tubing.
Stainless Steel (304, 316)GoodGenerally compatible, but test for specific applications.
Polypropylene (PP)FairPotential for absorption or degradation over time. Short-term use may be acceptable.
Low-Density Polyethylene (LDPE)PoorNot recommended for long-term storage.
Natural RubberPoorLikely to be attacked by the nitrate ester.

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

1. Objective: To assess the stability of this compound under accelerated storage conditions to predict its shelf life and identify potential degradation products.

2. Materials:

  • This compound sample of known purity.

  • Amber glass vials with PTFE-lined screw caps.

  • Temperature and humidity-controlled stability chambers.

  • Analytical instrumentation for purity assessment (e.g., HPLC-UV, GC-MS).

  • pH meter.

3. Procedure:

  • Aliquot the this compound sample into several amber glass vials, leaving minimal headspace.

  • Tightly seal the vials with PTFE-lined caps.

  • Place the vials into stability chambers set at the following conditions:

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Intermediate: 25°C ± 2°C / 60% RH ± 5% RH

    • Control (Long-term): 5°C ± 3°C

  • At specified time points (e.g., 0, 1, 3, and 6 months), remove one vial from each storage condition.

  • Allow the vial to equilibrate to room temperature before opening.

  • Perform the following analyses on the sample:

    • Visual Inspection: Note any changes in color or appearance.

    • Purity Assay: Quantify the amount of this compound remaining using a validated HPLC or GC method.

    • Degradation Product Profiling: Identify and quantify any degradation products using GC-MS.

    • pH Measurement (if applicable for formulated solutions): Measure the pH of an aqueous extract of the sample.

4. Data Analysis:

  • Plot the purity of this compound as a function of time for each storage condition.

  • Determine the degradation rate at each condition.

  • Identify the major degradation products and propose a degradation pathway.

  • Use the data from the accelerated conditions to estimate the shelf life at the recommended long-term storage condition.

Mandatory Visualization

decomposition_pathway A This compound C Cyclohexanol A->C Hydrolysis D Nitric Acid A->D Hydrolysis E Nitrogen Oxides (NOx) A->E Thermal/Photolytic Decomposition F Other Degradation Products A->F Further Reactions B Heat, Light, Moisture B->A

Caption: Factors leading to the decomposition of this compound.

troubleshooting_workflow start Decomposition Suspected q1 Visual Inspection: Color Change? Gas? start->q1 check_storage Verify Storage: Temp, Light, Seal q1->check_storage Yes purity_analysis Perform Purity Analysis (HPLC/GC) q1->purity_analysis No a1_yes Yes a1_no No check_storage->purity_analysis q2 Purity within Specification? purity_analysis->q2 use_product Product Usable q2->use_product Yes stabilizer Consider Adding Stabilizer q2->stabilizer No a2_yes Yes a2_no No dispose Dispose of Product stabilizer->dispose

Caption: Troubleshooting workflow for suspected this compound decomposition.

References

Optimizing reaction conditions for cyclohexyl nitrate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of cyclohexyl nitrate is a process that requires careful control of reaction conditions to ensure both safety and optimal yield. This technical guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in this compound synthesis, and how can they be minimized?

A1: The primary side products in the nitration of cyclohexanol are dicyclohexyl ether and oxidation byproducts such as cyclohexanone and adipic acid. The formation of dicyclohexyl ether is acid-catalyzed and can be minimized by controlling the reaction temperature and using a milder nitrating agent. Oxidation byproducts can be reduced by maintaining a low reaction temperature and avoiding an excess of the oxidizing component of the nitrating mixture.

Q2: What is the recommended temperature range for the synthesis of this compound?

A2: For the nitration of cyclohexanol using a mixed acid (sulfuric and nitric acid), the temperature should be strictly maintained between 0°C and 5°C. Exceeding this temperature range can lead to the formation of unwanted byproducts and an increased risk of runaway reactions.

Q3: How can I improve the yield of this compound?

A3: To improve the yield, consider the following:

  • Purity of Reactants: Ensure that the cyclohexanol is dry and free of impurities.

  • Stoichiometry: A slight excess of nitric acid is often used, but a large excess should be avoided to prevent side reactions.

  • Addition Rate: The nitrating agent should be added slowly to the cyclohexanol to maintain temperature control and prevent localized overheating.

  • Quenching: The reaction mixture should be quenched by pouring it over ice or into cold water to stop the reaction and precipitate the product.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction- Formation of side products- Loss of product during workup- Ensure slow and controlled addition of the nitrating agent.- Maintain the reaction temperature below 5°C.- Carefully separate the organic layer during extraction.
Dark Brown or Black Reaction Mixture - Oxidation of cyclohexanol- Runaway reaction- Immediately cool the reaction mixture in an ice bath.- Ensure the temperature does not exceed the recommended range.- Reduce the rate of addition of the nitrating agent.
Formation of a Solid Precipitate (other than product) - Formation of inorganic salts- Ensure proper quenching and washing of the organic layer to remove residual acids and salts.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Cool Cyclohexanol to 0°C C Slowly Add Nitrating Mixture to Cyclohexanol (0-5°C) A->C B Prepare Nitrating Mixture (H2SO4 + HNO3) B->C D Quench Reaction in Ice Water C->D E Separate Organic Layer D->E F Wash with NaHCO3 Solution E->F G Wash with Brine F->G H Dry with Anhydrous MgSO4 G->H I Filter H->I J Distill under Reduced Pressure I->J

Caption: Experimental workflow for this compound synthesis.

Troubleshooting Logic

troubleshooting_logic Start Problem Encountered LowYield Low Yield? Start->LowYield DarkColor Dark Reaction Color? Start->DarkColor LowYield->DarkColor No CheckTemp Check Temperature Control LowYield->CheckTemp Yes CheckAddition Check Addition Rate LowYield->CheckAddition Yes CheckPurity Check Reactant Purity LowYield->CheckPurity Yes CheckWorkup Review Workup Procedure LowYield->CheckWorkup Yes DarkColor->CheckTemp Yes DarkColor->CheckAddition Yes ImproveTemp Maintain 0-5°C CheckTemp->ImproveTemp SlowAddition Add Nitrating Agent Slowly CheckAddition->SlowAddition UseDry Use Anhydrous Reactants CheckPurity->UseDry OptimizeWash Optimize Washing Steps CheckWorkup->OptimizeWash

Caption: Troubleshooting logic for this compound synthesis.

Technical Support Center: Managing Exothermic Reactions with Cyclohexyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing exothermic reactions involving cyclohexyl nitrate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the safe and effective handling of this energetic compound in a laboratory setting.

Troubleshooting Guide

Exothermic reactions with this compound require careful monitoring and control to prevent runaway scenarios. This guide addresses potential issues, their causes, and corrective actions.

Issue Potential Cause(s) Recommended Actions
Rapid, Uncontrolled Temperature Rise 1. Rate of Reagent Addition: The nitrating agent was added too quickly, generating heat faster than the cooling system can dissipate it. 2. Inadequate Cooling: The cooling bath temperature is too high, or its volume is insufficient for the scale of the reaction. 3. Poor Agitation: Inefficient stirring leads to localized hot spots and a potential for a runaway reaction.1. Immediately stop the addition of the nitrating agent. 2. Enhance cooling by adding more ice/salt to the bath or lowering the cryostat temperature. 3. Increase the stirring rate to improve heat dissipation. 4. If the temperature continues to rise uncontrollably, prepare for emergency quenching by slowly adding the reaction mixture to a large volume of a suitable quenching agent (e.g., cold water or a dilute basic solution), being mindful that the quenching process itself can be exothermic.
Low Yield of this compound 1. Incomplete Reaction: The reaction time was too short, or the temperature was too low. 2. Side Reactions: Higher temperatures may have promoted the formation of byproducts. 3. Loss During Workup: The product may have been lost during extraction or purification steps.1. Consider extending the reaction time at the recommended temperature. 2. Ensure strict temperature control to minimize the formation of impurities. 3. Review the workup procedure to identify and minimize potential loss points.
Formation of Discolored Byproducts 1. Oxidation: The substrate or product may have been oxidized by the nitrating agent. 2. Decomposition: High temperatures can lead to the decomposition of this compound.1. Maintain the recommended reaction temperature and ensure a controlled addition of the nitrating agent. 2. Use fresh reagents and solvents to avoid impurities that could catalyze side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary hazard associated with the synthesis of this compound?

A1: The primary hazard is the highly exothermic nature of the nitration reaction, which can lead to a thermal runaway if not properly controlled. Organic nitrates are energetic materials and can decompose violently if subjected to heat, shock, or friction.

Q2: What are the critical parameters to control during the synthesis of this compound?

A2: The most critical parameters are temperature, the rate of addition of the nitrating agent, and efficient stirring. Maintaining a low and stable temperature is essential to manage the reaction exotherm.

Q3: What type of cooling system is recommended?

A3: For laboratory-scale synthesis, an ice-salt bath or a cryostat capable of maintaining temperatures between -10°C and 0°C is recommended to provide a sufficient cooling capacity.

Q4: How should I quench the reaction?

A4: The reaction should be quenched by slowly and carefully pouring the reaction mixture over crushed ice or into a beaker of cold water with vigorous stirring. This should be done in a fume hood with appropriate personal protective equipment.

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong acids, bases, and reducing agents.[1] It should be stored in a tightly sealed container.[1]

Quantitative Data

Understanding the thermodynamics of the reaction is crucial for safe process design. Below is a summary of relevant thermodynamic data.

Table 1: Standard Enthalpies of Formation

CompoundFormulaStateStandard Enthalpy of Formation (ΔHf°) (kJ/mol)
CyclohexanolC₆H₁₁OH(l)-348.8[2]
Nitric AcidHNO₃(aq)-207[3]
WaterH₂O(l)-285.83[4][5]

Estimated Enthalpy of Reaction for this compound Synthesis

The nitration of cyclohexanol to form this compound can be represented by the following reaction:

C₆H₁₁OH (l) + HNO₃ (aq) → C₆H₁₁ONO₂ (l) + H₂O (l)

Experimental Protocols

Protocol 1: Synthesis of this compound with Controlled Exotherm

This protocol is adapted from established procedures for the nitration of alcohols and is designed with safety as the primary consideration.

Materials:

  • Cyclohexanol

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Salt

  • Sodium Bicarbonate solution (5%)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice-salt bath or cryostat

  • Separatory funnel

Procedure:

  • Preparation of the Cooling Bath: Prepare an ice-salt bath capable of maintaining a temperature of -10°C to 0°C.

  • Reaction Setup: In a fume hood, place a round-bottom flask equipped with a magnetic stir bar and a thermometer in the cooling bath.

  • Charging the Reactor: Add cyclohexanol to the flask and begin stirring.

  • Preparation of the Nitrating Mixture: In a separate beaker, slowly and carefully add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. Caution: This mixing process is highly exothermic.

  • Controlled Addition of Nitrating Agent: Slowly add the nitrating mixture dropwise to the stirred cyclohexanol solution using a dropping funnel. The rate of addition should be controlled to maintain the internal reaction temperature between -5°C and 0°C. This is a critical step for managing the exotherm.

  • Reaction Monitoring: Monitor the reaction temperature continuously. If the temperature rises above 0°C, immediately stop the addition of the nitrating agent and allow the reaction to cool.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Quenching: Slowly and carefully pour the reaction mixture over a large amount of crushed ice in a beaker with vigorous stirring.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with cold water and a 5% sodium bicarbonate solution until the washings are neutral.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_cooling Prepare Cooling Bath (-10°C to 0°C) setup Setup Reaction Flask (Cyclohexanol, Stirrer, Thermometer) prep_cooling->setup prep_reagents Prepare Nitrating Mixture (H₂SO₄ + HNO₃) with cooling addition Controlled Dropwise Addition of Nitrating Mixture (Maintain T < 0°C) prep_reagents->addition setup->addition monitor Monitor Temperature Continuously addition->monitor Critical Control Point stir Continue Stirring (30-60 min at 0°C) addition->stir monitor->addition Adjust Addition Rate quench Quench Reaction on Crushed Ice stir->quench extract Extract with Dichloromethane quench->extract wash Wash with H₂O and NaHCO₃ Solution extract->wash dry Dry Organic Layer (MgSO₄) wash->dry isolate Remove Solvent (Rotary Evaporation) dry->isolate

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Runaway_Reaction start Temperature Rises Rapidly (> 5°C) stop_addition Stop Addition of Nitrating Agent start->stop_addition enhance_cooling Enhance Cooling stop_addition->enhance_cooling increase_stirring Increase Stirring Rate stop_addition->increase_stirring check_temp Is Temperature Still Rising? enhance_cooling->check_temp increase_stirring->check_temp quench_reaction EMERGENCY: Quench Reaction check_temp->quench_reaction Yes stable Temperature Stabilized Resume with Caution check_temp->stable No

Caption: Troubleshooting decision tree for a runaway reaction.

References

Technical Support Center: Scaling Up Cyclohexyl Nitrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of cyclohexyl nitrate from a laboratory to a pilot plant setting. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and critical safety information.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound? A1: The most prevalent method is the esterification of cyclohexanol. This is typically achieved using a nitrating agent. Common nitrating mixtures include:

  • A combination of nitric acid and acetic anhydride.[1]

  • A mixed acid solution of concentrated nitric acid and sulfuric acid.

The choice of method depends on factors like desired purity, reaction control, and scale of operation. The nitric acid/acetic anhydride method is well-documented for providing stable, high yields.[1]

Q2: What are the primary challenges when scaling this synthesis from lab to pilot plant? A2: Scaling up the nitration of cyclohexanol presents several key challenges:

  • Heat Management: The reaction is highly exothermic. What is easily managed in a lab flask with an ice bath can become a serious thermal runaway risk in a large reactor.[2] Pilot-scale reactors require efficient cooling jackets and precise temperature monitoring.

  • Mixing Efficiency: Ensuring homogenous mixing of the viscous cyclohexanol and the aqueous nitrating agent is more difficult at larger volumes. Poor mixing can lead to localized hot spots and reduced yields.

  • Reagent Addition: The rate of addition of the nitrating agent is a critical parameter. A slow, controlled addition is necessary at the pilot scale to maintain the desired temperature and prevent dangerous accumulations of unreacted reagents.

  • Process Control: Pilot plants necessitate more sophisticated process control, including automated monitoring of temperature, pressure, and pH, with safety interlocks to prevent runaway reactions.

Q3: What is the difference between running the process in batch versus continuous mode? A3:

  • Batch Processing: In this mode, all reactants are added to a reactor, the reaction proceeds for a set time, and then the product is isolated. Batch processing offers flexibility and is often used for initial scale-up and smaller production runs.[3]

  • Continuous Processing (Flow Chemistry): Reactants are continuously fed into a reactor (e.g., a tubular or microreactor), and the product is continuously removed. For highly exothermic reactions like nitration, continuous flow offers significant safety advantages due to the small reaction volume at any given moment and a much higher surface-area-to-volume ratio for efficient heat exchange.[4] This minimizes the risk of thermal runaway and can lead to higher consistency and throughput.[4]

Q4: What are the main by-products I should be aware of? A4: By-products can form through oxidation, elimination, or secondary reactions. These may include cyclohexanone (from oxidation of the alcohol), cyclohexene (from acid-catalyzed dehydration), and dicyclohexyl ether. In some nitrating systems, further nitration or oxidation can lead to nitrocyclohexane and carboxylic acids like adipic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time or temperature.1. Monitor reaction progress (e.g., by GC or TLC). Consider extending the reaction time. Cautiously increasing the temperature within safe limits may improve the rate, but carries a risk of side reactions.
2. Product Degradation: Reaction temperature is too high, or the product is exposed to the acidic mixture for too long.2. Maintain strict temperature control (e.g., 15-25°C). Isolate the product promptly after the reaction is complete by quenching with cold water.
3. Poor Mixing: Inefficient stirring leads to localized concentration gradients and incomplete conversion.3. At the pilot scale, ensure the reactor is equipped with appropriate baffles and an agitator designed for two-phase liquid systems. Verify agitation speed is sufficient to create a vortex and ensure good dispersion.
Product is Dark or Discolored (Poor Purity) 1. Oxidation Side Reactions: Temperature spikes or excess oxidant can lead to the formation of colored impurities.1. Ensure the reaction temperature does not exceed the setpoint. Use high-purity, colorless nitric acid.
2. Thermal Decomposition: Uncontrolled exotherms can cause decomposition of the product or starting material.2. Improve cooling efficiency and slow the addition rate of the nitrating agent. For pilot-scale, ensure the reactor's heat removal capacity is not exceeded.
3. Insufficient Washing: Residual acid or by-products remain in the final product.3. After separation, wash the organic layer thoroughly with water, followed by a dilute sodium bicarbonate or sodium carbonate solution to neutralize all residual acid, and then a final water wash.[1]
Uncontrolled Temperature Increase (Exotherm) 1. Addition Rate Too Fast: The nitrating agent is added more quickly than the reactor can remove the generated heat.1. Immediately stop the addition of the nitrating agent. Apply maximum cooling. If the temperature continues to rise rapidly, be prepared to execute an emergency quench by dumping the reaction mixture into a pre-chilled vessel containing a large volume of water.
2. Cooling System Failure: Malfunction of the chiller or poor heat transfer through the reactor walls.2. Ensure the cooling system is properly maintained and sized for the reaction scale. Check for fouling on reactor surfaces that could impede heat transfer.
3. Accumulation of Reagents: Poor mixing prevents the reactants from combining and reacting as they are added, leading to a dangerous buildup that can react all at once.3. Stop addition and continue vigorous mixing to allow the accumulated reagents to react under controlled cooling.

Troubleshooting Workflow: Low Yield

G start Low Yield Detected check_reaction Check Reaction Completion (TLC/GC) start->check_reaction check_temp Review Temperature Logs start->check_temp check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents incomplete Incomplete Reaction check_reaction->incomplete degradation Product Degradation Possible check_temp->degradation re_run Action: Use Pure Reagents & Re-verify Stoichiometry check_reagents->re_run extend_time Action: Extend Reaction Time or Cautiously Increase Temp incomplete->extend_time Yes improve_cooling Action: Improve Cooling & Ensure Prompt Workup degradation->improve_cooling Yes

Caption: Logic diagram for troubleshooting low product yield.

Experimental Protocols

Lab-Scale Synthesis using Nitric Acid / Acetic Anhydride

This protocol is adapted from patent literature and is intended for trained chemists in a laboratory setting.[1]

Materials & Equipment:

  • Cyclohexanol (1 part by weight)

  • Nitric Acid/Acetic Anhydride mixture (1:1 molar ratio, 1.80-1.84 parts by weight)

  • Deionized Water

  • 5% Sodium Bicarbonate solution

  • Three-neck round-bottom flask with overhead stirrer, thermometer, and addition funnel

  • Ice-water bath

Procedure:

  • Preparation: Charge the three-neck flask with cyclohexanol. Begin stirring and cool the flask to 10-15°C using the ice-water bath.

  • Nitrating Agent Addition: Slowly add the pre-mixed and cooled nitric acid/acetic anhydride solution via the addition funnel over 45-60 minutes. Maintain the internal reaction temperature between 18-20°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 18-20°C for an additional 60 minutes.[1]

  • Quenching: Slowly pour the reaction mixture into a separate beaker containing cold deionized water (0.48-0.55 parts by weight relative to the reaction mass) with vigorous stirring.[1]

  • Separation: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate and drain the lower aqueous layer.

  • Washing: Wash the organic (upper) layer sequentially with:

    • Deionized water

    • 5% Sodium Bicarbonate solution (to neutralize residual acid)

    • Deionized water

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation.

Pilot Plant Scale-Up Considerations

Transitioning the lab protocol to a pilot plant requires significant changes in equipment and procedure:

  • Reactor: A jacketed glass-lined or stainless steel reactor with high-efficiency cooling is required. The reactor must be equipped with a robust agitation system (e.g., a multi-impeller turbine) and baffles to ensure efficient mixing of the biphasic system.

  • Reagent Dosing: The nitrating agent should be added sub-surface via a dip tube using a calibrated dosing pump. The addition rate must be linked to the reactor's temperature via a control loop to prevent thermal runaway.

  • Temperature Control: The reactor jacket temperature should be controlled by a thermal control unit (TCU) capable of both heating and cooling. Multiple temperature probes within the reactor can help detect any localized hot spots.

  • Quenching System: A separate, larger quench vessel containing agitated cold water should be ready. The pilot reactor should have a large-bore bottom outlet valve for rapid "dumping" of the reaction contents into the quench vessel in an emergency.

  • Work-up: Phase separation at a larger scale is performed in dedicated settling tanks rather than separatory funnels. Washing steps are conducted by pumping wash solutions into the tank, agitating, allowing to settle, and draining the aqueous layer.

General Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Cyclohexanol to Reactor B Cool Reactor to 10-15°C A->B C Slowly Add Nitrating Agent (Maintain 18-20°C) B->C D Stir for 60 min Post-Addition C->D E Quench in Cold Water D->E F Separate Aqueous Layer E->F G Wash Organic Layer (H2O, NaHCO3, H2O) F->G H Dry and Concentrate G->H I I H->I Final Product: This compound

Caption: General workflow for the synthesis of this compound.

Safety Precautions and Hazard Management

Disclaimer: A complete, official Safety Data Sheet (SDS) for this compound (CAS 2108-66-9) was not available through the conducted searches. The information below is compiled from available chemical data and SDS information for analogous compounds like 2-ethylhexyl nitrate. A thorough, independent risk assessment must be performed before any experimental work is undertaken.

Primary Hazards:

  • Explosive Potential: this compound is used in the manufacturing of explosives and is described as being highly sensitive to heat, shock, and friction.

  • Thermal Runaway: The nitration of alcohols is a highly exothermic process. An uncontrolled reaction can lead to a rapid increase in temperature and pressure, potentially causing reactor failure or explosion. The risk is significantly higher at pilot scale.

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and are strong oxidizing agents.

  • Combustibility: Related alkyl nitrates are combustible liquids and may undergo self-accelerating exothermic reactions if heated, especially under confinement.

Risk Management & Mitigation

G risk Primary Risk: Thermal Runaway control_add Strict Control of Reagent Addition Rate risk->control_add Mitigation control_cool High-Efficiency Reactor Cooling risk->control_cool Mitigation control_mix Vigorous & Continuous Agitation risk->control_mix Mitigation control_plan Emergency Quench & Dump Plan risk->control_plan Mitigation outcome Safe & Controlled Reaction control_add->outcome control_cool->outcome control_mix->outcome control_plan->outcome

Caption: Key mitigation strategies for thermal runaway risk.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical splash goggles and a face shield are mandatory.

  • Skin Protection: Acid-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and an acid-resistant apron.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. For pilot-scale operations, have respiratory protection available for emergency situations.

Emergency Procedures:

  • Spills: Neutralize acid spills with a suitable agent like sodium bicarbonate. Absorb organic spills with a non-combustible absorbent material (e.g., vermiculite).

  • Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use water directly on a fire involving acids.

  • Thermal Excursion: Follow the emergency quench procedure immediately. Evacuate personnel from the immediate area.

References

Technical Support Center: Efficient Cyclohexyl Nitrate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection and troubleshooting in cyclohexyl nitrate reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound?

The two primary starting materials for the synthesis of this compound are cyclohexanol and cyclohexane. The nitration of cyclohexanol is a more direct route. The choice often depends on the desired reaction pathway, available reagents, and catalyst system. The reaction involving cyclohexanol is an esterification, while the reaction with cyclohexane is a nitration of an alkane.

Q2: What types of catalysts are typically used for this compound synthesis?

Several catalytic systems can be employed, primarily falling into two categories:

  • Mixed Acids: Traditional methods use a mixture of strong acids. A common combination is nitric acid with a dehydrating agent like sulfuric acid or acetic anhydride. These reagents act as both reactant and catalyst. For instance, a mixture of 70% nitric acid and 96% sulfuric acid can be used for the nitration of cyclohexanol.[1]

  • Solid Acid Catalysts: To improve reusability and reduce corrosive waste, solid acid catalysts are a viable alternative. Examples used in related reactions include sulfonic acid-functionalized carbons, zeolites (like HZSM-5), and ion exchange resins such as Amberlyst-15.[2] While specific data on their performance for this compound is limited, they are effective for synthesizing other cyclohexyl esters.

Q3: What are the main byproducts to watch out for during this compound synthesis?

The formation of byproducts is a common issue that can affect yield and purity. Key byproducts include:

  • Cyclohexyl Nitrite: This is a common isomeric impurity formed due to the ambident nature of the nitrite ion.

  • Adipic Acid: Over-oxidation of the cyclohexane ring can lead to the formation of adipic acid, especially under harsh reaction conditions or in the presence of strong oxidizing agents. The oxidation of cyclohexanol by nitric acid is a known method to produce adipic acid.[3][4]

  • Dicyclohexyl Ether: This can form as a side product from the dehydration of cyclohexanol, particularly when using acid catalysts at elevated temperatures.[5]

Q4: How can I monitor the progress of my reaction?

Reaction progress can be monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to track the consumption of starting materials and the formation of the product.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low Yield of this compound

A low yield of the desired product is a frequent challenge. The following guide and workflow can help diagnose and resolve the issue.

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Extend Reaction Time: Monitor the reaction until the starting material is consumed.

    • Increase Temperature: Cautiously increase the temperature, but be aware that excessive heat can promote byproduct formation.

    • Optimize Reagent Stoichiometry: Ensure the nitrating agent is present in an appropriate molar ratio.

  • Product Decomposition:

    • Maintain Low Temperatures: Cycloaliphatic nitrates can be thermally sensitive. Conducting the reaction at lower temperatures (e.g., -10°C to 20°C) can minimize degradation.[1]

    • Prompt Workup: Isolate the product from the acidic reaction mixture as soon as the reaction is complete to prevent decomposition.

  • Catalyst Deactivation:

    • Fouling/Coking: The catalyst surface can be blocked by carbonaceous deposits. Regeneration through calcination may be necessary for solid catalysts.

    • Poisoning: Impurities in the reactants (especially water) can poison the catalyst. Ensure reactants are pure and dry.

  • Suboptimal Workup and Purification:

    • Inefficient Extraction: Ensure the correct solvent and pH are used during aqueous workup to maximize the recovery of the organic product.

    • Loss during Distillation: this compound may decompose at high temperatures. Use vacuum distillation for purification.

Caption: Troubleshooting workflow for low yield issues.
Problem 2: Catalyst Deactivation and Regeneration

When using solid acid catalysts, a decline in performance over time is a key indicator of deactivation.

Q: How can I identify catalyst deactivation?

Monitor these key performance indicators:

  • A significant drop in the reaction rate compared to initial runs.

  • A decrease in the final conversion of cyclohexanol.

  • A change in product selectivity, with an increase in byproducts.

  • Visible changes in the catalyst, such as darkening due to coke formation.

Q: What are the common causes of deactivation in nitration reactions?

  • Fouling (Coking): Deposition of heavy organic byproducts or carbonaceous material on the catalyst's active sites and pores.

  • Poisoning: Irreversible binding of impurities from the feed (e.g., water, sulfur compounds) to the active sites. Water is a byproduct of esterification and can contribute to deactivation.

  • Leaching: Gradual loss of active sites (e.g., sulfonic acid groups on an ion exchange resin) into the reaction medium.

  • Thermal Degradation: High temperatures can cause the catalyst structure to collapse or active sites to agglomerate, reducing the surface area.

Q: How can I regenerate a deactivated solid acid catalyst?

The regeneration method depends on the cause of deactivation. A general procedure for removing coke is as follows:

  • Solvent Wash: Wash the recovered catalyst with a solvent like acetone or ethanol to remove adsorbed organic species.

  • Drying: Dry the catalyst in an oven at 100-120°C to remove the solvent.

  • Calcination: Heat the catalyst in a furnace under a flow of air. The temperature and duration depend on the specific catalyst but a typical range is 400-550°C for 3-5 hours. This step burns off the carbonaceous deposits.

Catalyst_Deactivation_Regeneration cluster_deactivation Deactivation Pathways cluster_regeneration Regeneration Workflow ActiveCatalyst Active Catalyst Fouling Fouling / Coking (Byproduct Deposition) ActiveCatalyst->Fouling Poisoning Poisoning (Impurity Adsorption) ActiveCatalyst->Poisoning Leaching Leaching (Active Site Loss) ActiveCatalyst->Leaching DeactivatedCatalyst Deactivated Catalyst Fouling->DeactivatedCatalyst Poisoning->DeactivatedCatalyst Leaching->DeactivatedCatalyst Start Spent Catalyst from Reactor Wash 1. Solvent Wash (e.g., Acetone) Start->Wash Dry 2. Dry in Oven (100-120°C) Wash->Dry Calcine 3. Calcine in Furnace (e.g., 550°C in Air) Dry->Calcine Regenerated Regenerated Catalyst Calcine->Regenerated

Caption: Catalyst deactivation pathways and regeneration workflow.

Data Presentation: Catalyst Performance in Related Reactions

Catalyst TypeCatalyst ExampleSubstratesTemp. (°C)Time (h)Conversion (%)Selectivity (%)
Solid Acid Sulfonic Acid Functionalized CarbonCyclohexene and Formic Acid140188.497.3 (to Cyclohexyl Formate)
Solid Acid Sulfonated Hypercrosslinked PolymerCyclohexyl Acetate HydrolysisN/AN/AUp to 75>99 (to Cyclohexanol)
Ion Exchange Resin Amberlyst-15Cyclohexene and Carboxylic Acids90 - 105VariesHighHigh (Atom Economical)

Table based on data from similar esterification reactions and is intended for illustrative purposes.[2][6]

Experimental Protocols

Protocol 1: Synthesis of this compound from Cyclohexanol

This protocol is adapted from patent literature for the nitration of cyclohexanol.[1]

Materials:

  • Cyclohexanol

  • Nitric Acid (e.g., 70%)

  • Sulfuric Acid (e.g., 96%) or Acetic Anhydride

  • Indifferent Solvent (e.g., Carbon Tetrachloride, Chloroform)

  • Sodium Bicarbonate or Soda Solution (for washing)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Equipment:

  • Three-necked round-bottom flask

  • Stirrer (magnetic or mechanical)

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Preparation of Nitrating Mixture: In a three-necked flask equipped with a stirrer and thermometer, prepare the nitrating acid mixture (e.g., nitric acid and sulfuric acid). Cool the mixture to between -5°C and -10°C using an ice-salt bath.

  • Reactant Preparation: Dissolve the cyclohexanol in an equal volume of an indifferent solvent like carbon tetrachloride.

  • Addition: Slowly add the cyclohexanol solution dropwise to the cooled, stirred nitrating acid mixture. Maintain the reaction temperature between -5°C and -10°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at the low temperature for a specified time (e.g., 60 minutes) to ensure the reaction goes to completion.

  • Quenching & Separation: Pour the reaction mixture onto crushed ice or dilute with cold water. Transfer the mixture to a separatory funnel. The organic layer containing the this compound will separate.

  • Washing: Separate the organic layer and wash it sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with water again until the washings are neutral.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.

Experimental_Workflow start Start prep_acid 1. Prepare & Cool Nitrating Acid Mixture (-5 to -10°C) start->prep_acid prep_alcohol 2. Dissolve Cyclohexanol in Indifferent Solvent start->prep_alcohol addition 3. Add Cyclohexanol Solution Dropwise to Acid prep_acid->addition prep_alcohol->addition reaction 4. Stir at Low Temperature (e.g., 60 min) addition->reaction quench 5. Quench on Ice & Separate Layers reaction->quench wash 6. Wash Organic Layer (Water, NaHCO₃, Water) quench->wash dry 7. Dry with Anhydrous MgSO₄ wash->dry purify 8. Filter, Evaporate Solvent, & Vacuum Distill dry->purify end Pure this compound purify->end

Caption: General experimental workflow for this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of Nitrating Agents for Aromatic and Aliphatic Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro group into an organic molecule is a cornerstone of synthetic chemistry, providing a versatile functional group that serves as a precursor to amines, a key component in many pharmaceuticals, dyes, and functional materials. The choice of nitrating agent is critical, as it significantly influences reaction efficiency, regioselectivity, and substrate compatibility. This guide provides a comprehensive comparison of various nitrating agents for the nitration of common substrates—aromatic compounds and alcohols—supported by experimental data and detailed protocols.

Nitration of Aromatic Compounds

Aromatic nitration is a widely studied electrophilic substitution reaction. The performance of different nitrating agents is highly dependent on the nature of the aromatic substrate, particularly the activating or deactivating properties of its substituents.

Comparative Performance of Nitrating Agents on Toluene

Toluene, with its activating methyl group, is a standard substrate for evaluating the regioselectivity of nitrating agents. The ortho-to-para isomer ratio is a key metric, influenced by both steric and electronic factors of the nitrating species.

Nitrating Agent/SystemSolventTemp. (°C)Yield (%)ortho (%)meta (%)para (%)o/p RatioReference
HNO₃ / H₂SO₄ -30-35~9858.84.436.81.60[1][2]
NO₂⁺BF₄⁻ Tetramethylene sulfone25-683292.34[2]
Acetyl Nitrate Acetic Anhydride25-532451.18[2]
N₂O₅ CH₂Cl₂-20>9559.41.639.01.52[3]
Alkyl Nitrates / Bentonite ------0.41-0.52[1]

Key Observations:

  • The conventional mixed acid system (HNO₃/H₂SO₄) provides high yields but moderate ortho-selectivity.[1][2]

  • Nitronium salts like NO₂⁺BF₄⁻ tend to increase the proportion of the ortho isomer.[2]

  • N₂O₅ in a non-acidic solvent offers excellent yields and good selectivity under mild conditions.[3]

  • Solid acid catalysts like bentonite with alkyl nitrates can significantly favor the formation of the para isomer, demonstrating high regioselectivity.[1]

Comparative Performance of Nitrating Agents on Phenol

The hydroxyl group of phenol is strongly activating, making the ring highly susceptible to nitration but also to oxidation. Milder nitrating agents and controlled conditions are often necessary to achieve mononitration and prevent the formation of polymeric byproducts.

Nitrating Agent/SystemSolventTemp. (°C)Total Yield (%)ortho (%)para (%)o/p RatioReference
Dilute HNO₃ Water20~50~60-70~30-40~2.0[4]
NaNO₃ / Mg(HSO₄)₂ / wet SiO₂ CH₂Cl₂Room Temp.6236261.38[5]
Fe(NO₃)₃·9H₂O Acetonitrile9062-85Exclusive ortho--[6]
Cu(NO₃)₂·3H₂O AcetonitrileReflux67-90Major isomerMinor isomerVaries[6]
NH₄NO₃ / KHSO₄ AcetonitrileRefluxGood to ExcellentHigh ortho selectivity--[7]

Key Observations:

  • Dilute nitric acid, a classic reagent for phenol nitration, typically yields a mixture of ortho and para isomers, with the ortho isomer often predominating.[4]

  • Heterogeneous systems, such as sodium nitrate with magnesium bisulfate on silica, offer mild conditions for mononitration.[5]

  • Metal nitrates have emerged as highly regioselective nitrating agents for phenols. Fe(NO₃)₃·9H₂O shows remarkable ortho-directing effects for electron-rich phenols, while Cu(NO₃)₂ is effective for electron-deficient phenols.[6]

  • The combination of ammonium nitrate and potassium bisulfate also provides a method for achieving high ortho-selectivity.[7]

Nitration of Aniline: Direct vs. Protection Strategy

Direct nitration of aniline with mixed acid is challenging due to the basicity of the amino group, which is protonated in the strongly acidic medium to form the anilinium ion. This deactivates the ring and directs nitration to the meta position. Furthermore, the amino group is highly susceptible to oxidation. A common strategy to overcome these issues is to protect the amino group as an acetamide.

MethodNitrating AgentProduct DistributionOverall Yield of p-nitroanilineReference
Direct Nitration HNO₃ / H₂SO₄~51% para, ~47% meta, ~2% orthoLow due to oxidation and isomer separation[2]
Protection-Deprotection 1. Acetic Anhydride2. HNO₃ / H₂SO₄3. Acid/Base HydrolysisPredominantly para isomerHigh[2]

Key Observations:

  • Direct nitration of aniline is generally low-yielding and produces a mixture of isomers that is difficult to separate.[2]

  • The acetylation of aniline to form acetanilide effectively protects the amino group from oxidation and directs nitration primarily to the para position due to the steric bulk and electronic effects of the acetamido group. Subsequent hydrolysis regenerates the amino group, yielding p-nitroaniline in high purity and yield.[2]

Nitration of Alcohols

The nitration of alcohols typically leads to the formation of nitrate esters (R-ONO₂) rather than nitroalkanes (R-NO₂). However, recent advancements, particularly in mechanochemistry, have shown promise in the direct C-nitration of alcohols. This section primarily focuses on the formation of nitrate esters, a reaction of significant industrial importance for the production of explosives and propellants.

SubstrateNitrating Agent/SystemConditionsProductYield (%)Reference
Various primary and secondary alcohols Saccharin-based nitrating reagent / Sc(OTf)₃Ball milling, Liquid-Assisted GrindingCorresponding nitrate esters71-92[8][9][10]
Aliphatic alcohols Saccharin-based nitrating reagent / Sc(OTf)₃Ball milling, Liquid-Assisted GrindingCorresponding nitrate estersVery good to excellent[8][9][10]
Unactivated Alcohols Electrochemical (HAT/O₂-Criegee relay)Metal-free, mild conditionsDehydroxymethylative nitration productsModerate to good[11]

Key Observations:

  • Mechanochemical methods using bench-stable organic nitrating reagents, such as those derived from saccharin, provide a green and efficient route to nitrate esters from a wide range of alcohols with high yields.[8][9][10] This method is notable for its tolerance of various functional groups that are often sensitive to traditional nitrating agents.[8][9][10]

  • Electrochemical methods offer a novel approach for the dehydroxymethylative C-nitration of unactivated alcohols under mild, metal-free conditions.[11]

Experimental Protocols

General Protocol for the Nitration of Toluene with Mixed Acid

Objective: To synthesize mononitrotoluene isomers.

Reagents:

  • Toluene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice-water bath

  • Dichloromethane (or other suitable organic solvent)

  • Saturated aqueous Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, cool 10 mL of concentrated sulfuric acid in an ice-water bath.

  • Slowly add 5 mL of concentrated nitric acid to the sulfuric acid with constant stirring, keeping the temperature below 20°C. This creates the nitrating mixture.

  • In a separate flask, cool 10 mL of toluene in an ice-water bath.

  • Add the nitrating mixture dropwise to the toluene with vigorous stirring, maintaining the reaction temperature between 25°C and 30°C.

  • After the addition is complete, continue stirring for 30-60 minutes at room temperature.

  • Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer successively with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the mixture of nitrotoluene isomers.

Protocol for the Ortho-Nitration of Phenol using Ferric Nitrate

Objective: To selectively synthesize o-nitrophenol.

Reagents:

  • Phenol (electron-rich)

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Acetonitrile (CH₃CN)

Procedure:

  • In a round-bottom flask, dissolve the phenol substrate in acetonitrile.

  • Add a stoichiometric amount of Fe(NO₃)₃·9H₂O to the solution.

  • Heat the reaction mixture at 90°C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to isolate the o-nitrophenol.

Protocol for the Nitration of Aniline via Acetanilide Protection

Objective: To synthesize p-nitroaniline.

Step 1: Synthesis of Acetanilide

  • In a flask, dissolve aniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the mixture under reflux for 30 minutes.

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

  • Collect the solid product by filtration, wash with cold water, and dry.

Step 2: Nitration of Acetanilide

  • Dissolve the dried acetanilide in concentrated sulfuric acid, keeping the temperature below 5°C with an ice bath.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, pre-cooled in an ice bath.

  • Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture for 1 hour, allowing it to slowly warm to room temperature.

  • Pour the reaction mixture over crushed ice to precipitate the p-nitroacetanilide.

  • Filter the product, wash thoroughly with cold water, and dry.

Step 3: Hydrolysis of p-Nitroacetanilide

  • Heat the p-nitroacetanilide in a solution of aqueous sulfuric acid (e.g., 70%) under reflux for 30-60 minutes.

  • Cool the solution and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the p-nitroaniline.

  • Collect the product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure p-nitroaniline.

Visualizations

Mechanism of Electrophilic Aromatic Nitration

The classical mechanism for electrophilic aromatic nitration involves the formation of a highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring.

Electrophilic_Aromatic_Nitration cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation and Aromatization HNO3 Nitric Acid (HNO₃) Protonated_HNO3 Protonated Nitric Acid HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4_minus Bisulfate Ion (HSO₄⁻) NO2_plus Nitronium Ion (NO₂⁺) Protonated_HNO3->NO2_plus - H₂O Aromatic_Ring Aromatic Substrate (Ar-H) H2O Water (H₂O) H3O_plus Hydronium Ion (H₃O⁺) Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Aromatic_Ring->Sigma_Complex + NO₂⁺ Nitro_Product Nitroaromatic Product (Ar-NO₂) Sigma_Complex->Nitro_Product + H₂O

Caption: Mechanism of electrophilic aromatic nitration with mixed acid.

Workflow for Nitration of Aniline via Protection Strategy

This workflow illustrates the multi-step process required to achieve selective para-nitration of aniline.

Aniline_Nitration_Workflow Aniline Aniline Acetanilide Acetanilide (Protected Amine) Aniline->Acetanilide Acetylation (Acetic Anhydride) p_Nitroacetanilide p-Nitroacetanilide Acetanilide->p_Nitroacetanilide Nitration (HNO₃ / H₂SO₄) p_Nitroaniline p-Nitroaniline (Final Product) p_Nitroacetanilide->p_Nitroaniline Hydrolysis (Acid or Base)

References

Validating the Purity of Synthesized Cyclohexyl Nitrate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of key analytical techniques for validating the purity of synthesized cyclohexyl nitrate, supported by experimental data and detailed methodologies.

When synthesizing this compound, typically through the nitration of cyclohexanol, a variety of impurities can arise. These may include unreacted starting materials like cyclohexanol, oxidation byproducts such as cyclohexanone, and other related compounds. Ensuring the final product is free from these contaminants is critical for its intended application. This guide explores the application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive purity assessment of this compound.

Comparison of Analytical Methodologies

The choice of analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required sensitivity, and the desired level of structural information.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, with detection and identification by mass-to-charge ratio.Separation based on polarity through differential partitioning between a mobile and stationary phase.Provides detailed structural information and quantification based on the magnetic properties of atomic nuclei.
Sample Volatility Requires volatile and thermally stable samples.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.Not dependent on volatility.
Primary Application Excellent for identifying and quantifying volatile and semi-volatile impurities.Ideal for the quantification of non-volatile or thermally sensitive impurities.Provides structural confirmation of the primary compound and can quantify impurities with unique signals.
Typical Purity Range Can detect impurities at trace levels.Effective for quantifying impurities at various concentration levels.Generally used for quantifying impurities present at >0.1 mol%.
Strengths High sensitivity and specificity for impurity identification.Robust and reproducible for quantitative analysis.Provides unambiguous structural information.
Limitations Not suitable for non-volatile or thermally unstable compounds.Impurity identification relies on retention time comparison with standards unless coupled with a mass spectrometer.Lower sensitivity compared to chromatographic methods for trace impurities.

Logical Workflow for Purity Validation

A systematic approach is crucial for the effective validation of synthesized this compound purity. The following workflow outlines the key stages, from initial assessment to final certification.

cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_evaluation Data Evaluation & Final Assessment Synthesis Synthesis of this compound Purification Initial Purification (e.g., Distillation, Crystallization) Synthesis->Purification Initial_Screening Initial Screening (e.g., TLC, Melting Point) Purification->Initial_Screening GC_MS GC-MS Analysis for Volatile Impurities Initial_Screening->GC_MS HPLC HPLC Analysis for Non-Volatile Impurities Initial_Screening->HPLC NMR NMR for Structural Confirmation & Quantification Initial_Screening->NMR Data_Analysis Data Analysis & Impurity Identification GC_MS->Data_Analysis HPLC->Data_Analysis NMR->Data_Analysis Purity_Calculation Purity Calculation Data_Analysis->Purity_Calculation Final_Assessment Final Purity Assessment & Certification Purity_Calculation->Final_Assessment Start Synthesized this compound Sample Decision1 Are volatile impurities expected? Start->Decision1 GC_MS Perform GC-MS Analysis Decision1->GC_MS Yes Decision2 Are non-volatile or thermally labile impurities expected? Decision1->Decision2 No GC_MS->Decision2 HPLC Perform HPLC Analysis Decision2->HPLC Yes Decision3 Is structural confirmation and absolute purity required? Decision2->Decision3 No HPLC->Decision3 NMR Perform qNMR Analysis Decision3->NMR Yes Combine_Data Combine and Evaluate Data Decision3->Combine_Data No NMR->Combine_Data Final_Report Generate Purity Report Combine_Data->Final_Report

A Comparative Guide to Analytical Standards for Cyclohexyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical standards and methodologies for the quantitative and qualitative analysis of cyclohexyl nitrate. The selection of an appropriate analytical technique is paramount for ensuring the accuracy, precision, and reliability of measurement in research, development, and quality control processes. This document outlines the performance characteristics of common analytical methods—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The choice of analytical methodology for this compound depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of the most employed techniques.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on polarity, with detection by UV absorbance.Detection of nuclear spin transitions in a magnetic field.
Primary Use Quantitative and qualitative analysis, impurity profiling.Quantitative analysis, purity assessment.Structural elucidation, quantitative analysis (qNMR).
Sample Volatility Requires volatile or derivatized analytes.Suitable for non-volatile and thermally labile compounds.Non-destructive, suitable for a wide range of solutes.
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL range.[1][2]Generally in the µg/mL to high ng/mL range.[3]Higher, typically in the mg/mL to µg/mL range.
Limit of Quantitation (LOQ) Typically in the ng/mL range.[2]Generally in the µg/mL range.[3]Higher, typically in the mg/mL range.
Linearity Excellent, with a wide dynamic range.Good, typically over 2-3 orders of magnitude.Excellent, directly proportional to the number of nuclei.
Precision (%RSD) Typically <15%.[4]Typically <5%.[3]High precision, often <1%.
Selectivity High, especially with MS/MS.Moderate, can be affected by co-eluting impurities.High, provides detailed structural information.
Internal Standard Isotopically labeled analogs (e.g., ¹⁵N-labeled nitrates) or structurally similar compounds.[1]Structurally similar compounds with different retention times.Compounds with sharp, well-resolved signals outside the analyte's spectral region.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following sections provide standardized protocols for the analysis of this compound using GC-MS, HPLC, and NMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of nitrate esters, derivatization is often employed to improve thermal stability and chromatographic performance.[1]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS).

  • Capillary Column: 5% phenyl methyl siloxane (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Mode: Full scan (m/z 40-400) or Selected Ion Monitoring (SIM) for enhanced sensitivity. Characteristic ions for this compound would need to be determined from its mass spectrum.

Sample Preparation (with Derivatization):

  • To 1 mL of sample solution, add an internal standard (e.g., an isotopically labeled nitrate ester).

  • For derivatization, a common agent for nitrates is pentafluorobenzyl bromide (PFB-Br).[1] The reaction is typically carried out in an organic solvent like acetone.[1]

  • The derivatized sample is then extracted with a non-polar solvent (e.g., hexane) and concentrated before injection into the GC-MS.

A typical workflow for a GC-MS analysis is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Add_IS Add Internal Standard Sample->Add_IS Derivatization Derivatization (e.g., with PFB-Br) Add_IS->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Concentration Concentration Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

GC-MS Analytical Workflow
High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For nitrate esters, reversed-phase HPLC with UV detection is commonly employed.

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 40% acetonitrile and increasing to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Based on the UV absorbance maximum of this compound (typically around 210-220 nm for nitrate esters).

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Prepare a series of calibration standards of a certified reference material of this compound in the mobile phase.

The logical flow of an HPLC analysis is illustrated in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation UV_Detection UV Detection Separation->UV_Detection Chromatogram Chromatogram Acquisition UV_Detection->Chromatogram Peak_Analysis Peak Area Analysis Chromatogram->Peak_Analysis Concentration_Calc Concentration Calculation Peak_Analysis->Concentration_Calc

HPLC-UV Analytical Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR).

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher).

  • 5 mm NMR tubes.

¹H and ¹³C NMR Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm. For qNMR, a certified internal standard with a known concentration and non-overlapping signals is required.

  • ¹H NMR:

    • Pulse Angle: 30-90°

    • Relaxation Delay (d1): 1-5 seconds (for quantitative analysis, d1 should be at least 5 times the longest T1 of the signals of interest).

    • Number of Scans: 8-16 (increase for dilute samples).

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (e.g., zgpg30).

    • Relaxation Delay (d1): 2-10 seconds.

    • Number of Scans: 1024 or higher, depending on the sample concentration.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of the deuterated solvent.

  • For qNMR, accurately weigh both the sample and the internal standard into the same vial before dissolving.

  • Transfer the solution to an NMR tube.

The relationship between different NMR experiments for structural elucidation is shown below.

NMR_Signaling_Pathway cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Structure Molecular Structure COSY->Structure HSQC->Structure HMBC->Structure

NMR Structural Elucidation Pathway

Alternative Analytical Standards

For quantitative analysis, the use of a certified reference material (CRM) of this compound is ideal. However, if a CRM is not available, other options can be considered.

Standard TypeDescriptionAdvantagesDisadvantages
Certified Reference Material (CRM) A highly characterized material with a certified property value, uncertainty, and traceability.[5]Highest level of accuracy and traceability; required for regulatory submissions.Can be expensive and may not be available for all compounds.
Primary Standard A highly pure compound that can be used to prepare a standard solution of known concentration.High purity; can be used to certify secondary standards.Requires careful handling and storage to maintain purity.
Internal Standard A compound added to the sample at a known concentration to correct for variations in sample preparation and instrument response.[1]Improves accuracy and precision by correcting for matrix effects and injection volume variations.Must be carefully selected to not interfere with the analyte of interest.
Structurally Similar Compound A compound with a similar chemical structure and analytical response to the analyte.Can be used as a surrogate when a standard of the analyte is not available.Response factor relative to the analyte must be determined, which can introduce error.

Commonly used internal standards for the analysis of organic nitrates include isotopically labeled analogs or compounds with similar chemical properties but different retention times, such as dinitrotoluene.[6] Certified reference materials for nitrate are available from various suppliers, often as solutions of sodium nitrate in water, which are traceable to NIST standards.[5] For organic analyses, CRMs for various organic compounds are also available.[7]

References

A Comparative Analysis of the Reactivity of Cyclohexyl Nitrate and Nitric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of cyclohexyl nitrate and nitric acid. While both compounds contain the nitrate functional group, their applications and reactive tendencies in chemical synthesis differ significantly. This document outlines their distinct roles, supported by experimental data and protocols, to inform researchers in their selection of reagents and reaction conditions.

Divergent Roles in Chemical Synthesis

Nitric acid is a widely utilized and potent reagent in organic synthesis, primarily employed as a strong oxidizing agent and a source of the electrophilic nitronium ion (NO₂⁺) for nitration reactions. In contrast, this compound is typically a product of nitration or oxidation reactions of cyclohexane or its derivatives and is not commonly used as a synthetic reagent. Its reactivity is primarily characterized by decomposition pathways rather than controlled synthetic transformations.

Nitric Acid: A Powerful and Versatile Reagent

Nitric acid's reactivity is dominated by its ability to act as a nitrating agent, particularly for aromatic compounds, and as a strong oxidizing agent.

Nitration of Aromatic Compounds

In the presence of a stronger acid, such as sulfuric acid, nitric acid is protonated to form the highly electrophilic nitronium ion. This species is the key intermediate in the electrophilic aromatic substitution reaction to introduce a nitro group onto an aromatic ring.

Reaction Pathway for Aromatic Nitration:

G Figure 1: Electrophilic Aromatic Nitration Pathway with Nitric Acid HNO3 Nitric Acid (HNO₃) NO2_plus Nitronium Ion (NO₂⁺) HNO3->NO2_plus + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->NO2_plus Intermediate Wheland Intermediate (Arenium Ion) NO2_plus->Intermediate Aromatic Aromatic Substrate (Ar-H) Aromatic->Intermediate + NO₂⁺ Product Nitroaromatic Product (Ar-NO₂) Intermediate->Product - H⁺ HSO4_minus HSO₄⁻ H2O H₂O

Caption: Figure 1: Electrophilic Aromatic Nitration Pathway with Nitric Acid.

Oxidation Reactions

Concentrated nitric acid is a powerful oxidizing agent capable of oxidizing a wide range of organic compounds, including alcohols, aldehydes, and alkanes. The reaction often proceeds through radical mechanisms, especially at higher temperatures. For instance, the oxidation of cyclohexane with nitric acid can yield a mixture of products, including adipic acid.

This compound: Stability and Decomposition

This compound is an organic nitrate ester. Unlike nitric acid, it is not a common nitrating or oxidizing agent in synthetic chemistry. Its chemistry is more relevant to its stability and decomposition pathways.

Alkyl nitrates, including this compound, are known to undergo thermal decomposition. This process typically proceeds through the homolytic cleavage of the O-NO₂ bond, which is relatively weak, to generate an alkoxy radical and nitrogen dioxide (NO₂).

Decomposition Pathway of this compound:

G Figure 2: Thermal Decomposition Pathway of this compound CyclohexylNitrate This compound CyclohexyloxyRadical Cyclohexyloxy Radical CyclohexylNitrate->CyclohexyloxyRadical Homolytic Cleavage NO2 Nitrogen Dioxide (NO₂) CyclohexylNitrate->NO2 Homolytic Cleavage Heat Heat (Δ) DecompositionProducts Further Decomposition Products CyclohexyloxyRadical->DecompositionProducts

Caption: Figure 2: Thermal Decomposition Pathway of this compound.

The resulting cyclohexyloxy radical can then undergo further reactions, such as hydrogen abstraction or fragmentation, leading to a complex mixture of products.

Comparative Data Summary

Due to the lack of literature on this compound as a synthetic reagent, a direct quantitative comparison of reactivity with nitric acid in a specific reaction is not feasible. The following table summarizes their distinct chemical properties and roles.

FeatureNitric AcidThis compound
Primary Role Reagent (Nitrating and Oxidizing Agent)Product/Intermediate
Typical Reactions Electrophilic Aromatic Substitution, OxidationThermal Decomposition
Reactive Species Nitronium Ion (NO₂⁺), Radicals (at high temp.)Alkoxy Radicals, Nitrogen Dioxide (upon decomp.)
Reaction Conditions Often requires strong acid catalysis (e.g., H₂SO₄)Requires energy input (e.g., heat, UV light) for decomp.
Selectivity Can be selective depending on substrate and conditionsDecomposition is generally unselective

Experimental Protocols

Protocol 1: Nitration of an Aromatic Compound using Nitric Acid

This protocol describes the nitration of methyl benzoate, a classic example of electrophilic aromatic substitution.

Materials:

  • Methyl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Reaction flask

Procedure:

  • In a reaction flask, cool 10 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 5 mL of methyl benzoate to the cold sulfuric acid with continuous stirring.

  • In a separate container, prepare the nitrating mixture by slowly adding 4 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the methyl benzoate-sulfuric acid solution, maintaining the reaction temperature below 15 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 10-15 minutes.

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent to obtain pure methyl m-nitrobenzoate.

Protocol 2: Illustrative Thermal Decomposition of an Alkyl Nitrate

As this compound is not used as a reagent, a specific protocol for its reaction is not available. The following is a general description of an experimental setup to study the thermal decomposition of a volatile alkyl nitrate.

Materials:

  • Alkyl nitrate (e.g., 2-ethylhexyl nitrate)

  • High-temperature flow reactor or pyrolysis setup

  • Inert carrier gas (e.g., Nitrogen, Argon)

  • Analytical instrumentation for product analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR))

Procedure:

  • The alkyl nitrate is vaporized and mixed with an inert carrier gas.

  • The gas mixture is passed through a heated flow reactor at a controlled temperature and residence time.

  • The product stream exiting the reactor is rapidly cooled to quench the reaction.

  • The composition of the product mixture is analyzed using online or offline analytical techniques like GC-MS or FTIR to identify the decomposition products.

  • By varying the reactor temperature, kinetic data for the decomposition can be obtained.

Conclusion

Nitric acid and this compound exhibit fundamentally different chemical reactivity. Nitric acid is a cornerstone reagent for nitration and oxidation reactions in organic synthesis. Its reactivity is well-understood and can be controlled to achieve desired synthetic outcomes. In stark contrast, this compound is primarily of interest in the context of its formation and decomposition. It is not a practical reagent for synthetic transformations due to its propensity for unselective decomposition under energetic conditions. For researchers and professionals in drug development, understanding this distinction is crucial for designing robust and efficient synthetic routes.

A Comparative Guide to the Efficacy of Cyclohexyl Nitrate in Various Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring the applications of cyclohexyl nitrate, understanding its efficacy in different solvent systems is paramount. This guide provides a comparative analysis of this compound's performance, primarily focusing on its well-documented role as a cetane improver in diesel fuel, a complex hydrocarbon solvent system. We also address its broader solubility and stability characteristics and compare its performance with a common alternative, 2-ethylhexyl nitrate (2-EHN).

Performance as a Cetane Improver

This compound is recognized for its ability to increase the cetane number of diesel fuels, which improves ignition quality and engine performance. The cetane number is a measure of a fuel's ignition delay; a higher number indicates a shorter delay and better combustion quality. The primary competitor and the most commonly used cetane improver is 2-ethylhexyl nitrate (2-EHN).

Comparative Performance Data

The following table summarizes the performance of this compound in comparison to 2-ethylhexyl nitrate when blended with diesel or biodiesel fuels. The data is collated from various engine performance studies.

Performance MetricThis compound2-Ethylhexyl Nitrate (2-EHN)Fuel System (Solvent)Key Findings & Citations
Cetane Number Improvement EffectiveHighly EffectiveMethanol/Biodiesel BlendBoth additives are effective in increasing the cetane number of low-cetane fuels.
Brake Thermal Efficiency (BTE) IncreaseIncrease (up to 11.57% with 2% EHN)Diesel Fuel2-EHN has been shown to positively affect brake thermal efficiency. Data for this compound is less prevalent but expected to be similar.[1]
NOx Emissions ReductionReduction at low concentrations, potential increase at higher concentrationsDiesel-Ethanol Blends, Methanol/Biodiesel BlendsBoth nitrates can reduce NOx emissions in certain blend ratios, but the nitrate group can also contribute to NOx formation.[2]
Carbon Monoxide (CO) Emissions IncreaseIncreaseMethanol/Biodiesel BlendThe addition of these cetane improvers can sometimes lead to an increase in CO emissions.[2]
Hydrocarbon (HC) Emissions IncreaseReduction (up to 60.61% with 3% EHN)Methanol/Biodiesel Blend, Diesel FuelWhile one study noted an increase with a specific blend, 2-EHN generally leads to more complete combustion and reduced HC emissions.[1][2]

Solubility and Stability in Different Solvent Systems

Expected Solubility Profile:

  • Non-Polar Solvents (e.g., Hexane, Toluene, Diesel Fuel): As a molecule with a large, non-polar cyclohexyl ring, this compound is expected to be highly soluble in non-polar, hydrocarbon-based solvents. Its use as a fuel additive confirms its miscibility in diesel fuel.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Moderate solubility is expected.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Lower solubility is anticipated due to the dominant non-polar character of the cyclohexyl group.

Stability Profile: The stability of alkyl nitrates like this compound can be influenced by the solvent. Protic solvents could potentially participate in hydrolysis of the nitrate ester, especially under acidic or basic conditions, although specific kinetic data is scarce. In its primary application as a fuel additive, it is stable in the hydrocarbon matrix of diesel fuel under storage conditions.

Experimental Protocols

To address the lack of specific data, the following sections detail standardized experimental protocols for determining the solubility and stability of this compound.

Protocol for Determining Solubility

This protocol describes a gravimetric method for determining the solubility of this compound in various organic solvents.

Objective: To determine the solubility of this compound in a given solvent at a specified temperature (e.g., 25°C).

Materials:

  • This compound (98% purity or higher)

  • Selected solvents (e.g., methanol, ethanol, hexane, toluene)

  • Analytical balance (readable to 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Centrifuge

  • Pipettes

  • Evaporating dish

Procedure:

  • Add an excess amount of this compound to a known volume (e.g., 10 mL) of the chosen solvent in a sealed vial.

  • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand in the temperature-controlled environment for at least 2 hours to let undissolved solute settle.

  • Centrifuge the vial to further separate the undissolved solid.

  • Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant liquid using a pipette.

  • Transfer the supernatant to a pre-weighed evaporating dish.

  • Evaporate the solvent from the dish under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen) until a constant weight is achieved.

  • Weigh the evaporating dish with the residue.

  • Calculate the solubility using the mass of the residue and the volume of the supernatant taken.

Calculation: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) * 100

Protocol for Determining Stability (Degradation Kinetics)

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the concentration of this compound over time in different solvents.

Objective: To determine the degradation rate and half-life of this compound in various solvents at a specified temperature.

Materials:

  • This compound standard

  • Selected solvents

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Thermostatically controlled oven or incubator

  • Volumetric flasks and syringes

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a stable solvent (e.g., acetonitrile) at a known concentration (e.g., 1000 µg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: For each solvent to be tested, prepare a solution of this compound at a known initial concentration (e.g., 100 µg/mL).

  • Stability Study:

    • Place sealed vials of each sample solution in a thermostatically controlled oven at a constant temperature (e.g., 40°C).

    • At predetermined time intervals (e.g., 0, 24, 48, 72, 168 hours), withdraw an aliquot from each vial.

  • HPLC Analysis:

    • Develop an HPLC method capable of separating this compound from any potential degradation products. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water, and UV detection at a suitable wavelength (e.g., 210 nm).

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the samples from the stability study and determine the concentration of this compound at each time point by reference to the calibration curve.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each solvent.

    • Determine the order of the degradation reaction (e.g., by plotting ln(concentration) vs. time for first-order kinetics).

    • Calculate the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t½) using the appropriate equation (e.g., t½ = 0.693/k for a first-order reaction).

Visualizations

Mechanism of Action for Alkyl Nitrate Cetane Improvers

The following diagram illustrates the proposed signaling pathway for how alkyl nitrates like this compound act as cetane improvers.

G cluster_engine In-Cylinder Conditions cluster_reaction Chemical Decomposition cluster_combustion Combustion Initiation High Temp & Pressure High Temp & Pressure Alkyl_Nitrate This compound (R-O-NO2) High Temp & Pressure->Alkyl_Nitrate RO_NO2_Decomp Weak O-NO2 bond breaks Alkyl_Nitrate->RO_NO2_Decomp Thermal Decomposition Radicals Alkoxy Radical (R-O•) + Nitrogen Dioxide (NO2) RO_NO2_Decomp->Radicals Fuel_Radical Fuel Radical (Fuel•) Radicals->Fuel_Radical H-abstraction from fuel Chain_Reaction Rapid Chain Reactions Fuel_Radical->Chain_Reaction Propagation Ignition Ignition Chain_Reaction->Ignition

Caption: Alkyl nitrate decomposition pathway leading to accelerated fuel ignition.

Experimental Workflow for Efficacy Evaluation

The diagram below outlines a logical workflow for the comprehensive evaluation of this compound's efficacy in a given solvent system.

G start Define Application (e.g., Fuel Additive) sol_select Select Solvent Systems (e.g., Diesel, Biodiesel, Alcohols) start->sol_select solubility Determine Solubility (Gravimetric/HPLC Method) sol_select->solubility stability Determine Stability (HPLC Degradation Kinetics) sol_select->stability performance Conduct Performance Tests (e.g., Engine Bench Test) solubility->performance stability->performance data_analysis Analyze & Compare Data (Tables, Charts) performance->data_analysis conclusion Draw Conclusions on Efficacy data_analysis->conclusion

Caption: Workflow for evaluating the efficacy of this compound in solvents.

References

A Spectroscopic Comparison of Cyclohexyl Nitrate and Its Constitutional Isomer, Nitrocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of cyclohexyl nitrate and its constitutional isomer, nitrocyclohexane. The differentiation of these isomers is crucial for unambiguous identification in research and development settings. This comparison is based on experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound and nitrocyclohexane are constitutional isomers with the molecular formula C₆H₁₁NO₂ (for nitrocyclohexane) and C₆H₁₁NO₃ (for this compound). Although they share the same cyclohexane backbone, the connectivity of the nitro group (-NO₂) versus the nitrate group (-ONO₂) leads to distinct spectroscopic properties. Understanding these differences is essential for accurate structural elucidation and quality control in chemical synthesis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and nitrocyclohexane.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (ppm)MultiplicityAssignment
This compound~4.9MultipletCH-ONO₂
1.2 - 2.0MultipletCyclohexyl H
Nitrocyclohexane~4.4MultipletCH-NO₂
1.2 - 2.2MultipletCyclohexyl H

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (ppm)Assignment
This compound~80C-ONO₂
24 - 32Cyclohexyl C
Nitrocyclohexane~85C-NO₂
25 - 31Cyclohexyl C

Table 3: Infrared (IR) Spectroscopic Data

CompoundWavenumber (cm⁻¹)Assignment
This compound~1630 (asymmetric)N-O stretch
~1275 (symmetric)N-O stretch
~860O-N-O bend
Nitrocyclohexane~1550 (asymmetric)N-O stretch
~1380 (symmetric)N-O stretch

Table 4: Mass Spectrometry (MS) Data

CompoundKey Fragments (m/z)Interpretation
This compound83[C₆H₁₁]⁺ (loss of ONO₂)
67[C₅H₇]⁺
55[C₄H₇]⁺
46[NO₂]⁺
Nitrocyclohexane129[M]⁺ (Molecular Ion)
83[M - NO₂]⁺
55[C₄H₇]⁺

Experimental Protocols

The data presented in this guide are compiled from various spectral databases. The general experimental methodologies for each technique are outlined below.

3.1 NMR Spectroscopy

  • Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃) to a concentration of 5-10 mg/mL.

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher.

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum, with chemical shifts also referenced to TMS.

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Solid samples are typically analyzed as a KBr pellet or as a mull.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Acquisition: The spectrum is obtained by averaging multiple scans to improve the signal-to-noise ratio.

3.3 Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds.

  • Ionization: Electron ionization (EI) is a common method for generating ions, typically at 70 eV.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured to generate the mass spectrum.

Visualization of Experimental Workflow

The logical workflow for the spectroscopic analysis and comparison of this compound and its isomers is depicted in the following diagram.

G Spectroscopic Comparison Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison Sample This compound & Nitrocyclohexane Samples NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis NMR_Data NMR Spectral Data (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectral Data (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectral Data (Fragmentation Patterns) MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for Spectroscopic Comparison.

Discussion of Spectroscopic Differences

  • NMR Spectroscopy: The most significant difference in the ¹H NMR spectra is the chemical shift of the proton attached to the carbon bearing the functional group (CH-X). This proton is more deshielded in this compound (~4.9 ppm) compared to nitrocyclohexane (~4.4 ppm) due to the higher electronegativity of the nitrate group. Similarly, in the ¹³C NMR spectra, the carbon atom bonded to the nitrate group in this compound appears at a slightly lower field (~80 ppm) than the carbon bonded to the nitro group in nitrocyclohexane (~85 ppm).

  • Infrared Spectroscopy: The IR spectra provide clear distinguishing features. The asymmetric and symmetric stretching vibrations of the N-O bonds in the nitrate group of this compound appear at approximately 1630 cm⁻¹ and 1275 cm⁻¹, respectively. In contrast, the corresponding vibrations for the nitro group in nitrocyclohexane are found at around 1550 cm⁻¹ and 1380 cm⁻¹. These distinct absorption bands allow for straightforward differentiation.[1]

  • Mass Spectrometry: The fragmentation patterns in the mass spectra are also characteristic. This compound often does not show a clear molecular ion peak and readily loses the nitrate group, leading to a prominent peak at m/z 83, corresponding to the cyclohexyl cation. Nitrocyclohexane, on the other hand, typically shows a discernible molecular ion peak at m/z 129 and a base peak resulting from the loss of the nitro group at m/z 83.[2][3]

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide complementary and definitive information for the differentiation of this compound and its constitutional isomer, nitrocyclohexane. The key distinguishing features are the chemical shifts of the alpha-proton and carbon in NMR, the positions of the N-O stretching vibrations in IR, and the fragmentation patterns in mass spectrometry. This guide serves as a valuable resource for researchers requiring accurate identification of these compounds.

References

Performance Showdown: Cyclohexyl Nitrate Synthesis in Batch vs. Continuous Reactors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reactor technology is a critical decision that impacts efficiency, safety, and scalability. This guide provides an objective comparison of batch and continuous reactors for the synthesis of cyclohexyl nitrate, supported by experimental data and detailed methodologies.

The synthesis of this compound, a key intermediate in various chemical processes, can be approached through traditional batch methods or modern continuous flow technologies. While batch processing has been a long-standing practice, continuous flow reactors are emerging as a superior alternative for nitration reactions, which are often highly exothermic and potentially hazardous. This comparison outlines the key performance differences and provides insights into the experimental protocols for both systems.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for the synthesis of this compound in both batch and continuous reactors. Data for the continuous process is based on the synthesis of analogous organic nitrates, demonstrating the potential for this compound production.

Performance MetricBatch ReactorContinuous Flow Reactor
Yield High (inferred, typically around 90%)>90-99%
Reaction Time 60 minutes< 1 minute (typically seconds)
Purity Good to HighHigh to Very High
Safety Moderate to High Risk (large volume of hazardous materials, potential for thermal runaway)Significantly Improved Safety (small reaction volumes, superior heat transfer)
Scalability ChallengingReadily Scalable
Process Control ModeratePrecise Control

Experimental Protocols

Batch Reactor Synthesis of this compound

This protocol is based on a traditional batch synthesis approach for the nitration of cyclohexanol.

Materials:

  • Cyclohexanol

  • Nitric acid/acetic anhydride mixture (1:1 molar ratio)

  • Water

  • Sodium carbonate or sodium hydroxide solution

Procedure:

  • A nitric acid/acetic anhydride mixture is prepared at a 1:1 molar ratio.

  • For every 1 part by weight of cyclohexanol, 1.80-1.84 parts by weight of the nitrating mixture is used.

  • The cyclohexanol is added to the nitrating mixture in a batch reactor equipped with cooling and stirring.

  • The reaction mixture is maintained at a temperature of 18-20°C for a duration of 60 minutes with continuous stirring.[1]

  • After the reaction is complete, the reaction mass is diluted with 0.48-0.55 parts by weight of water per 1 part by weight of the reaction mass.

  • The organic layer containing the this compound is separated.

  • The separated organic layer is then washed sequentially with water and a sodium carbonate or sodium hydroxide solution to neutralize any remaining acid.

  • The final product is purified through distillation.

Continuous Flow Reactor Synthesis of this compound

This protocol describes a generalized continuous flow synthesis for organic nitrates, which can be adapted for this compound production.

Materials:

  • Cyclohexanol

  • Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid)

  • Quenching solution (e.g., water or a basic solution)

  • Solvent for extraction (if necessary)

Procedure:

  • Two separate streams, one containing cyclohexanol and the other containing the nitrating agent, are prepared.

  • These streams are continuously pumped at precise flow rates into a micromixer or a T-junction where they are rapidly mixed.

  • The resulting reaction mixture immediately enters a temperature-controlled microreactor coil or a plate reactor.

  • The residence time within the reactor is precisely controlled by the flow rates and the reactor volume, and is typically on the order of seconds to a few minutes.

  • Upon exiting the reactor, the product stream is continuously mixed with a quenching solution to stop the reaction.

  • The quenched mixture flows into a liquid-liquid separator for continuous extraction and separation of the this compound product.

  • The purified product stream is collected.

Visualizing the Workflow and Performance

To better illustrate the differences between the two processes, the following diagrams have been generated using the DOT language.

Experimental_Workflow_Comparison Experimental Workflow: Batch vs. Continuous cluster_batch Batch Reactor cluster_continuous Continuous Flow Reactor B1 Reactant Charging B2 Reaction (60 min @ 18-20°C) B1->B2 B3 Quenching & Workup B2->B3 B4 Product Isolation B3->B4 C1 Continuous Pumping of Reactants C2 Mixing & Reaction (<1 min) C1->C2 C3 Continuous Quenching & Separation C2->C3 C4 Continuous Product Collection C3->C4

Caption: A comparison of the experimental workflows for batch and continuous synthesis.

Performance_Comparison Performance Attributes Comparison cluster_attributes Batch Batch Reactor Yield Yield Batch->Yield High Time Reaction Time Batch->Time Long Safety Safety Batch->Safety Moderate Scalability Scalability Batch->Scalability Difficult Control Process Control Batch->Control Moderate Continuous Continuous Reactor Continuous->Yield Very High Continuous->Time Very Short Continuous->Safety High Continuous->Scalability Easy Continuous->Control Precise

References

A Comparative Guide to the Kinetic Studies of Reactions Involving Cyclohexyl Nitrate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic parameters associated with the reactions of cyclohexyl nitrate and structurally similar compounds. Due to the limited availability of direct experimental data for this compound, this report leverages kinetic data from analogous alkyl nitrates and cycloalkanes to provide insights into its expected reactivity. The information is intended to support researchers in understanding the reaction mechanisms, stability, and atmospheric fate of this compound.

Thermal Decomposition

The thermal decomposition of alkyl nitrates is a critical factor in determining their stability and safety profile. The unimolecular decomposition is the primary degradation pathway at elevated temperatures, typically proceeding through the fission of the O-NO2 bond.

A common method for studying the gas-phase unimolecular decomposition of compounds like alkyl nitrates is the use of a heated reactor coupled with sensitive analytical techniques.

  • Experimental Setup: A typical setup involves a flow tube or a static reactor made of an inert material (e.g., quartz or stainless steel) placed within a furnace to maintain a constant temperature.

  • Reactant Introduction: A known concentration of the alkyl nitrate, often diluted in an inert carrier gas (e.g., N2 or Ar), is introduced into the heated reactor.

  • Reaction Monitoring: The concentration of the reactant and/or products is monitored over time. This can be achieved using various techniques such as mass spectrometry, gas chromatography (GC), or Fourier-transform infrared spectroscopy (FTIR).

  • Data Analysis: The rate of disappearance of the reactant is used to determine the first-order rate constant (k) at a specific temperature. By performing experiments at a range of temperatures, the Arrhenius parameters—the pre-exponential factor (A) and the activation energy (Ea)—can be determined from an Arrhenius plot (ln(k) vs. 1/T).

The following table summarizes the available kinetic data for the thermal decomposition of selected alkyl nitrates, which can be used to estimate the reactivity of this compound.

CompoundPre-exponential Factor (A) (s⁻¹)Activation Energy (Ea) (kJ/mol)Temperature Range (K)Comments
Nitrocellulose Log(A) = 13 - 15.6140 - 163Not specifiedDecomposition of nitrate ester groups.
2-Ethylhexyl Nitrate Not specified154 ± 3 (non-isothermal), 157 ± 7 (isothermal)Not specifiedStudied by differential scanning calorimetry.
Nitroglycerin (gaseous) Not specifiedNot specifiedNot specifiedA detailed chemical kinetics mechanism has been developed.

Note: The stability of alkyl nitrates is influenced by the structure of the alkyl group. It is anticipated that this compound would exhibit decomposition kinetics within the range of other secondary alkyl nitrates.

Reaction with Hydroxyl (OH) Radicals

The reaction with the hydroxyl (OH) radical is a dominant removal pathway for many organic compounds in the troposphere. For alkyl nitrates, this reaction typically proceeds via H-atom abstraction from the alkyl group.

The kinetics of gas-phase reactions with OH radicals are often studied using the relative rate method in an environmental simulation chamber.

  • Chamber Setup: Experiments are conducted in large-volume (several cubic meters) chambers made of FEP Teflon film or other non-reactive materials to minimize wall effects. The chamber is equipped with a UV light source to generate OH radicals.

  • Reactant Mixture: A mixture of the alkyl nitrate, a reference compound with a well-known OH rate constant, and an OH radical precursor (e.g., methyl nitrite, CH3ONO, or hydrogen peroxide, H2O2) in air is introduced into the chamber.

  • OH Radical Generation: The chamber is irradiated with UV light to photolyze the precursor and generate OH radicals.

  • Concentration Monitoring: The concentrations of the alkyl nitrate and the reference compound are monitored simultaneously over the course of the experiment using techniques like GC-FID or PTR-MS.

  • Data Analysis: The relative rate of disappearance of the alkyl nitrate and the reference compound is used to calculate the rate constant for the reaction of the alkyl nitrate with the OH radical, based on the known rate constant of the reference compound.

The following table presents kinetic data for the reaction of OH radicals with cyclohexane and cyclohexanol, which provide a baseline for estimating the reactivity of the cyclohexane moiety in this compound.

CompoundRate Constant (k) (cm³ molecule⁻¹ s⁻¹) at 298 KArrhenius ParametersTemperature Range (K)
Cyclohexane 6.97 x 10⁻¹²A = 1.82 x 10⁻¹⁷ T² e^(361/T)290 - 970
Cyclohexanol (19.0 ± 4.8) x 10⁻¹²Not specified297 ± 3

Note: The presence of the electron-withdrawing nitrate group is expected to decrease the rate of H-atom abstraction from the carbon atoms adjacent to the nitrate group. Therefore, the rate constant for the reaction of OH with this compound is likely to be slightly lower than that for cyclohexane.

Reaction with Chlorine (Cl) Atoms

In marine and coastal areas, the reaction with chlorine atoms can also be a significant atmospheric sink for organic compounds. Similar to OH radicals, Cl atoms react with alkyl nitrates primarily through H-atom abstraction.

The experimental setup for studying the kinetics of Cl atom reactions is similar to that used for OH radical reactions, employing the relative rate method in a simulation chamber.

  • Cl Atom Precursor: The primary difference is the use of a Cl atom precursor, such as molecular chlorine (Cl2) or oxalyl chloride ((COCl)2), which is photolyzed to generate Cl atoms.

  • Reaction Monitoring and Data Analysis: The monitoring of reactant concentrations and the calculation of the rate constant are performed in the same manner as for the OH radical reactions.

While direct data for this compound is unavailable, the following table provides rate constants for the reaction of Cl atoms with propane, which can serve as a general reference for a secondary C-H bond.

CompoundRate Constant (k) (cm³ molecule⁻¹ s⁻¹) at 296 KComments
i-Propanol (8.28 ± 0.97) x 10⁻¹¹Abstraction from the secondary carbon is the major pathway.
Propane 1.40 x 10⁻¹⁰Recommended total rate constant.

Note: The reactivity of C-H bonds towards Cl atoms is generally higher than towards OH radicals. The electron-withdrawing effect of the nitrate group would likely have a similar deactivating effect on the adjacent C-H bonds for the reaction with Cl atoms.

Visualizations

Experimental Workflow for Gas-Phase Kinetic Studies

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reactant This compound (or analog) gas_mixture Prepare Gas Mixture in Air/N2 reactant->gas_mixture reference Reference Compound reference->gas_mixture precursor OH/Cl Precursor (e.g., CH3ONO, Cl2) precursor->gas_mixture chamber Introduce Mixture into Simulation Chamber gas_mixture->chamber photolysis Initiate Reaction (UV Photolysis) chamber->photolysis monitoring Monitor Concentrations (GC, MS, FTIR) photolysis->monitoring Time-resolved sampling data_processing Data Processing monitoring->data_processing kinetics Determine Rate Constant (k) and Arrhenius Parameters data_processing->kinetics

Caption: A generalized workflow for determining the gas-phase reaction kinetics of this compound.

Atmospheric Degradation Pathway of an Alkyl Nitrate

atmospheric_degradation cluster_initiation Initiation cluster_propagation Propagation cluster_products Products R_ONO2 This compound R_radical Cyclohexyl Radical R_ONO2->R_radical + OH OH OH Radical OH->R_radical RO2 Peroxy Radical (C6H10(ONO2)O2) R_radical->RO2 + O2 H2O H2O R_radical->H2O O2_1 O2 O2_1->RO2 RO Alkoxy Radical (C6H10(ONO2)O) RO2->RO + NO NO2 NO2 RO2->NO2 NO NO NO->RO HO2 HO2 RO->HO2 carbonyl Carbonyl Nitrate (e.g., Nitratocyclohexanone) RO->carbonyl + O2 O2_2 O2 O2_2->carbonyl

Caption: A simplified atmospheric degradation pathway for this compound initiated by OH radicals.

A Comparative Guide to Nitrating Agents: Environmental Impact and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nitration of aromatic compounds is a cornerstone of chemical synthesis, pivotal in the production of a vast array of pharmaceuticals, agrochemicals, and specialty materials. However, the choice of nitrating agent carries significant environmental implications. This guide provides an objective comparison of the performance and environmental impact of common nitrating agents, supported by experimental data, to aid in the selection of more sustainable synthetic routes.

At a Glance: Environmental and Performance Comparison

The following table summarizes key quantitative data for different nitrating agents. It is important to note that direct comparisons can be challenging due to variations in substrates, reaction conditions, and reporting standards across different studies.

Nitrating AgentTypical SubstrateReaction ConditionsYield (%)Key Environmental Considerations
Mixed Acid (HNO₃/H₂SO₄) Benzene50-60°C~96%[1]Generates large volumes of hazardous acidic waste requiring energy-intensive regeneration or disposal.[2][3] Produces toxic nitrogen oxide (NOx) gas byproducts.[4]
AnilineLow TemperatureComplex mixture (ortho, meta, para isomers)[5]Strong oxidation can lead to tarry byproducts.[5] The amino group is protonated, leading to deactivation and meta-direction.[5]
Dinitrogen Pentoxide (N₂O₅) AnisoleRoom Temp, 5 minQuantitative (mixture of isomers)"Clean" nitrating agent that can be used in near-stoichiometric amounts, significantly reducing acidic waste.[6] When used in solvents like liquefied gases, the solvent can be easily recovered and reused.[7]
Halogenated BenzenesRoom TempHighEliminates the use of toxic organic solvents typical of traditional nitration.[7]
Nitronium Tetrafluoroborate (NO₂BF₄) TolueneDichloromethaneHighAllows for nitration in non-aqueous, acid-free systems.[8] Reacts with water to form corrosive and toxic hydrofluoric acid (HF) and nitric acid.
Solid Acid Catalysts p-CresolEthylene Dichloride99%Eliminates the need for corrosive liquid acids like sulfuric acid.[9] Catalysts can often be recovered and reused.
TolueneDilute HNO₃High Conversion (99.6%)Environmentally friendly due to the absence of organic solvents and sulfuric acid.[10]
Ammonium Nitrate (NH₄NO₃) / KHSO₄ PhenolAcetonitrile, Reflux, 6h75% (o-nitro phenol)[11]Offers a more eco-friendly and selective nitration of phenols.[11]
4-NitrophenolAcetonitrile, Reflux, 6h98% (2,4-dinitrophenol)[11]High yields and regioselectivity compared to previous methods.[11]

Delving Deeper: Experimental Methodologies

Detailed experimental protocols are crucial for reproducibility and comparison. Below are representative procedures for the nitration of common aromatic compounds using different agents.

Protocol 1: Nitration of Benzene using Mixed Acid

Objective: To synthesize nitrobenzene from benzene using a mixture of nitric and sulfuric acids.

Materials:

  • Concentrated Nitric Acid (21 mL)

  • Concentrated Sulfuric Acid (25 mL)

  • Benzene (17.5 mL)

  • Cold Water

  • Sodium Bicarbonate Solution

  • Anhydrous Calcium Chloride

Procedure:

  • In a 250 mL round-bottom flask, carefully add 25 mL of concentrated sulfuric acid to 21 mL of concentrated nitric acid. Cool the mixture in a water bath.

  • Slowly add 17.5 mL of benzene in small portions (2-3 mL at a time), ensuring the temperature of the reaction mixture does not exceed 55°C. Swirl the flask after each addition.

  • Attach a condenser to the flask and heat the mixture to 60°C for 40-45 minutes with occasional swirling.

  • Pour the cooled reaction mixture into 150 mL of cold water in a beaker and stir to wash the product.

  • Transfer the mixture to a separatory funnel and separate the lower acidic layer.

  • Wash the organic layer (nitrobenzene) with water, followed by 50 mL of sodium bicarbonate solution to neutralize any remaining acid, and then wash with water again.

  • Dry the nitrobenzene over anhydrous calcium chloride.

  • Purify the product by simple distillation, collecting the fraction boiling between 206-211°C.[12]

Protocol 2: Nitration of Aniline (via Protection-Deprotection)

Objective: To synthesize p-nitroaniline from aniline by protecting the amino group, followed by nitration and deprotection.

Step 1: Acetylation of Aniline to Acetanilide

  • Dissolve aniline in glacial acetic acid in a flask.

  • Slowly add acetic anhydride to the solution while stirring.

  • Gently warm the mixture for a short period (e.g., 15-30 minutes).

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

  • Collect the solid product by filtration, wash with cold water, and dry.[7]

Step 2: Nitration of Acetanilide

  • Dissolve the dried acetanilide in concentrated sulfuric acid.

  • Cool the solution in an ice bath.

  • Slowly add a chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining a low temperature (0-10°C).

  • After the addition is complete, allow the mixture to stir at a low temperature for a specified time.

  • Carefully pour the reaction mixture over crushed ice to precipitate the p-nitroacetanilide.

  • Collect the product by vacuum filtration and wash thoroughly with cold water.[7]

Step 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline

  • Suspend the p-nitroacetanilide in an aqueous solution of sulfuric acid (e.g., 70%).

  • Heat the mixture under reflux for approximately 20-30 minutes until the solid dissolves.

  • Cool the solution and pour it into cold water.

  • Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the p-nitroaniline.

  • Collect the product by filtration, wash with water, and recrystallize to purify.[7]

Protocol 3: General Procedure for Nitration of Aromatics with Dinitrogen Pentoxide in Liquefied 1,1,1,2-Tetrafluoroethane (TFE)

Objective: To perform a greener nitration of aromatic substrates using N₂O₅ in a reusable solvent.

Materials:

  • Aromatic Substrate (5.0 mmol)

  • Dinitrogen Pentoxide (N₂O₅) (5.5 mmol)

  • Liquefied 1,1,1,2-Tetrafluoroethane (TFE)

  • 2 N Aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Charge a steel autoclave reactor with 5.0 mmol of the aromatic substrate.

  • Fill the reactor to one-third of its volume with liquefied TFE at room temperature and then cool to 5°C.

  • In a separate dosing vessel, charge 5.5 mmol of N₂O₅ and add liquefied TFE to half its volume.

  • Slowly transfer the N₂O₅ solution into the reactor under stirring, maintaining a pressure difference of approximately 0.3 MPa.

  • Rinse the dosing vessel with additional TFE and add it to the reactor to ensure complete transfer of the nitrating agent.

  • Stir the reaction mixture at room temperature and 0.6 MPa for the required time.

  • Neutralize the excess N₂O₅ and the nitric acid formed by adding 5 mL of 2 N aqueous NaHCO₃ to the reactor using a syringe pump.

  • Decompress the reactor and stream the TFE into a recondensation line for reuse.

  • Open the autoclave, filter the nitrated products, wash with distilled water, and dry.[13]

Visualizing the Selection Process

The choice of a nitrating agent is a multi-faceted decision that balances chemical efficiency with environmental and safety considerations. The following diagram illustrates a logical workflow for selecting an appropriate nitrating agent.

Nitrating_Agent_Selection start Define Nitration Target & Substrate substrate_sensitivity Substrate Sensitive to Strong Acids/Oxidation? start->substrate_sensitivity other_green Consider Other 'Green' Reagents (e.g., NH₄NO₃/KHSO₄) start->other_green waste_concern Minimizing Acidic Waste a Priority? substrate_sensitivity->waste_concern No n2o5 Consider Dinitrogen Pentoxide (N₂O₅) substrate_sensitivity->n2o5 Yes selectivity_req High Regio/Chemoselectivity Required? waste_concern->selectivity_req No solid_acid Consider Solid Acid Catalysts waste_concern->solid_acid Yes mixed_acid Consider Mixed Acid (HNO₃/H₂SO₄) selectivity_req->mixed_acid No no2bf4 Consider Nitronium Tetrafluoroborate (NO₂BF₄) selectivity_req->no2bf4 Yes evaluation Evaluate Yield, Safety, Cost & Scalability mixed_acid->evaluation n2o5->evaluation solid_acid->evaluation no2bf4->evaluation other_green->evaluation

A decision workflow for selecting a nitrating agent.

Conclusion

The landscape of aromatic nitration is evolving, with a clear trend towards the adoption of greener and more sustainable methodologies. While traditional mixed acid nitration remains a powerful tool, its significant environmental drawbacks are driving the exploration and implementation of cleaner alternatives. Dinitrogen pentoxide and solid acid catalysts, in particular, offer promising avenues for reducing waste, improving safety, and enhancing selectivity. By carefully considering the factors outlined in this guide, researchers and chemical professionals can make more informed decisions that align with the principles of green chemistry without compromising synthetic efficiency.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of Cyclohexyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. Cyclohexyl nitrate, an alkyl nitrate, requires specific procedures for its disposal to mitigate risks associated with its chemical properties. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligned with established laboratory safety protocols.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemical-resistant gloves.

  • Body Protection: A laboratory coat or chemical-resistant apron.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

Spill Cleanup Procedures

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Small Spills (<1 Liter):

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or commercially available sorbent pads to contain the spill.[1][2]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water. All cleaning materials must also be collected and disposed of as hazardous waste.

Large Spills (>1 Liter): For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department for assistance.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for its safe handling and disposal.

PropertyValue
Molecular Formula C₆H₁₁NO₃
Molecular Weight 145.16 g/mol [3]
Appearance Colorless to faint yellow liquid
Solubility Insoluble in water

Step-by-Step Disposal Protocol

The disposal of this compound must be handled through a licensed professional waste disposal service.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Classification: Classify this compound as a hazardous chemical waste. Due to its nature as an alkyl nitrate, it should be treated with caution.

  • Waste Segregation: Store waste this compound separately from incompatible materials. Keep away from heat, sparks, open flames, and strong oxidizing agents. A comprehensive list of incompatible chemicals can often be found in institutional safety guidelines or general chemical incompatibility charts.

  • Waste Container:

    • Use a dedicated, properly labeled hazardous waste container that is compatible with this compound.

    • The container must be kept tightly sealed, except when adding waste, to prevent the release of vapors.[2]

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[2]

  • Storage of Waste:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.

    • Secondary containment should be used to prevent spills.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4]

    • Provide them with accurate information about the waste, including its name and quantity.

    • Follow all institutional and regulatory procedures for the handover of hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_handling Waste Containment & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify this compound for Disposal B Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Select a Compatible, Labeled Hazardous Waste Container E Transfer Waste to Container D->E F Securely Seal and Tag Container E->F G Store in a Designated, Secure, and Ventilated Area with Secondary Containment F->G H Contact EHS or Licensed Waste Disposal Service I Provide Waste Information H->I J Schedule and Complete Waste Pickup I->J K Spill Occurs L Assess Spill Size K->L M_small Small Spill (<1L): Contain with Inert Absorbent L->M_small Small N_large Large Spill (>1L): Evacuate and Call EHS L->N_large Large O Collect Contaminated Material into Hazardous Waste Container M_small->O P Decontaminate Spill Area O->P

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cyclohexyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Cyclohexyl nitrate, ensuring the protection of personnel and the integrity of your research.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health and safety risks. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] In the event of exposure, immediate action is critical.

Emergency Procedures
Exposure Type Immediate Action
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[1]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Consult a physician.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[1]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory when handling this compound. The following table outlines the required PPE to prevent exposure.

Protection Type Specific Equipment Purpose
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards.To protect eyes from splashes and vapors.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber). A lab coat or chemical-resistant apron must be worn.To prevent skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.To avoid inhalation of harmful vapors.

Operational Plan: Step-by-Step Handling and Storage

A systematic approach to handling and storing this compound is crucial for maintaining a safe laboratory environment.

Handling Protocol
  • Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible. Review the Safety Data Sheet (SDS) for this compound.

  • Engineering Controls : All work with this compound should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment : Don the appropriate PPE as detailed in the table above.

  • Dispensing : When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing. Use only non-sparking tools.

  • Hygiene : After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

Storage Plan
  • Container : Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Incompatibilities : Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and reducing agents.

  • Ignition Sources : Keep away from heat, sparks, open flames, and hot surfaces.

Disposal Plan

Proper disposal of this compound and its contaminated waste is a critical step in the chemical's lifecycle to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification : this compound waste should be considered hazardous waste.

  • Containerization : Collect waste in a designated, properly labeled, and sealed container that is compatible with the chemical.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal Request : Follow your institution's hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for pickup and disposal. Do not dispose of this compound down the drain or in regular trash.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₆H₁₁NO₃[2]
Molecular Weight 145.16 g/mol [2]
CAS Number 2108-66-9[2]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt of the chemical to its final disposal.

SafeHandlingWorkflow A Receive Chemical B Review Safety Data Sheet (SDS) A->B C Don Personal Protective Equipment (PPE) B->C D Conduct Work in Chemical Fume Hood C->D E Store Properly in Designated Area D->E After Use F Collect Waste in Labeled Container D->F During Use H Decontaminate Work Area D->H After Use G Request Hazardous Waste Disposal F->G I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.